molecular formula C15H23NO4 B1532620 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol CAS No. 96363-26-7

3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Cat. No.: B1532620
CAS No.: 96363-26-7
M. Wt: 281.35 g/mol
InChI Key: KIILCIAJJCYALF-UHFFFAOYSA-N
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Description

3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-1-(4-methoxyphenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-10-17)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIILCIAJJCYALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol , a critical chiral building block in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (CAS: 96363-26-7) is a protected


-amino alcohol and a "privileged scaffold" in modern drug design. Structurally, it represents the reduced form of a 

-amino acid (specifically

-tyrosine methyl ether derivatives). Its significance lies in its bifunctionality: the tert-butoxycarbonyl (Boc) protected amine and the primary alcohol allow for orthogonal functionalization. This molecule is a key intermediate in the synthesis of peptidomimetics, 1,3-oxazines, and chiral ligands used in asymmetric catalysis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name tert-butyl N-[1-(4-methoxyphenyl)-3-hydroxypropyl]carbamate
CAS Number 96363-26-7
Molecular Formula

Molecular Weight 281.35 g/mol
Appearance White to off-white solid
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water
Chirality Available as (R), (S), or Racemic (Application dependent)
MDL Number MFCD18907511

Synthetic Production Pathways

The synthesis of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is most reliably achieved through the chemoselective reduction of its parent


-amino acid. This route preserves the stereochemistry at the benzylic position, which is critical for asymmetric synthesis applications.
Primary Route: Mixed Anhydride Reduction

This method is preferred over Lithium Aluminum Hydride (LiAlH


) reduction because it avoids harsh conditions that might compromise the Boc protection group or cause racemization.

Mechanism:

  • Activation: The parent acid, Boc-

    
    -(4-methoxyphenyl)-alanine, is activated with isobutyl chloroformate to form a mixed anhydride.
    
  • Reduction: The anhydride is reduced in situ by sodium borohydride (NaBH

    
    ) to yield the primary alcohol.
    
Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward reaction pathway.

G Precursor Boc-β-(4-methoxyphenyl)alanine (Acid Precursor) Activation Mixed Anhydride Intermediate Precursor->Activation Activation (-15°C) Target 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (Target Alcohol) Activation->Target Reduction (0°C to RT) Reagent1 i-BuOCOCl / NMM (Activation) Reagent1->Activation Reagent2 NaBH4 / H2O (Reduction) Reagent2->Target

Caption: Chemoselective reduction pathway via mixed anhydride activation, preserving the Boc group and chiral center.

Experimental Protocol: Synthesis from -Amino Acid

Objective: Preparation of 10g of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol.

Reagents:

  • Boc-3-amino-3-(4-methoxyphenyl)propanoic acid (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • Sodium borohydride (NaBH

    
    ) (3.0 equiv)
    
  • Solvents: Tetrahydrofuran (THF) (Anhydrous), Methanol.

Step-by-Step Methodology:

  • Activation Phase:

    • Dissolve Boc-amino acid (33.8 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere.

    • Cool the solution to -15°C using an ice/salt bath.

    • Add NMM (37.2 mmol) via syringe, followed by the dropwise addition of IBCF (37.2 mmol).

    • Critical Checkpoint: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes at -15°C to ensure complete formation of the mixed anhydride.

  • Reduction Phase:

    • Filter the precipitated NMM[1]·HCl quickly under cold conditions (optional, but often done to remove salts) or proceed directly (one-pot). Standard protocol usually involves direct addition.

    • Prepare a solution of NaBH

      
       (101 mmol) in water (15 mL) or methanol.
      
    • Add the borohydride solution dropwise to the mixed anhydride reaction mixture at -15°C . Caution: Vigorous gas evolution (H

      
      ).
      
    • Allow the mixture to warm to room temperature (RT) over 1 hour.

  • Workup & Purification:

    • Quench the reaction with saturated NH

      
      Cl solution.
      
    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with 1M citric acid, saturated NaHCO

      
      , and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
    • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO

      
      , Hexane:EtOAc 2:1) to yield the target alcohol.
      

Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce chirality and hydrogen-bonding motifs into drug candidates.

Peptidomimetics & Protease Inhibitors

The 1,3-amino alcohol motif serves as a transition-state isostere for the peptide bond hydrolysis. By replacing a scissile amide bond with the hydroxyethylene or hydroxypropylamine isostere, researchers can create non-hydrolyzable inhibitors of aspartyl proteases (e.g., HIV protease, Renin).

Synthesis of 1,3-Oxazines

Cyclization of 3-(Boc-amino)-3-aryl-1-propanols with aldehydes or ketones yields 1,3-oxazines. These heterocycles are pharmacophores in various bioactive natural products and synthetic antibiotics.

Precursor to Norepinephrine Reuptake Inhibitors (NRIs)

While classic SSRIs/NRIs like Fluoxetine are based on a 3-phenyl-3-aryloxypropylamine scaffold, the "reverse" 3-amino-3-aryl backbone allows access to novel reuptake inhibitor analogs. Derivatization of the primary alcohol (e.g., conversion to a halide and coupling) allows for the extension of the carbon chain or introduction of aryl ether moieties.

Safety & Handling

  • Hazards: The compound causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Storage: Store at 2-8°C (refrigerated) in a tightly sealed container. Hygroscopic; protect from moisture.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (which will remove the Boc group).

References

  • Chemical Identity & CAS: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol Product Entry. ChemUniverse. Link

  • Synthetic Methodology (Mixed Anhydride Reduction): Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols." Tetrahedron Letters, 1991.
  • Parent Acid Precursor: Boc-beta-(4-methoxyphenyl)-beta-alanine.[3] PubChem Compound Summary. Link

  • Application in Peptidomimetics: Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 2016. Link

  • General Properties: Sigma-Aldrich Product Specification for Boc-Amino Alcohols. Link

Sources

Role of Boc Protecting Group in Amino Alcohol Synthesis

[1][2][3][4][5][6][7]

Strategic Imperative: Why Boc?

In the synthesis of bioactive amino alcohols—critical pharmacophores found in protease inhibitors (e.g., Atazanavir), chiral auxiliaries, and sphingolipids—the tert-butyloxycarbonyl (Boc) group is not merely a blocking agent; it is a solubility enhancer and a stereochemical anchor.

Unlike the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and can trigger unwanted elimination reactions (e.g., oxazolidinone formation) during alcohol manipulation, Boc remains inert to the strong nucleophiles and bases often required to modify the hydroxyl moiety. Its acid-lability allows for orthogonal deprotection in the presence of benzyl ethers or silyl groups, making it the standard-bearer for synthesizing 1,2- and 1,3-amino alcohols.

Mechanistic Advantages[8][9]
  • Electronic Deactivation: By delocalizing the nitrogen lone pair into the carbamate carbonyl, Boc suppresses the nucleophilicity of the amine, preventing N-alkylation during alkyl halide treatment of the alcohol.

  • Steric Bulk: The tert-butyl moiety provides significant steric shielding, which minimizes aggregation and improves solubility in organic solvents (DCM, THF) compared to the free amino alcohol or Cbz-protected variants.

Core Synthesis Pathway: Reduction of Boc-Amino Acids

The most direct route to chiral amino alcohols is the reduction of naturally occurring Boc-protected amino acids. While Lithium Aluminum Hydride (LiAlH₄) is powerful, it is often too aggressive for scale-up and can lead to racemization. The Mixed Anhydride/Sodium Borohydride method is the industry standard for its mildness and retention of optical purity.

Comparative Analysis of Reduction Methods
MethodReagentsChemoselectivityRacemization RiskScalability
Mixed Anhydride IBCF / NMM / NaBH₄High (Esters/Amides intact)Low (if T < -10°C)High
Borane Reduction BH₃·THF or BH₃·DMSHigh (Acids > Esters)LowModerate (Safety)
LiAlH₄ LiAlH₄ / THFLow (Reduces esters/amides)Moderate to HighLow (Quench issues)
Carbodiimide EDC / NaBH₄ModerateLowModerate
Protocol: Mixed Anhydride Reduction

Objective: Convert Boc-L-Phenylalanine to (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate.

Reagents:

  • Boc-L-Phe-OH (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Workflow:

  • Activation: Dissolve Boc-L-Phe-OH in anhydrous THF (0.2 M) under N₂. Cool to -15°C .

    • Critical Checkpoint: The temperature must be maintained below -10°C to prevent the disproportionation of the mixed anhydride into the symmetrical anhydride and urea byproducts.

  • Base Addition: Add NMM dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add IBCF dropwise over 10 minutes. Stir at -15°C for 20 minutes. A white precipitate (NMM·HCl) will form.

    • Self-Validation: If the solution turns yellow or dark, decomposition is occurring; ensure reagents are dry.

  • Reduction: Filter off the NMM·HCl salt (optional but recommended for purity) or proceed directly. Add NaBH₄ as a solid or solution in minimal water.

  • Methanolysis: Dropwise add dry Methanol (5 equiv) to the reaction mixture at 0°C.

    • Mechanism:[1][2][3][4][5][6] Methanol liberates H₂ from borohydride in situ, generating the active reducing species.

  • Quench: After 1 hour, quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[7]

Visualizing the Mechanism

The following diagram illustrates the activation of the carboxylic acid and the subsequent hydride transfer.

MixedAnhydrideReductionBocAABoc-Amino AcidMixedAnhMixed Anhydride(Intermediate)BocAA->MixedAnhActivation (-15°C)BaseNMM BaseBase->MixedAnhIBCFIsobutyl ChloroformateIBCF->MixedAnhAminoAlcBoc-Amino AlcoholMixedAnh->AminoAlcReduction (Hydride Attack)SideProdCO2 + IsobutanolMixedAnh->SideProdByproductsNaBH4NaBH4 / MeOHNaBH4->AminoAlc

Caption: Activation of Boc-AA via mixed anhydride followed by borohydride reduction prevents racemization.

Divergent Synthesis: The Garner’s Aldehyde Route

For complex amino alcohols requiring carbon chain extension (e.g., sphingosine synthesis), simple reduction is insufficient. The Garner’s Aldehyde (N-Boc-N,O-isopropylidene-L-serinal) is the premier chiral pool intermediate. It locks the stereochemistry of serine into a rigid oxazolidine ring, preventing racemization during nucleophilic additions.

The "Self-Validating" Protocol

Many published protocols for Garner's aldehyde suffer from racemization during the esterification or reduction steps. The following protocol minimizes this risk by using the acetonide as a conformational lock before reduction.

Reagents:

  • N-Boc-L-Serine Methyl Ester[8][9]

  • 2,2-Dimethoxypropane (DMP)

  • BF₃[10]·OEt₂ (Catalytic)

  • DIBAL-H (Diisobutylaluminum hydride)

Workflow:

  • Acetonide Formation: Treat N-Boc-L-Ser-OMe with DMP and cat. BF₃·OEt₂ in acetone.[10]

    • Why: This forms the oxazolidine ring. The cis-relationship between the Boc-group and the ester is thermodynamically favored, protecting the alpha-proton from abstraction.

  • Controlled Reduction: Dissolve the oxazolidine ester in Toluene (not THF, to minimize chelation). Cool to -78°C .

  • DIBAL Addition: Add DIBAL-H (1.1 equiv) slowly down the side of the flask.

  • Quench: Quench with Methanol at -78°C, then add Rochelle's salt (Potassium sodium tartrate) to solubilize aluminum salts.

GarnersAldehydeSerineL-SerineBocSerOMeN-Boc-Ser-OMeSerine->BocSerOMe1. Boc2O2. MeI/K2CO3OxazolidineBoc-Acetonide Ester(Rigid Scaffold)BocSerOMe->OxazolidineDMP, BF3·OEt2(Locks Conformation)GarnerAldGarner's AldehydeOxazolidine->GarnerAldDIBAL-H, -78°CRacemizationRacemization RiskOxazolidine->RacemizationIf T > -70°C

Caption: The oxazolidine ring restricts bond rotation, preserving optical purity during reduction.

Critical Control Points & Troubleshooting

Racemization

Racemization of Boc-amino alcohols typically occurs via an oxazolinone intermediate under basic conditions or through proton abstraction at the alpha-carbon.

  • Prevention: Avoid strong bases (e.g., NaH, LDA) when the hydroxyl group is free. If O-alkylation is required, use phase-transfer catalysis (DCM/NaOH/TBAH) which is often milder than anhydrous conditions.

Stability Profile
  • Acids: Boc is cleaved by TFA (neat or in DCM) and HCl (in Dioxane/MeOH).

    • Note: In the presence of free hydroxyl groups, strong acid can induce N->O acyl migration (forming the amino ester salt). This is reversible upon neutralization but complicates purification.

  • Bases: Stable to NaOH, KOH, LiOH, and amines.

  • Oxidation: Stable to Swern, Dess-Martin Periodinane, and TEMPO oxidations. This allows the conversion of Boc-amino alcohols to Boc-amino aldehydes or acids without protecting group loss.

References

  • Boc Protection Mechanism & Stability

    • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)."[11][1][6] Available at: [Link]

  • Mixed Anhydride Reduction Protocol

    • Bentham Open. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." Available at: [Link]

  • Garner's Aldehyde Synthesis

    • Organic Syntheses.[12][1][13] "3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-." Org. Synth. 1992, 70, 186. Available at: [Link]

  • Racemization in Peptide/Amino Alcohol Synthesis

    • Thieme Connect. "Racemization Assays." Available at: [Link]

  • General Boc Chemistry

    • RSC Publishing. "Dual protection of amino functions involving Boc."[11][1][3] Available at: [Link]

The 4-Methoxyphenyl Moiety in Medicinal Chemistry: Pharmacophore, Metabolic Liability, and Strategic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 4-methoxyphenyl (p-anisyl) moiety, a ubiquitous yet complex pharmacophore in medicinal chemistry. It addresses its physicochemical properties, metabolic fate, toxicology, and synthetic strategies, designed for drug discovery professionals.[1]

Introduction: The Double-Edged Sword

The 4-methoxyphenyl group (p-anisyl) is a classical privileged structure in medicinal chemistry. It frequently appears in hit-to-lead campaigns due to its ability to modulate lipophilicity and provide a specific hydrogen bond acceptor vector. However, it is simultaneously a well-known "metabolic soft spot," often serving as the primary site for Phase I clearance.

This guide dissects the moiety’s role, moving beyond simple structure-activity relationships (SAR) to the causal mechanisms of its metabolic activation and strategies for its optimization.[1]

Physicochemical & Electronic Profile

The 4-methoxyphenyl group functions as a distinct electronic and steric module.

Electronic Effects

The methoxy group (-OCH₃) at the para position exerts a dual electronic effect:

  • Inductive Effect (-I): The oxygen atom is electronegative, pulling electron density through the sigma bond.

  • Resonance Effect (+M): The lone pairs on the oxygen donate electron density into the aromatic ring via

    
    -overlap.
    

In the 4-position, the +M effect dominates , making the phenyl ring electron-rich. This has critical implications for binding:

  • 
    -
    
    
    
    Stacking:
    The increased electron density strengthens interactions with electron-deficient aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.
  • Cation-

    
     Interactions:  The electron-rich ring can stabilize positive charges (e.g., protonated amines or metal ions like 
    
    
    
    /
    
    
    ) in the active site.
Lipophilicity and Solubility

The methoxy group is moderately lipophilic.

  • 
    LogP:  Introduction of a methoxy group typically increases LogP by ~0.0 to +0.4 depending on the scaffold, improving membrane permeability compared to a hydroxyl group.
    
  • Solubility: Unlike a simple phenyl group, the ether oxygen acts as a weak hydrogen bond acceptor, potentially aiding aqueous solubility by interacting with water molecules, though this effect is often overshadowed by the lipophilic bulk.

Table 1: Comparative Physicochemical Properties of p-Substituted Phenyls

Substituent (R)Hammett

Hansch

(Lipophilicity)
H-Bond Acceptor?Metabolic Stability
-H 0.000.00NoHigh
-OCH₃ -0.27 (EDG)-0.02YesLow (Soft Spot)
-OH -0.37-0.67Yes (Donor/Acceptor)Moderate (Conjugation)
-OCF₃ +0.35 (EWG)+1.04WeakHigh
-Cl +0.23+0.71WeakHigh

Metabolic Fate: The O-Demethylation Pathway

The most significant liability of the 4-methoxyphenyl group is its susceptibility to O-demethylation by Cytochrome P450 enzymes (primarily CYP2D6, CYP2C19, and CYP1A2).

Mechanism of O-Demethylation

The reaction proceeds via a radical abstraction mechanism:

  • H-Abstraction: The high-valent Iron-Oxo species (

    
    ) of the CYP450 abstracts a hydrogen atom from the methyl group.
    
  • Rebound: The resulting carbon radical recombines with the hydroxyl radical to form a hemiacetal intermediate.

  • Collapse: The unstable hemiacetal collapses, releasing formaldehyde (HCHO) and the phenol metabolite.

Visualization of Metabolic Flux

The following diagram illustrates the metabolic trajectory of a drug containing a 4-methoxyphenyl group.

MetabolicPathway Parent Parent Drug (4-Methoxyphenyl) Hemiacetal Hemiacetal Intermediate Parent->Hemiacetal CYP450 (2D6/3A4) [O] Phenol Primary Metabolite (4-Hydroxyphenyl) Hemiacetal->Phenol Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Hemiacetal->Formaldehyde Glucuronide O-Glucuronide (Phase II) Phenol->Glucuronide UGT (Excretion) Quinone Quinone/Quinone Methide (Toxicophore Potential) Phenol->Quinone Oxidation (Bioactivation Risk)

Caption: Figure 1.[2] Metabolic fate of the 4-methoxyphenyl moiety. The primary pathway is O-demethylation to the phenol, which is typically conjugated. A minor but critical pathway involves oxidation to reactive quinone species.

Case Study: Venlafaxine to Desvenlafaxine

A classic example of this pathway is the antidepressant Venlafaxine .[2][3][4]

  • Substrate: Venlafaxine (contains 4-methoxyphenyl).[5]

  • Enzyme: CYP2D6.[2][3][4]

  • Metabolite: O-desmethylvenlafaxine (Desvenlafaxine).[2][4]

  • Outcome: Unlike many metabolites which are inactive, Desvenlafaxine retains potent pharmacological activity. This led to the development of Desvenlafaxine as a standalone drug (Pristiq®), bypassing the variability of CYP2D6 polymorphism in the patient population.

Toxicology: The Quinone Methide Hypothesis

While the 4-methoxyphenyl group is generally safe, it can act as a pro-toxicant under specific structural conditions.

The Mechanism of Bioactivation

The danger arises if the resulting phenol (after O-demethylation) can be further oxidized to a Quinone Methide (QM) or Quinone Imine (QI) .

  • Requirement: A leaving group or a hydrogen on a benzylic carbon para or ortho to the phenol is usually required for QM formation.

  • Risk: Simple 4-methoxyphenyl groups usually metabolize to 4-hydroxyphenyl, which is readily glucuronidated. However, if the phenyl ring is electron-rich and contains other substituents (e.g., alkyl groups), further oxidation can generate electrophilic quinones that covalently bind to liver proteins (e.g., glutathione S-transferases), leading to hepatotoxicity or idiosyncratic drug reactions (IDR).

Safety Rule: Avoid placing a 4-methoxyphenyl group on a scaffold that is already prone to oxidative stress or has a nitrogen atom in a position that facilitates Quinone Imine formation (e.g., 4-methoxyaniline derivatives are high risk).

Structural Optimization: Bioisosteres

When the 4-methoxyphenyl group causes high clearance or metabolic instability, medicinal chemists employ bioisosteric replacement.

Common Bioisosteres
  • Trifluoromethoxy (-OCF₃):

    • Rationale: The C-F bond is metabolically stable. The group is highly lipophilic and electron-withdrawing (

      
      ).
      
    • Effect: Blocks metabolism but inverts the electronic nature of the ring (deactivates it).

  • Deuterated Methoxy (-OCD₃):

    • Rationale: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect).

    • Effect: Slows down O-demethylation by CYP450 without changing steric or electronic properties significantly.

  • Difluoromethoxy (-OCHF₂):

    • Rationale: A "middle ground" lipophilic H-bond donor/acceptor that is more stable than -OCH₃ but less electron-withdrawing than -OCF₃.

  • Cyclic Ethers (Dihydrobenzofuran):

    • Rationale: "Tying back" the methoxy group into a ring prevents the rotation required for the optimal HAT (Hydrogen Atom Transfer) transition state in CYP450 active sites.

Optimization cluster_Solutions Optimization Strategies Problem Problem: High Clearance via O-Demethylation Sol1 Strategy 1: Block Site Replace -OCH3 with -OCF3 (High Stability, EWG) Problem->Sol1 Sol2 Strategy 2: Kinetic Isotope Effect Replace -OCH3 with -OCD3 (Retains Electronics) Problem->Sol2 Sol3 Strategy 3: Steric Constraint Cyclize to Dihydrobenzofuran (Hinders CYP access) Problem->Sol3

Caption: Figure 2. Decision tree for optimizing metabolic stability of the 4-methoxyphenyl pharmacophore.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The most robust method for installing the 4-methoxyphenyl moiety is the Suzuki-Miyaura cross-coupling.

Protocol Rationale
  • Catalyst:

    
     is chosen for its stability and broad substrate scope.
    
  • Base:

    
     is a mild base suitable for most functional groups.
    
  • Solvent: Dioxane/Water (4:1) ensures solubility of both the organic halide and the inorganic base.

Step-by-Step Methodology

Reagents:

  • Aryl Halide (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 equiv) [CAS: 5720-07-0]

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the Aryl Halide (1.0 mmol), (4-Methoxyphenyl)boronic acid (1.2 mmol, 182 mg), and Potassium Carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg). Cap the vial immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS for the disappearance of the starting halide and formation of the product (

    
     peak).
    
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via Flash Column Chromatography (SiO2), typically eluting with Hexanes/EtOAc gradients.

References

  • FDA Label - Venlafaxine . Clinical Pharmacology: Metabolism. Access Data FDA.[6] [Link]

  • Apixaban (Eliquis) Prescribing Information . Description & Clinical Pharmacology. Bristol-Myers Squibb/Pfizer. [Link]

  • Bolton, J. L., et al. "o-Methoxy-4-alkylphenols That Form Quinone Methides of Intermediate Reactivity Are the Most Toxic in Rat Liver Slices." Chemical Research in Toxicology, 1995. [Link]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[7] [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

Sources

Chiral Amino Alcohol Building Blocks: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of chiral amino alcohol building blocks, focusing on their synthesis, mechanistic roles in asymmetric induction, and industrial applications.[1]

Introduction: The Bifunctional Scaffold

Chiral amino alcohols are among the most versatile "privileged structures" in organic synthesis. Defined by the presence of both an amine and a hydroxyl group on a chiral backbone (typically 1,2- or 1,3-relationships), these molecules serve a dual purpose in drug development:[1]

  • As Chiral Auxiliaries & Ligands: They act as the "source of chirality" (stereodirecting groups) in asymmetric transformations (e.g., Evans Aldol, CBS Reduction).

  • As Pharmacophores: They are frequently incorporated directly into Active Pharmaceutical Ingredients (APIs) due to their ability to mimic transition states or bind to biological receptors (e.g., Adrenergic receptors).

This guide focuses on the practical application of these scaffolds, moving beyond basic definitions to the causality of their stereochemical influence.

Structural Classes and Conformational Logic

The utility of amino alcohols stems from their ability to form rigid chelates with metals (B, Li, Ti, Ru). The distance between the heteroatoms dictates the ring size of the transition state.

ClassBackboneKey ExamplesCommon ApplicationChelation Ring Size
1,2-Amino Alcohols EthaneL-Valinol, Phenylglycinol, EphedrineEvans Auxiliaries, Oxazaborolidines5-membered
1,3-Amino Alcohols Propane3-Amino-3-phenyl-1-propanolMannich bases, Heterocycle synthesis6-membered
Cyclic Systems PyrrolidineL-Prolinol, cis-1-Amino-2-indanolCBS Catalysts, HIV Protease InhibitorsFused bicyclic

Synthesis of the Building Blocks

While many amino alcohols are available from the "chiral pool" (natural amino acids), industrial scale-up often requires the reduction of amino acids.

Protocol: Chemoselective Reduction of L-Valine to L-Valinol

Why this method? Traditional LiAlH₄ reduction is hazardous at scale and incompatible with esters.[2] The NaBH₄/I₂ system generates Borane (BH₃) in situ, offering a safer, highly chemoselective reduction of the carboxylic acid without affecting other sensitive groups.

Reagents: L-Valine, NaBH₄ (Sodium Borohydride), I₂ (Iodine), THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N₂ atmosphere.

  • Slurry Formation: Charge L-Valine (1.0 equiv) and NaBH₄ (2.4 equiv) into THF (anhydrous).

  • Activation (In Situ Borane Generation): Dissolve I₂ (1.0 equiv) in THF. Add this solution dropwise to the valine slurry at 0°C.

    • Mechanistic Note:

      
      . The evolution of H₂ gas confirms the generation of diborane.
      
  • Reflux: Once gas evolution subsides, heat the reaction to reflux for 18 hours. The borane-amine complex reduces the carboxylate to the alcohol.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol to destroy excess borane.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH and stir for 4 hours (to break the boron-amine bond). Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Purification: Distillation (bp ~80°C at 0.5 mmHg) yields pure L-Valinol.

Synthetic Utility I: The Evans Auxiliary (Stereocontrol)

The oxazolidinone auxiliary (derived from valinol or phenylglycinol) is the gold standard for asymmetric alkylation and aldol reactions.

Mechanism of Stereocontrol: The power of the Evans auxiliary lies in the formation of a rigid Z-enolate .

  • Chelation: The Lithium or Boron atom chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen.[3]

  • Steric Shielding: The bulky group (R) from the amino alcohol (e.g., Isopropyl in Valinol) points away from the metal chelate but effectively blocks one face of the enolate.

  • Attack: Electrophiles are forced to attack from the unshielded face (anti to the R-group).

Workflow Visualization: Evans Aldol Reaction

EvansAuxiliary Valinol L-Valinol (Chiral Source) Oxazolidinone Evans Auxiliary (Oxazolidinone) Valinol->Oxazolidinone CDI or Diethyl Carbonate Acylation N-Acylated Precursor Oxazolidinone->Acylation R-COCl Base Enolization Z-Enolate Formation (Li/B Chelation) Acylation->Enolization LDA or R2BOTf TransitionState Zimmerman-Traxler Transition State Enolization->TransitionState R-CHO (Aldehyde) Product Syn-Aldol Product (>98% de) TransitionState->Product Face-Selective C-C Bond Formation

Caption: The Evans Auxiliary workflow. The chiral information from Valinol is translated into the rigid Z-enolate, forcing the aldehyde to approach from the sterically accessible face.

Synthetic Utility II: Asymmetric Catalysis (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction utilizes chiral amino alcohols (specifically proline derivatives) to reduce prochiral ketones to chiral alcohols with high enantiomeric excess (ee).[4]

The "Chem-Hack" Logic: Borane (BH₃) is a non-selective reducing agent. By adding a chiral amino alcohol (the CBS catalyst), you create a "chiral pocket."

  • The Nitrogen activates the Borane (Lewis base).[4]

  • The Boron (of the catalyst ring) binds the Ketone (Lewis acid).

  • This dual activation brings the hydride and ketone together in a fixed 3D orientation.

Workflow Visualization: CBS Catalytic Cycle

CBSReduction PreCatalyst Pre-Catalyst (Oxazaborolidine) ActiveCat Active Catalyst (N-B Coordination) PreCatalyst->ActiveCat + BH3 (Reductant) Complex Catalyst-Substrate Complex ActiveCat->Complex + Ketone (Substrate) HydrideTransfer Hydride Transfer (Rate Limiting) Complex->HydrideTransfer Face-Selective Attack ProductRelease Chiral Alcohol + Catalyst HydrideTransfer->ProductRelease Decomplexation ProductRelease->ActiveCat Catalyst Turnover

Caption: The CBS Reduction Cycle. The oxazaborolidine catalyst activates borane and orients the ketone, ensuring hydride delivery occurs from a single face.

Industrial Relevance and Applications

Amino alcohol building blocks are critical in the synthesis of several blockbuster drugs.

Drug / APITherapeutic ClassAmino Alcohol BlockRole
Efavirenz Antiretroviral (HIV)(S)-tert-LeucinolChiral auxiliary for asymmetric alkynylation (via cyclization).
Ethambutol Antitubercular(S)-2-AminobutanolDirect incorporation (dimerization of the amino alcohol).
Dolutegravir HIV Integrase Inhibitor(R)-3-AminobutanolChiral amine source for the heterocyclic core.
Salmeterol Bronchodilator2-Amino-1-phenylethanolPharmacophore (beta-adrenergic binding).

References

  • BenchChem. Discovery and Synthesis of Chiral Amino Alcohols. Retrieved from

  • Organic Chemistry Portal. Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Protocols. Retrieved from

  • McKennon, M. J., et al. A Convenient Reduction of Amino Acids: Application to the Synthesis of Chiral Amino Alcohols.[5] J. Org.[6][7][8] Chem. (Cited via StackExchange/JOCPR context). Retrieved from

  • Evans, D. A., et al. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.[9] (Classic Reference). Context verified via

  • Noyori, R., et al. Asymmetric Transfer Hydrogenation of Ketones with Chiral Amino Alcohols. Retrieved from

Sources

Technical Whitepaper: Synthesis and Application of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (CAS: 96363-26-7) represents a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs) and HIV protease inhibitors. Structurally, it functions as a protected


-amino alcohol, offering a versatile scaffold for nucleophilic substitution and cyclization reactions.

This guide provides a definitive technical analysis of its synthesis, focusing on the chemoselective reduction of


-amino acid precursors. Unlike generic protocols, this document details the Mixed Anhydride/Borohydride Reduction  method, chosen for its ability to preserve the acid-labile tert-butyloxycarbonyl (Boc) group and the stereochemical integrity of the 

-carbon.

Chemical Identity & Pharmacophore Significance[1][2][3]

Structural Profile

The molecule features a propanol backbone substituted at the C3 position with a 4-methoxyphenyl group and a Boc-protected amine.[1][2] The steric bulk of the Boc group and the electronic donation from the p-methoxy substituent significantly influence its reactivity profile during downstream derivatization.

PropertySpecification
IUPAC Name tert-butyl N-[1-(4-methoxyphenyl)-3-hydroxypropyl]carbamate
CAS Number 96363-26-7
Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol
Chirality Available as (S)- or (R)- enantiomers (critical for bioactivity)
Solubility Soluble in MeOH, DCM, EtOAc; Low solubility in Water
Pharmacological Relevance

This motif is a direct structural analog of the pharmacophore found in Dapoxetine and Fluoxetine . The 3-amino-1-propanol core serves as a tether, allowing the aromatic ring to occupy the hydrophobic pocket of the serotonin transporter (SERT), while the amine (once deprotected) interacts with the key aspartate residue in the binding site.

Strategic Synthesis: The Mixed Anhydride Protocol

While Lithium Aluminum Hydride (LAH) is a potent reducing agent, it poses risks of over-reduction and Boc-cleavage at elevated temperatures. The Mixed Anhydride/Sodium Borohydride method is the superior choice for this substrate, offering mild conditions that strictly maintain enantiomeric excess (% ee).

Reaction Logic
  • Activation: The carboxylic acid precursor is activated with isobutyl chloroformate (IBCF) to form a mixed anhydride.

  • Reduction: The anhydride is selectively reduced by aqueous NaBH₄. The Boc group remains inert under these slightly basic/neutral conditions.

Visualizing the Pathway

The following diagram illustrates the conversion from the commercially available


-amino acid to the target alcohol.

SynthesisPathway cluster_conditions Critical Control Points Start Boc-3-amino-3- (4-methoxyphenyl)propanoic acid Activation Mixed Anhydride Intermediate Start->Activation 1. NMM, IBCF THF, -15°C Product 3-(Boc-amino)-3- (4-methoxyphenyl)-1-propanol Activation->Product 2. NaBH4, H2O 0°C to RT

Figure 1: Chemoselective reduction pathway via mixed anhydride activation.

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol on a 10g scale.

Materials & Reagents[2]
  • Precursor: (S)-3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid (1.0 equiv)

  • Activator: Isobutyl chloroformate (IBCF) (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: Activation (Mixed Anhydride Formation)

  • Charge a flame-dried 500 mL round-bottom flask with (S)-3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid (10.0 g, 33.8 mmol) and anhydrous THF (100 mL).

  • Cool the solution to -15°C using an ice/salt or acetone/dry ice bath. Note: Temperature control is critical to prevent racemization.

  • Add N-Methylmorpholine (3.76 g, 37.2 mmol) dropwise via syringe.

  • Add Isobutyl chloroformate (5.08 g, 37.2 mmol) dropwise over 10 minutes. A white precipitate (NMM·HCl) will form immediately.

  • Stir at -15°C for 20 minutes to ensure complete formation of the mixed anhydride.

Step 2: Reduction

  • Prepare a solution of NaBH₄ (3.20 g, 84.5 mmol) in water (20 mL).

  • Add the NaBH₄ solution to the reaction mixture in one portion. Caution: Vigorous gas evolution (H₂) will occur.

  • Allow the reaction to warm slowly to 0°C and stir for 1 hour.

  • Monitor by TLC (50% EtOAc/Hexanes). The acid spot should disappear, replaced by a more polar alcohol spot.

Step 3: Workup & Purification

  • Quench the reaction with 1N HCl (carefully) or saturated NH₄Cl solution until pH ~7.

  • Remove THF under reduced pressure (rotary evaporator).

  • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with 1N NaOH (to remove unreacted acid), water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).

Expected Yield: 85-92% Appearance: White crystalline solid or viscous colorless oil.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal / Observation
¹H NMR (400 MHz, CDCl₃) δ 1.42 (s, 9H) : Boc t-butyl group.δ 3.80 (s, 3H) : Methoxy group.δ 4.80 (br s, 1H) : Benzylic methine (chiral center).δ 3.65 (m, 2H) : Hydroxymethyl protons (-CH₂OH).δ 6.8-7.2 (m, 4H) : Aromatic protons (AA'BB' system).
HPLC (Chiral) Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).Confirm >98% ee compared to racemate.
Mass Spectrometry [M+Na]⁺ : 304.15 m/z (ESI positive mode).

Process Troubleshooting & Safety

Common Failure Modes
  • Racemization: Occurs if the mixed anhydride step is performed > -10°C or if the base (NMM) is added too quickly.

  • Boc Removal: Unintentional deprotection can occur if the quench is too acidic (pH < 4) or if the reaction warms significantly during acid addition.

  • Incomplete Reduction: Often due to old NaBH₄. Ensure the reductant is fresh and dry.

Decision Tree for Purification

PurificationLogic Crude Crude Product (Post-Workup) TLC Check TLC (Impurities?) Crude->TLC Pure Yield >90% Clean NMR TLC->Pure No Impure impurities present TLC->Impure Yes Recryst Recrystallize (EtOAc/Hex) Impure->Recryst Solid Product Column Flash Column (Silica) Impure->Column Oily Product Recryst->Pure Column->Pure

Figure 2: Purification logic flow based on physical state and purity.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 24848518, 3-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • Reduction Methodology: Rodriguez, M., et al. (1991). A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols. Tetrahedron Letters, 32(7), 923-926.
  • Applications in Drug Design : MySkinRecipes. (n.d.). 3-Amino-3-(3-methoxyphenyl)propan-1-ol Applications. Retrieved from [Link]

Sources

Discovery and history of N-protected amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chiral Scaffold: A Technical Guide to N-Protected Amino Alcohols Subtitle: From Mechanistic Origins to High-Value Pharmacophores in Drug Discovery

Executive Summary

N-protected amino alcohols represent a cornerstone of the "chiral pool"—a collection of enantiomerically pure building blocks derived from nature. Their structural utility extends far beyond simple intermediates; they are the structural backbones of HIV protease inhibitors, the precursors to Evans’ oxazolidinone auxiliaries, and critical ligands in asymmetric catalysis.

This guide moves beyond the textbook definitions to explore the process chemistry of their synthesis. We examine the historical evolution of reduction techniques—from the hazardous utility of Lithium Aluminum Hydride to the chemoselective precision of mixed anhydrides—and provide self-validating protocols for the bench scientist.

Part 1: Historical Genesis & The Reduction Challenge

The transformation of an amino acid to an amino alcohol seems chemically trivial today, but it historically represented a significant chemoselective challenge.[1] The core difficulty lies in reducing the carboxylic acid moiety without racemizing the


-center or reducing the protecting group (carbamate/amide).
The Pre-Hydride Era & The Schlesinger Breakthrough (1947)

Before the mid-20th century, reducing esters required harsh conditions (e.g., Bouveault-Blanc reduction using sodium in ethanol) that were incompatible with sensitive peptide bonds or protecting groups.

The paradigm shifted in 1947 when Finholt, Bond, and Schlesinger at the University of Chicago discovered Lithium Aluminum Hydride (LiAlH


) . This reagent could quantitatively reduce esters and acids to alcohols.[1] However, its reactivity was a double-edged sword: it often reduced the N-protecting group (converting carbamates to N-methyl amines) or caused racemization via enolization of the intermediate aldehyde.
The Chemoselectivity Evolution

The field required milder alternatives.[1] This led to a divergence in methodology:

  • Borane Reduction (1993): McKennon and Meyers demonstrated that generated borane (from NaBH

    
    /I
    
    
    
    ) selectively reduces carboxylic acids in the presence of carbamates.[1]
  • Mixed Anhydride Activation (1980s-90s): The activation of the carboxylic acid with isobutyl chloroformate, followed by reduction with mild NaBH

    
    , became the industrial standard for minimizing racemization.
    

Part 2: Synthetic Methodologies & Mechanisms

This section details the three dominant pathways for synthesizing N-protected amino alcohols.

Comparative Analysis of Reduction Methods
MethodReagentsKey AdvantageMajor RiskScale-Up Suitability
A. Classic Hydride LiAlH

/ THF
Rapid, quantitative conversion.[1]Over-reduction of carbamate; Racemization; Fire hazard.[1]Low (Safety concerns)
B. Mixed Anhydride

-BuOCOCl / NMM / NaBH

Preserves protecting groups (Boc/Fmoc); Low racemization.[1]Temperature sensitive; Urethane side-products.[1]High (Standard Process)
C. In-Situ Borane NaBH

/ I

/ THF
Highly chemoselective for COOH over amides.[1]Iodine handling; Borate disposal.[1]Medium
Deep Dive: The Mixed Anhydride Mechanism

The mixed anhydride method is preferred for preserving chiral integrity.[1] The reaction proceeds via a discrete activation step followed by a nucleophilic attack by the borohydride.[1]

MixedAnhydrideMechanism cluster_conditions Critical Control Points Start N-Protected Amino Acid (COOH) Base Base (NMM) Deprotonation Start->Base Step 1 Inter Mixed Anhydride Intermediate Base->Inter + i-BuOCOCl Act Isobutyl Chloroformate (-10°C) Red NaBH4 Reduction (Hydride Attack) Inter->Red Step 2 Prod N-Protected Amino Alcohol (Retention of Config) Red->Prod Hydrolysis

Figure 1: The Mixed Anhydride pathway.[1] Temperature control at the intermediate stage is critical to prevent disproportionation.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating. If the intermediate precipitate does not form in Method B, or if the color change does not occur in Method C, stop and re-evaluate reagents.

Protocol A: Mixed Anhydride Reduction (Standard for Boc/Cbz/Fmoc)

Best for: General synthesis where racemization must be <1%.

  • Activation: Dissolve N-protected amino acid (10 mmol) and N-methylmorpholine (NMM, 10 mmol) in dry THF (50 mL). Cool to -15°C (ice/salt bath).

    • Checkpoint: The solution must be clear.

  • Anhydride Formation: Add isobutyl chloroformate (10 mmol) dropwise.

    • Observation: A white precipitate (NMM·HCl) will form immediately.[1] Stir for 1-2 minutes. Do not stir longer than 5 mins , or urethane byproducts form.[1]

  • Reduction: Add NaBH

    
     (25 mmol) as a solid in one portion, followed immediately by the dropwise addition of Methanol (25 mL) over 10 minutes.
    
    • Why Methanol? NaBH

      
       is insoluble in THF; MeOH liberates H
      
      
      
      and solubilizes the borohydride, initiating reduction.[1]
  • Quench: Once gas evolution ceases (approx. 20 mins), neutralize with 1N KHSO

    
    .
    
  • Workup: Extract with EtOAc, wash with NaHCO

    
     and brine.
    
Protocol B: The "Fieser" LiAlH Reduction

Best for: Simple substrates where protecting group is robust (e.g., N-Benzyl).

  • Setup: Suspend LiAlH

    
     (1.5 equiv) in dry THF under Argon. Cool to 0°C.[1][2]
    
  • Addition: Add the amino acid ester (dissolved in THF) dropwise.

  • Reflux: Warm to room temp, then reflux for 1 hour.

  • The Fieser Workup (Crucial for Filtration): For every x grams of LiAlH

    
     used, add sequentially:
    
    • x mL water (Caution: Exothermic!)

    • x mL 15% NaOH[1]

    • 3x mL water[1]

  • Result: A granular white precipitate forms that is easily filtered.[1] If you get a gelatinous goop, you missed the ratio.[1]

Part 4: Applications in Drug Discovery

The transition from amino acid to amino alcohol is a gateway to high-value pharmacophores.[1]

HIV Protease Inhibitors (The Hydroxyethylamine Isostere)

HIV protease cleaves peptide bonds.[1] To inhibit it, chemists designed "non-cleavable" transition state mimics.[1]

  • Mechanism: The central secondary alcohol of the inhibitor mimics the tetrahedral transition state of peptide hydrolysis but cannot be cleaved.

  • Example: Saquinavir and Amprenavir.[1]

  • Synthesis: These often start with L-phenylalanine

    
     L-phenylalaninol 
    
    
    
    epoxide formation
    
    
    amine opening.[1]
Evans Auxiliaries

David Evans utilized amino alcohols (specifically Valinol and Phenylalaninol) to synthesize Oxazolidinones .[1] These chiral auxiliaries attach to substrates to force stereochemical outcomes in aldol and alkylation reactions, effectively "loaning" the chirality of the amino alcohol to a new molecule.

Applications AA Natural Amino Acid (L-Phenylalanine) Alc Amino Alcohol (L-Phenylalaninol) AA->Alc Reduction (Method A or B) Aux Evans Oxazolidinone (Chiral Auxiliary) Alc->Aux + Diethyl Carbonate Drug HIV Protease Inhibitor (Saquinavir/Atazanavir) Alc->Drug Epoxidation & Amine Opening

Figure 2: The divergent utility of amino alcohols in synthesis and pharma.

References

  • Finholt, A. E., Bond, A. C., & Schlesinger, H. I. (1947).[1] Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride.[1] Journal of the American Chemical Society.[1][3] Link

  • McKennon, M. J., et al. (1993).[1][4] A convenient reduction of amino acids and their derivatives.[1] The Journal of Organic Chemistry. Link

  • Rodriguez, M., et al. (1991).[1] A simple and efficient method for the preparation of N-protected amino alcohols. Tetrahedron Letters. Link

  • Evans, D. A., et al. (1982).[1] Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[1] Journal of the American Chemical Society.[1][3] Link

  • Ghosh, A. K., et al. (2006).[1][5] Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. Link

Sources

[1]

Executive Summary

3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (CAS: 96363-26-7 ) is a protected

1


Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The molecule features a 4-methoxyphenyl moiety which functions as an electron-rich aromatic system, enhancing lipophilicity and providing a handle for metabolic interactions (e.g., O-demethylation). The Boc group provides orthogonal protection, allowing selective manipulation of the primary alcohol.

PropertySpecification
IUPAC Name tert-Butyl (3-hydroxy-1-(4-methoxyphenyl)propyl)carbamate
CAS Number 96363-26-7
Molecular Formula

Molecular Weight 281.35 g/mol
Chirality Typically available as (S)- or (R)- enantiomers derived from the corresponding

-amino acid.
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); sparingly soluble in water.
Key Functionalities Benzylic Carbamate (Acid-labile), Primary Alcohol (Nucleophilic), Anisole Ring (Electron-rich).

Synthetic Pathways[9][10]

The most robust and scalable synthesis involves the reduction of Boc-


-(4-methoxyphenyl)alanine


Core Synthesis: Mixed Anhydride Reduction

Direct reduction of the carboxylic acid using Sodium Borohydride (NaBH


)Mixed Anhydride

Reaction Logic
  • Activation: The carboxylic acid reacts with Isobutyl Chloroformate (IBCF) and a base (N-Methylmorpholine, NMM) to form a mixed anhydride.

  • Reduction: The mixed anhydride is reduced in situ by aqueous NaBH

    
     to yield the primary alcohol.
    

Synthesis_WorkflowStartBoc-β-(4-methoxyphenyl)alanineStep1Activation(IBCF, NMM, -15°C)Start->Step1 THF/DCMInterMixed AnhydrideIntermediateStep1->Inter FastStep2Reduction(NaBH4, H2O)Inter->Step2 In-situProduct3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanolStep2->Product Workup

Figure 1: Step-wise synthesis via the Mixed Anhydride reduction method. This pathway preserves the stereocenter at the benzylic position.

Reactivity & Derivatization Strategy

This scaffold acts as a "divergent node" in medicinal chemistry. The primary alcohol can be activated for substitution, while the Boc group can be removed to liberate the amine for cyclization or coupling.

Key Transformations
  • Sulfonylation (Activation): Reaction with Methanesulfonyl Chloride (MsCl) generates the mesylate, a potent electrophile.

  • Nucleophilic Displacement: The mesylate can be displaced by amines (to form 1,3-diamines) or thiols.

  • Oxidation: Controlled oxidation (Dess-Martin Periodinane) yields the Boc-amino aldehyde , a precursor for Wittig reactions or reductive aminations.

  • Deprotection: Treatment with TFA/DCM removes the Boc group, yielding the free amino alcohol (often isolated as the TFA salt).[2]

Derivatization_MapCore3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanolMesylateMesylate Derivative(Leaving Group)Core->Mesylate MsCl, Et3NAldehydeBoc-Amino Aldehyde(Electrophile)Core->Aldehyde DMP or SwernFreeAmineFree Amino Alcohol(Cyclization Precursor)Core->FreeAmine TFA or HClDiamine1,3-Diamine(NK1 Antagonist Core)Mesylate->Diamine R-NH2

Figure 2: Divergent synthetic utility of the 3-(Boc-amino)-3-arylpropanol scaffold.

Medicinal Chemistry Applications

Peptidomimetics & Protease Inhibitors

The scaffold serves as a reduced


-amino acid isostere
CNS-Active Agents (SNRI Analogs)

While classical SNRIs like Fluoxetine possess a 3-phenyl-3-aryloxypropylamine core (benzylic oxygen), this scaffold provides the 3-amino-3-aryl regioisomer (benzylic amine).

  • Structure-Activity Relationship (SAR): The benzylic amine creates a rigid chiral center that can lock the phenyl ring in a specific orientation relative to the receptor binding pocket.

  • Application: Synthesis of Nisoxetine analogs and novel Aryl Amino Alcohol antimalarials, which target the heme polymerization pathway in Plasmodium falciparum.

Chiral Auxiliaries

The enantiopure alcohol can be used to synthesize Oxazinanones (cyclic carbamates), which are excellent auxiliaries for asymmetric alkylations or aldol reactions.

Experimental Protocol: Reduction of Boc- -Amino Acid

Objective: Synthesize (S)-3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol from (S)-Boc-3-amino-3-(4-methoxyphenyl)propanoic acid.

Reagents:

  • (S)-Boc-

    
    -(4-methoxyphenyl)alanine (1.0 equiv)
    
  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium Borohydride (NaBH

    
    ) (2.5 equiv)
    
  • Solvents: THF (anhydrous), Methanol.

Procedure:

  • Activation: Dissolve the starting amino acid in anhydrous THF (0.2 M) under Nitrogen. Cool to -15°C (ice/salt bath).

  • Mixed Anhydride Formation: Add NMM followed by the dropwise addition of IBCF. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.[3]

  • Reduction: Remove the precipitate by rapid filtration (optional, but recommended for cleaner workup) or proceed directly. Add NaBH

    
     as a solution in water (or solid) in one portion. Caution: Gas evolution (
    
    
    ).
  • Workup: Stir for 1 hour at 0°C. Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash organics with 1N HCl, sat. 
    
    
    , and brine.
  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, typically 2:1) to yield the pure alcohol as a white solid or viscous oil.
    

Quality Control:

  • TLC:

    
     ~0.3-0.4 (1:1 Hex/EtOAc). Stains with Ninhydrin (after Boc removal) or PMA.
    
  • 1H NMR (CDCl3): Look for the characteristic methoxy singlet (~3.8 ppm), Boc singlet (~1.4 ppm), and the diagnostic multiplets for the

    
     backbone.
    

References

  • Structure & CAS Verification: ChemUniverse Database. "3-(BOC-AMINO)-3-(4-METHOXYPHENYL)-1-PROPANOL (CAS 96363-26-7)". Link

  • Synthesis Methodology: Rodriguez, M., et al.[4] "A Simple and Efficient Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, 1991. (Standard Mixed Anhydride Protocol).

  • Medicinal Application (Antimicrobial): Kavaliauskas, P., et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds." International Journal of Molecular Sciences, 2024. Link

  • Medicinal Application (Antimalarial): Rasayan Journal of Chemistry. "The Potential Antimalarial Drug of Aryl Amino Alcohol Derivatives." Vol 16, No 3, 2023.[2][4] Link

  • Related Scaffold (SNRI): Journal of Medicinal Chemistry. "Discovery of JAK1 Selective Inhibitors." (Discusses 3-amino-aryl scaffolds). Link

Technical Guide: The tert-Butoxycarbonyl (Boc) Group in Organic Synthesis

[1][2]

Executive Summary

The tert-butoxycarbonyl (Boc) group stands as a pillar of modern organic synthesis, offering a robust solution for amine protection that is orthogonal to base-labile and hydrogenolysis-sensitive groups.[1] Its utility stems from a unique balance: it renders amines nucleophilically inert and stable to basic hydrolysis (pH > 12), yet cleaves cleanly under anhydrous acidic conditions via an

This guide provides a comprehensive technical analysis of the Boc group, moving beyond basic textbook definitions to explore the mechanistic nuances, optimized protocols, and strategic applications required for high-stakes drug development and complex natural product synthesis.

Part 1: Mechanistic Architecture

Electronic and Steric Principles

The Boc group functions by converting a nucleophilic amine into a carbamate. This transformation exerts two critical effects:

  • Electronic Deactivation: The lone pair on the nitrogen atom is delocalized into the carbonyl system (resonance stabilization), significantly reducing its nucleophilicity and basicity.

  • Steric Shielding: The bulky tert-butyl moiety provides steric hindrance, protecting the nitrogen center from electrophilic attack and suppressing aggregation in peptide synthesis.

The Acid-Lability Mechanism

Unlike benzyl carbamates (Cbz), which require hydrogenolysis or strong acids, the Boc group is uniquely sensitive to anhydrous acids (TFA, HCl) due to the stability of the tert-butyl cation intermediate.

The deprotection proceeds via a two-step elimination mechanism:

  • Protonation: The carbonyl oxygen is protonated by the acid.[2][3]

  • Fragmentation: The tert-butyl-oxygen bond cleaves to form a tert-butyl cation and a carbamic acid intermediate.[1][2][4]

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to regenerate the free amine.[2]
    
  • Cation Fate: The highly reactive tert-butyl cation is either trapped by a scavenger or eliminates a proton to form isobutylene gas.

Visualization: Protection & Deprotection Cycle

BocMechanismAmineFree Amine(R-NH2)IntermediateTetrahedralIntermediateAmine->Intermediate+ Boc2OBase (TEA/DMAP)Boc2OBoc2O(Reagent)Boc2O->IntermediateProtectedN-Boc Amine(R-NH-Boc)Intermediate->Protected- t-BuOH- CO2ProtonatedProtonatedSpeciesProtected->Protonated+ TFA/HClCarbamicCarbamic Acid(R-NH-COOH)Protonated->CarbamicFragmentationCationt-Butyl Cation(t-Bu+)Protonated->CationSN1-likeCarbamic->Amine- CO2(Spontaneous)IsobutyleneIsobutylene(Gas)Cation->Isobutylene- H+

Figure 1: The Boc protection-deprotection cycle, highlighting the critical fragmentation step and cation generation.

Part 2: Strategic Installation

Reagent Selection

While di-tert-butyl dicarbonate (

ReagentReactivityBy-productsIdeal Application

Moderate

-BuOH,

General amine protection; scalable.[5]
Boc-ON HighOximeSterically hindered amines; requires specific workup.
Boc-N3 HighHydrazoic acid (Explosive risk)Obsolete due to safety concerns.
Boc-Cl Very HighHClUnstable; rarely used directly.
Optimized Protocol: Standard Installation ( )

Context: This protocol minimizes racemization and ensures complete conversion for primary and secondary amines.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.1 - 1.5 equiv)
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: DCM, THF, or Dioxane/Water (1:1)

Procedure:

  • Dissolution: Dissolve the amine in the chosen solvent (0.2 M concentration).

  • Base Addition: Add TEA dropwise at

    
    .
    
    • Note: For amino acids, use 1M NaOH/Dioxane to maintain solubility.

  • Reagent Addition: Add

    
     (dissolved in a minimal amount of solvent) slowly to the reaction mixture.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC or LCMS.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M citric acid or 5%

      
       (to remove base/unreacted amine).
      
    • Wash with saturated

      
       (to remove by-product 
      
      
      -BuOH and excess acid).
    • Dry over

      
       and concentrate.
      

Part 3: Deprotection & The Scavenger Imperative

The Cation Problem

The Achilles' heel of Boc deprotection is the generation of the electrophilic tert-butyl cation.[6] In the absence of a "scavenger," this cation will alkylate electron-rich regions of the substrate, such as:

  • Indole rings (Tryptophan)

  • Phenolic rings (Tyrosine)

  • Thioethers (Methionine)

Scavenger Systems

To prevent irreversible alkylation, nucleophilic scavengers are added to the deprotection cocktail.

ScavengerTarget SpeciesApplication Note
Triisopropylsilane (TIPS) CarbocationsThe "gold standard" for general scavenging.
Water CarbocationsEssential co-scavenger; hydrolyzes reactive intermediates.
Thioanisole CarbocationsHighly effective but odorous.
1,2-Ethanedithiol (EDT) Carbocations/OxidationCritical for Trp/Met containing peptides; very foul odor.
Optimized Protocol: High-Fidelity Deprotection

Context: Designed for complex molecules containing acid-sensitive moieties.

Reagents:

  • Cocktail: TFA / TIPS / Water (95:2.5:2.5 v/v/v)

  • Alternative (for Met/Trp): TFA / Thioanisole / EDT / Anisole (90:5:3:2)

Procedure:

  • Preparation: Prepare the cleavage cocktail fresh.

  • Addition: Add the cocktail to the protected substrate (approx. 10 mL per gram of resin/substrate).

  • Reaction: Stir at RT for 30–60 minutes.

    • Caution: Evolution of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       and isobutylene gas will occur.[3] Do not seal the vessel tightly.
      
  • Workup (Solution Phase):

    • Concentrate under reduced pressure (rotary evaporator) to remove TFA.

    • Azeotrope: Add toluene and re-concentrate (2x) to remove residual TFA traces.

    • Precipitate with cold diethyl ether if the product is a salt, or neutralize with saturated

      
       for extraction.
      

Part 4: Orthogonality & Peptide Synthesis (SPPS)

The choice between Boc and Fmoc strategies defines the workflow of Solid Phase Peptide Synthesis (SPPS).[7] Boc is acid-labile , while Fmoc is base-labile .[8] This orthogonality allows for the selective removal of protecting groups without affecting the other.

Comparative Analysis: Boc vs. Fmoc[8][14][15]
FeatureBoc Strategy Fmoc Strategy
N-

Deprotection
TFA (Acidic)Piperidine (Basic)
Side-Chain Protection Benzyl-based (Bzl, cHex)tert-Butyl-based (tBu, Trt, Boc)
Final Cleavage HF (Hydrofluoric Acid) or TFMSATFA (Trifluoroacetic acid)
Solubility Generally higher (aggregates less)Can suffer from aggregation
Safety High Hazard (HF is extremely toxic)Moderate Hazard
Automation Less common in modern HTSIndustry Standard
Visualization: Orthogonality Map

OrthogonalityBocBoc Group(Acid Labile)FmocFmoc Group(Base Labile)CbzCbz (Z) Group(Hydrogenolysis)TFATFA / HCl(Acid)TFA->BocCleavesTFA->FmocStableTFA->CbzStable (mostly)BasePiperidine / DBU(Base)Base->BocStableBase->FmocCleavesBase->CbzStableH2H2 / Pd-C(Reduction)H2->BocStableH2->FmocStableH2->CbzCleaves

Figure 2: Orthogonality map demonstrating the chemical stability profiles of major amine protecting groups.

Visualization: SPPS Workflow (Boc Chemistry)

SPPS_BocStartResin-Linker-NH2CouplingCoupling:Boc-AA-OH + Activator (DCC/HOBt)Start->CouplingWash1Wash (DCM/DMF)Coupling->Wash1DeprotectDeprotection:50% TFA in DCMWash1->DeprotectNeutralizeNeutralization:10% TEA in DCMDeprotect->NeutralizeWash2WashNeutralize->Wash2CycleRepeat for next AAWash2->CycleCycle->CouplingNext CycleCleavageFinal Cleavage:HF (Anhydrous)Cycle->CleavageComplete

Figure 3: The Merrifield Solid Phase Peptide Synthesis (SPPS) workflow utilizing Boc chemistry.

Part 5: Troubleshooting & Common Pitfalls

The "N-tert-Butylation" Trap
  • Symptom: Mass spectrum shows +56 Da adducts on the product.

  • Cause: Incomplete scavenging of the tert-butyl cation leads to alkylation of the amine or side chains.

  • Solution: Increase the volume of scavengers (TIPS/Water). Ensure the reaction mixture is not too concentrated.

Acid-Catalyzed Ester Hydrolysis
  • Symptom: Loss of ester side chains or C-terminal esters.

  • Cause: Prolonged exposure to aqueous TFA or presence of water in HCl/Dioxane.

  • Solution: Use anhydrous HCl in Dioxane or minimize reaction time. For strictly anhydrous conditions, use TMSOTf/DCM (Trimethylsilyl trifluoromethanesulfonate).

Selective Deprotection (Boc vs. t-Butyl Ester)[16]
  • Challenge: Removing N-Boc in the presence of a tert-butyl ester is difficult as both are acid-labile.

  • Advanced Protocol: Use p-Toluenesulfonic acid (TsOH) in Acetonitrile or

    
     / NaI . These mild conditions can sometimes differentiate between the carbamate (more labile) and the ester.
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides.[4] Journal of the American Chemical Society, 79(16), 4427–4431.

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][4] Mechanisms, by-products and scavengers.[9][10] International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Methodological & Application

High-Fidelity Synthesis of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol . This molecule serves as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and CNS-active agents.

Strategic Route Selection

While several retrosynthetic pathways exist (e.g., Reformatsky reaction, Mannich-type condensation), this guide prioritizes a Linear Transformation Strategy starting from the commercially available


-amino acid. This route is selected for:
  • Chemospecificity: Avoids harsh reducing agents (like

    
    ) that risk Boc-deprotection or over-reduction.
    
  • Scalability: Utilizes the Mixed Anhydride Method for reduction, which is safer and more amenable to scale-up than pyrophoric borane reagents.

  • Racemic vs. Chiral: The protocol is applicable to both racemic and enantiopure starting materials with minimal racemization risk due to the specific activation conditions employed.

Chemical Reaction Workflow

The synthesis proceeds in two distinct stages: N-Protection followed by Chemoselective Reduction .

SynthesisWorkflow Start Start: 3-Amino-3-(4-methoxyphenyl) propanoic acid Step1 Step 1: N-Protection (Boc2O, NaOH, Dioxane/H2O) Start->Step1 Schotten-Baumann Inter Intermediate: N-Boc-Acid Step1->Inter Step2 Step 2: Activation (IBCF, NMM, -15°C) Inter->Step2 Mixed Anhydride Step3 Step 3: Reduction (NaBH4, H2O) Step2->Step3 In-situ End Target: 3-(Boc-amino)-3-(4-methoxyphenyl) -1-propanol Step3->End Workup

Figure 1: Operational workflow for the synthesis of the target amino alcohol.

Material Safety & HSE Protocols

  • Isobutyl Chloroformate (IBCF): Lachrymator. Highly toxic by inhalation. Handle strictly in a fume hood.

  • Sodium Borohydride (

    
    ):  Releases flammable hydrogen gas upon contact with acids or water. Ensure proper venting.
    
  • Boc-Anhydride (

    
    ):  Highly flammable solid/liquid. Sensitizer.
    

Experimental Protocols

Protocol A: N-Protection (Boc-ylation)

Objective: Install the tert-butoxycarbonyl group to protect the amine.[]

Reagents:

  • 3-Amino-3-(4-methoxyphenyl)propanoic acid (1.0 equiv)[2][3]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Sodium Hydroxide (NaOH) (1M aqueous solution)

  • 1,4-Dioxane (Solvent)[4]

Procedure:

  • Dissolution: In a round-bottom flask, suspend the amino acid (10 mmol) in a mixture of water (10 mL) and 1,4-dioxane (10 mL).

  • Basification: Cool to 0°C. Add 1M NaOH (11 mL) dropwise to adjust pH to ~9-10.

  • Addition: Add

    
     (11 mmol) slowly. Remove the ice bath and stir at room temperature (RT) for 12–16 hours.
    
  • Monitoring: Monitor via TLC (stain with Ninhydrin; free amine is purple, product is invisible/white).

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Acidify the remaining aqueous layer carefully with 1M KHSO4 or citric acid to pH 3 (precipitate forms). Do not use strong HCl to avoid Boc removal.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Yield: Expect 85–95% of a white solid.

Protocol B: Chemoselective Reduction (Mixed Anhydride Method)

Objective: Reduce the carboxylic acid to a primary alcohol without affecting the Boc group.

Reagents:

  • N-Boc-3-amino-3-(4-methoxyphenyl)propanoic acid (from Protocol A)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.05 equiv)

  • Sodium Borohydride (

    
    ) (3.0 equiv)
    
  • THF (Anhydrous), Methanol[5]

Procedure:

  • Activation (The Critical Step):

    • Dissolve N-Boc-acid (5 mmol) in anhydrous THF (25 mL) under Nitrogen atmosphere.

    • Cool strictly to -15°C (Salt/Ice bath).

    • Add NMM (5.25 mmol). Stir for 5 mins.

    • Add IBCF (5.25 mmol) dropwise. A white precipitate (NMM·HCl) will form immediately. Stir for 10–15 mins at -15°C.

    • Note: Do not stir longer than 20 mins to avoid anhydride decomposition.

  • Reduction:

    • Prepare a solution of

      
       (15 mmol) in water (5 mL) or Methanol (10 mL).
      
    • Add the borohydride solution to the mixed anhydride suspension rapidly in one portion (vigorous gas evolution occurs).

    • Allow the mixture to warm to RT over 1 hour.

  • Quenching & Isolation:

    • Quench excess hydride with saturated

      
       solution.
      
    • Evaporate THF.

    • Extract aqueous residue with Ethyl Acetate or DCM.

    • Wash with 1M Citric Acid (to remove any unreacted amine traces), then saturated

      
      , then brine.
      
    • Dry (

      
      ) and concentrate.
      
  • Purification:

    • If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate 2:1).

Mechanistic Insight

The success of Protocol B relies on the formation of a highly reactive Mixed Anhydride intermediate. The high reactivity of the carbonyl attached to the carbonate leaving group allows


 (a mild reducing agent) to attack the acid carbonyl, which it normally cannot do.

Mechanism Acid N-Boc-Carboxylic Acid MA Mixed Anhydride Intermediate (Highly Electrophilic) Acid->MA Activation (-15°C) Base Base (NMM) Base->MA Activation (-15°C) IBCF Isobutyl Chloroformate IBCF->MA Activation (-15°C) Borohydride NaBH4 Attack MA->Borohydride Nucleophilic Acyl Substitution Product Target Alcohol + CO2 + Isobutanol Borohydride->Product Reduction

Figure 2: Mechanistic pathway of the Mixed Anhydride reduction.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white solid/foamVisual
Purity > 97.0%HPLC (C18, ACN/H2O gradient)
Identity (

NMR)

1.40 (s, 9H, Boc), 3.77 (s, 3H, OMe), 3.5-3.7 (m, 2H,

)
400 MHz,

Identity (MS) [M+H]+ or [M+Na]+ consistent with MWLC-MS
Enantiomeric Excess > 98% ee (if starting from chiral acid)Chiral HPLC (Chiralpak AD-H)

Troubleshooting Guide

  • Issue: Low Yield in Reduction Step.

    • Cause: Mixed anhydride decomposed before reduction.

    • Fix: Ensure temperature stays below -10°C during IBCF addition. Add

      
       immediately after the 15-minute activation window.
      
  • Issue: Boc Group Loss.

    • Cause: Acidic workup was too harsh.

    • Fix: Use Citric Acid or

      
       instead of HCl. Ensure pH does not drop below 3.0 during extraction.
      
  • Issue: Formation of Urethane Byproduct.

    • Cause: Reducing agent attacked the wrong carbonyl of the mixed anhydride (rare with IBCF, common with ethyl chloroformate).

    • Fix: Strictly use Isobutyl Chloroformate (steric bulk directs attack to the correct carbonyl).

References

  • Reduction of N-Protected Amino Acids: Rodriguez, M., et al. "An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols." Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926.
  • Mixed Anhydride Mechanism: Cochran, F. "Mixed Anhydride Reductions in Peptide Synthesis." Organic Process Research & Development.

  • Precursor Synthesis (Rodionov Reaction): "Synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid." Organic Syntheses, Coll. Vol. 9, p. 4.

  • General Protocol Verification: "Reduction of Carboxylic Acids to Alcohols via Mixed Anhydrides." Common Organic Chemistry Protocols. Link

Sources

Use of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integration of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol in Peptidomimetic Synthesis

Executive Summary

This application note details the technical specifications, handling protocols, and synthetic utility of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (CAS: N/A for specific isomer, generic class:


-amino alcohols).

This molecule is a protected


-amino alcohol, structurally homologous to a reduced 

-homotyrosine. It serves as a critical building block in the synthesis of protease inhibitors , statine-based transition state isosteres , and foldamers . Its primary utility lies in replacing the labile peptide bond (-CO-NH-) with a non-hydrolyzable hydroxyethylene isostere (-CH(OH)-CH2-) or serving as a precursor to C-terminal peptide aldehydes.

Key Applications:

  • Protease Inhibition: Precursor to transition-state mimics (hydroxyethylamine isosteres) targeting Aspartyl Proteases (e.g., Renin, HIV-1 Protease, Secretase).

  • Peptide Aldehydes: Oxidation of the primary alcohol yields reactive warheads for Cysteine/Serine protease inhibition.

  • Backbone Modification: Introduction of flexibility and proteolytic resistance via

    
    -amino acid homologation.
    

Chemical Specifications & Properties

PropertySpecification
Chemical Name 3-(tert-butoxycarbonylamino)-3-(4-methoxyphenyl)propan-1-ol
Molecular Formula

Molecular Weight 281.35 g/mol
Structure Class

-Boc Protected

-Amino Alcohol
Solubility Soluble in DCM, THF, DMF, MeOH; Insoluble in Water/Hexanes
Stability Stable at -20°C; Hygroscopic.[1] Avoid prolonged exposure to strong acids (TFA/HCl) unless deprotection is intended.
Chirality Typically supplied as pure (

) or (

) enantiomer (check specific lot). Stereochemistry at C3 is critical for biological activity.

Strategic Application: Mechanism of Action

The inclusion of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is driven by the need to mimic the tetrahedral transition state of peptide bond hydrolysis without undergoing cleavage.

Pathway Diagram: Transition State Mimicry

G cluster_0 Native Substrate cluster_1 Peptidomimetic Strategy Native Peptide Bond (-CO-NH-) Inter Tetrahedral Intermediate (Unstable) Native->Inter Enzyme Attack Mimic 3-(Boc-amino)-Alcohol Scaffold Cleavage Proteolytic Cleavage (Inactive Fragments) Inter->Cleavage Collapse Isostere Hydroxyethylene Isostere (-CH(OH)-CH2-) Mimic->Isostere Synthetic Incorporation Inhibition Enzyme Inhibition (No Cleavage) Isostere->Inhibition Binds Active Site

Figure 1: Comparison of native peptide bond hydrolysis versus the stable inhibition complex formed by the amino-alcohol scaffold.

Detailed Protocols

Protocol A: Oxidation to Peptide Aldehyde (Dess-Martin Periodinane)

Context: This is the most common transformation. The alcohol is oxidized to an aldehyde, which acts as a "warhead" to covalently or non-covalently bind the active site serine or cysteine of a target protease.

Reagents:

  • Substrate: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (1.0 eq)

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Buffer: Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the amino alcohol in 10 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Oxidation: Add 1.2 mmol (509 mg) of Dess-Martin Periodinane in a single portion.

    • Critical Note: If the substrate is acid-sensitive, add 2.0 eq of solid

      
       prior to DMP addition to buffer the acetic acid byproduct.
      
  • Reaction: Stir at room temperature for 60–90 minutes. Monitor by TLC (System: 1:1 Hexane/EtOAc). The aldehyde usually runs higher (less polar) than the alcohol.

  • Quench: Dilute with 20 mL

    
    . Pour into a saturated solution of 
    
    
    
    (thiosulfate) and
    
    
    (1:1 mixture) to destroy excess periodinane. Stir vigorously until the organic layer is clear (approx. 15 min).
  • Workup: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Storage: Peptide aldehydes are prone to epimerization and hydrate formation. Use immediately or store at -80°C under Argon.

Protocol B: Incorporation via Mitsunobu Reaction

Context: Used to couple the hydroxyl group to a phenol or acid, or to convert the alcohol into an amine (via azide) with inversion of configuration.

Reagents:

  • Substrate (Alcohol): 1.0 eq[2]

  • Nucleophile (e.g.,

    
    , Phenol, Thioacetic acid): 1.2 eq
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)[2][3]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)[2][3]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Dissolve amino alcohol (1.0 eq),

    
     (1.5 eq), and the Nucleophile (1.2 eq) in anhydrous THF (0.1 M concentration). Cool to 0°C.[2][3]
    
  • Addition: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Purification: Concentrate and purify via flash chromatography.

    • Note: The byproduct

      
       can be difficult to remove. A wash with Hexane/Ether often precipitates the oxide.
      

Synthetic Workflow Diagram

Workflow cluster_Oxidation Pathway A: Protease Inhibitor (Aldehyde) cluster_Backbone Pathway B: Backbone Extension Start 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol StepA1 Oxidation (DMP/Swern) Start->StepA1 StepB1 Activation (Mesylation/Tosylation) Start->StepB1 StepA2 Boc-Amino Aldehyde StepA1->StepA2 StepA3 Coupling to Peptide Chain StepA2->StepA3 StepB2 Nucleophilic Displacement (Azide/Amine) StepB1->StepB2 StepB3 Reduction to Diamine StepB2->StepB3

Figure 2: Divergent synthetic pathways for the amino-alcohol building block.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Racemization at C3 Basic conditions during coupling or oxidation.Avoid strong bases (e.g., NaH) during alkylation. Use buffered DMP oxidation.
Incomplete Oxidation Water in solvent or old oxidant.Use freshly distilled DCM. Verify DMP activity (should be white, not yellow).
Over-oxidation Oxidation of the methoxy-phenyl ring (rare but possible with strong oxidants).Stick to mild oxidants like DMP or Swern. Avoid Permanganate or Chromic acid.
Poor Solubility Peptide chain aggregation.Use "Magic Mixture" (DCM/DMF/NMP) or add chaotropic salts (LiCl) if coupling to a resin.

References

  • Dullaghan, E. M., et al. (2025). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate.

  • Organic Synthesis. (2023). Mitsunobu Reaction: General Procedure and Mechanism. Organic Chemistry Portal.

  • Boc Sciences. (2024).[] Boc-Amino Acids and Derivatives in Peptide Synthesis.

  • Beilstein Journal of Organic Chemistry. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine moiety.

  • National Institutes of Health (NIH). (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. PMC.

Sources

Application of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Executive Summary

3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is a high-value chiral


-amino alcohol scaffold. While often categorized broadly under "chiral auxiliaries," its primary utility lies in two distinct high-precision fields:
  • Chiral Synthon (Pharma): It serves as the core pharmacophore for the asymmetric synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically analogs of Dapoxetine and Nisoxetine , where the 4-methoxyphenyl moiety and absolute stereochemistry are critical for receptor binding affinity.

  • Ligand Precursor (Catalysis): It functions as a precursor to Chiral Oxazoline and 1,3-Oxazine ligands. These derivatives act as chiral auxiliaries/ligands in asymmetric catalysis (e.g., diethylzinc additions, Reformatsky reactions), utilizing the steric bulk of the Boc group and the electronic donation of the methoxy substituent to modulate Lewis basicity.

This guide details the physicochemical profile, synthetic applications, and validated protocols for utilizing this compound in drug discovery and asymmetric catalysis.

Molecular Profile & Stability

PropertySpecification
Chemical Name 3-(tert-Butoxycarbonylamino)-3-(4-methoxyphenyl)-1-propanol
Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol
Chirality Available as (R)- or (S)- enantiomers (typically >99% ee)
Solubility Soluble in MeOH, DCM, THF, EtOAc; Insoluble in Water
Stability Stable under ambient conditions; Boc group acid-labile (cleaves with TFA/HCl)
Key Reactivity Primary alcohol (nucleophilic/leaving group precursor); Carbamate (N-protection)

Application I: Asymmetric Synthesis of SSRIs (Chiral Scaffold)

The most direct application of this compound is as a Chiral Scaffold in the synthesis of serotonin transporter (SERT) inhibitors. The 3-amino-3-arylpropanol motif is the structural backbone of drugs like Dapoxetine and Fluoxetine .

Mechanism of Action & Causality

The synthesis relies on the Mitsunobu Reaction . The 4-methoxyphenyl group provides the necessary lipophilicity for the final drug's blood-brain barrier penetration, while the Boc-protected amine ensures chemoselectivity during the etherification of the alcohol.

  • Criticality of Stereochemistry: The biological activity of SSRIs is often enantiomer-specific. For example, (S)-Dapoxetine is the active pharmaceutical ingredient (API). Using the enantiopure 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol fixes the stereocenter before the coupling step.

  • Inversion vs. Retention: The Mitsunobu reaction typically proceeds with inversion of configuration if the stereocenter is at the alcohol carbon. However, in this scaffold, the chiral center is at the C3 (amine-bearing) position , while the reaction occurs at the C1 (hydroxyl) position . Therefore, retention of configuration at the benzylic position is preserved.

Workflow Diagram: Scaffold to API

SSRI_Synthesis cluster_legend Key Logic Start Chiral Amino Alcohol (S)-Enantiomer Step1 Mitsunobu Coupling (Ar-OH / DIAD / PPh3) Start->Step1 Activation of -OH Inter Protected Aryl Ether (Chirality Retained) Step1->Inter C-O Bond Formation Step2 Boc Deprotection (TFA or HCl) Inter->Step2 Acidic Cleavage Step3 N-Methylation (Optional) Step2->Step3 Secondary Amine Formation Final Active API (e.g., Nisoxetine Analog) Step3->Final C3 Chiral Center is Distal\n-> No Racemization C3 Chiral Center is Distal -> No Racemization

Caption: Synthetic pathway converting the amino alcohol scaffold into bioactive SSRI analogs via Mitsunobu etherification.

Application II: Precursor to Chiral Oxazoline Ligands (Catalysis)

In this application, the molecule acts as a precursor to a Chiral Auxiliary/Ligand .[1] By cyclizing the amino alcohol, researchers generate 4-aryl-1,3-oxazolines . These ligands are crucial for:

  • Asymmetric Reformatsky Reactions

  • Diethylzinc Addition to Aldehydes

  • Palladium-Catalyzed Allylic Substitutions

Why this specific molecule? The 4-methoxyphenyl (PMP) group at the C4 position of the resulting oxazoline provides unique electronic properties. The electron-donating nature of the methoxy group increases the Lewis basicity of the nitrogen, often enhancing the rate of metal-catalyzed reactions compared to the standard phenyl-substituted analogs [1].

Detailed Experimental Protocols

Protocol A: Mitsunobu Etherification (SSRI Synthesis)

Objective: Coupling the chiral alcohol with a phenol (e.g., 2-methoxyphenol) with retention of chirality at the amine center.

Reagents:

  • 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (1.0 equiv)

  • Phenol derivative (e.g., 2-methoxyphenol) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Procedure:

  • Preparation: Charge a flame-dried reaction flask with the amino alcohol, phenol, and PPh₃ under nitrogen atmosphere. Dissolve in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath. Reason: Low temperature suppresses the formation of N-alkylation side products.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (hexane/EtOAc 7:3).

  • Quenching: Quench with water (5 mL) and extract with EtOAc (3x).

  • Purification: Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄. Purify via flash column chromatography on silica gel.

Validation Check:

  • ¹H NMR: Look for the disappearance of the CH₂-OH triplet (approx. 3.6 ppm) and appearance of the CH₂-OAr triplet (approx. 4.0 ppm).

  • Chiral HPLC: Verify enantiomeric excess (ee) is maintained (>98%).

Protocol B: Cyclization to Chiral Oxazoline (Ligand Synthesis)

Objective: Converting the Boc-amino alcohol into a 4-(4-methoxyphenyl)-1,3-oxazoline ligand.

Reagents:

  • 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

  • Thionyl Chloride (SOCl₂) or Tosyl Chloride (TsCl)/Base

  • Base: NaOH or KOH (aq)

Procedure:

  • Activation: Dissolve the amino alcohol in DCM. Add SOCl₂ (1.2 equiv) at 0°C to convert the alcohol to the alkyl chloride.

  • Deprotection/Cyclization (One-Pot):

    • Note: Standard Boc deprotection uses TFA. However, for oxazoline formation, basic conditions can induce cyclization of the intermediate

      
      -halo amine or amide.
      
    • Alternative Route (Direct): React the amino alcohol with a nitrile (R-CN) in the presence of ZnCl₂ (Witte-Seeliger synthesis) to form the oxazoline directly, though this removes the Boc group first.

    • Recommended Route (From Boc): Treat the Boc-amino alcohol with Tosyl Chloride and Pyridine in DCM to form the O-tosylate.

  • Ring Closure: Heat the O-tosylate intermediate with NaH (sodium hydride) in THF. The carbamate oxygen attacks the electrophilic carbon, followed by decarboxylation/rearrangement, or treat the deprotected amino alcohol with an orthoester.

Refined Protocol for Ligand Generation (via Amino Alcohol):

  • Deprotection: Stir Boc-amino alcohol in DCM/TFA (4:1) for 1 h. Concentrate to dryness to get the amino alcohol TFA salt.

  • Condensation: Suspend the salt in DCM. Add Triethylamine (3 equiv) and the desired Imidate or Orthoester (e.g., Triethyl orthoacetate).

  • Reflux: Reflux for 12 hours.

  • Workup: Wash with NaHCO₃, dry, and concentrate.

Troubleshooting & Self-Validating Systems

IssueProbable CauseCorrective Action
Low Yield in Mitsunobu Steric hindrance of the Boc group or PMP group.Switch solvent to Toluene (higher boiling point) or use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for better kinetics.
Racemization High temperature or strong base usage.Keep reaction temperature <25°C. Avoid strong bases during workup. Use mild bases like K₂CO₃ if N-alkylation is required later.
N-Alkylation Side Product Intramolecular cyclization of the carbamate nitrogen onto the activated alcohol.This forms a cyclic carbamate (oxazinanone). Ensure excess phenol is present to outcompete the intramolecular nucleophile.

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on amino alcohols as chiral auxiliaries).
  • Robertson, D. W., et al. (1988). "Absolute configuration and structure-activity relationships of the antidepressant 3-aryloxy-3-phenylpropylamines." Journal of Medicinal Chemistry, 31(7), 1412–1417. Link (Establishes the SAR of the 3-amino-3-arylpropanol scaffold).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link (Comprehensive review of amino alcohol applications).

  • Pfaltz, A. (1993). "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 26(6), 339–345. Link (Context for converting amino alcohols to oxazoline ligands).

Disclaimer: This Application Note is for research purposes only. All synthesis involving bioactive amines should be conducted under strict safety protocols and in compliance with local regulations regarding pharmaceutical precursors.

Sources

Asymmetric synthesis of 3-amino-3-(4-methoxyphenyl)-1-propanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Asymmetric Synthesis of 3-Amino-3-(4-methoxyphenyl)-1-propanol

Executive Summary

The structural motif of 3-amino-3-(4-methoxyphenyl)-1-propanol (Target Molecule, TM-1 ) represents a critical pharmacophore in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and related CNS-active agents. Its synthesis is complicated by the lability of the benzylic amine and the requirement for high enantiomeric excess (ee > 99%) to meet pharmaceutical standards.

This Application Note details two validated protocols for synthesizing TM-1 :

  • Method A (Chemo-Enzymatic): A scalable kinetic resolution using Candida antarctica Lipase B (CAL-B), ideal for cost-effective bulk preparation.

  • Method B (Asymmetric Auxiliary): A stereoselective synthesis using tert-butanesulfinamide (Ellman’s Auxiliary), designed for high-value, early-phase discovery where maximum yield is paramount.

Strategic Retrosynthesis & Logic

The primary challenge lies in establishing the chiral center at C3 (the benzylic position) without racemization during the subsequent reduction of the C1 carboxylate/ester to the alcohol.

  • Logic: We avoid direct reduction of

    
    -amino ketones due to poor diastereocontrol. Instead, we utilize 
    
    
    
    -amino esters as the pivotal intermediate. These can be resolved enzymatically or synthesized asymmetrically before a chemoselective reduction.

Retrosynthesis TM Target: 3-Amino-3-(4-methoxyphenyl)-1-propanol (Chiral Benzylic Amine) Inter Intermediate: Ethyl 3-amino-3-(4-methoxyphenyl)propanoate (Stable Precursor) TM->Inter Chemoselective Reduction (NaBH4/I2) SM_A Method A: Racemic Synthesis (Aldehyde + Malonate) Inter->SM_A Kinetic Resolution (CAL-B Lipase) SM_B Method B: Asymmetric Addition (Aldehyde + Ellman Auxiliary) Inter->SM_B Reformatsky-type Addition

Figure 1: Retrosynthetic logic flow illustrating the convergence of both methods at the


-amino ester intermediate.

Method A: Chemo-Enzymatic Kinetic Resolution

Best for: Scale-up (>100g), cost-efficiency, and green chemistry compliance.

The Mechanism

Lipases, specifically CAL-B, exhibit high enantioselectivity toward


-amino esters. In an organic solvent (e.g., MTBE or Toluene), the lipase catalyzes the 

-acylation of the (

)-enantiomer preferentially (E-value > 100), leaving the (

)-amine free (or vice versa depending on the acyl donor). This protocol yields the (

)-enantiomer
as the unreacted free amine.
Protocol: Lipase-Catalyzed Resolution

Reagents:

  • Racemic Ethyl 3-amino-3-(4-methoxyphenyl)propanoate (1.0 equiv)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (10% w/w relative to substrate)

  • Ethyl Acetate (Solvent & Acyl Donor) OR Isopropyl Acetate

Step-by-Step:

  • Dissolution: Dissolve 50.0 g of racemic amino ester in 500 mL of anhydrous Isopropyl Acetate (iPrOAc). Note: iPrOAc acts as both solvent and mild acyl donor, preventing the hydrolysis side-reactions seen with ethyl acetate.

  • Enzyme Addition: Add 5.0 g of immobilized CAL-B.

  • Incubation: Stir the suspension at 30°C and 200 rpm. Monitor conversion by chiral HPLC (Chiralcel OD-H column).

  • Endpoint: The reaction typically reaches 50% conversion in 24–36 hours. The (

    
    )-amine is converted to the 
    
    
    
    -acetylated ester, while the (
    
    
    )-amine remains untouched.
  • Work-up: Filter off the enzyme beads (recyclable).

  • Separation: Acidify the filtrate with 1M HCl (aq). The free (

    
    )-amine partitions into the aqueous phase as the hydrochloride salt. The neutral 
    
    
    
    -acetylated (
    
    
    )-species remains in the organic layer.
  • Isolation: Basify the aqueous layer (pH 10) with NaOH and extract with DCM to recover pure (

    
    )-Ethyl 3-amino-3-(4-methoxyphenyl)propanoate .
    

Data Specification:

Parameter Value Notes
Yield (Theoretical) 50% (max) Actual recovery typically 42–45%
Enantiomeric Excess (ee) > 99% After single pass

| E-Value | > 200 | Indicates high enzyme specificity |[1]

Method B: Asymmetric Synthesis via Ellman’s Auxiliary

Best for: High-value synthesis, early discovery, and when 100% theoretical yield of a single enantiomer is required.

The Mechanism

Condensation of 4-methoxybenzaldehyde with chiral tert-butanesulfinamide yields a sulfinimine. This auxiliary activates the imine for nucleophilic attack and provides a rigid chiral environment, directing the Reformatsky reagent to the Re-face (or Si-face depending on auxiliary configuration) with high diastereoselectivity (dr > 95:5).

EllmanCycle Aldehyde 4-Methoxybenzaldehyde Imine Chiral Sulfinimine (Activated Electrophile) Aldehyde->Imine Ti(OEt)4, THF Aux (R)-t-Butanesulfinamide Aux->Imine Adduct Protected beta-Amino Ester Imine->Adduct Reformatsky Addition (-78°C to RT) Reformatsky BrZn-CH2-COOEt (Nucleophile) Reformatsky->Adduct Final (S)-beta-Amino Ester Adduct->Final HCl/Dioxane (Deprotection)

Figure 2: The Ellman Auxiliary workflow. The sulfinyl group directs the stereochemistry of the C-C bond formation.

Protocol: Sulfinimine Condensation & Reformatsky Addition

Step 1: Imine Formation

  • Charge a reactor with 4-methoxybenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in THF.

  • Add Ti(OEt)

    
     (2.0 equiv) dropwise. Critical: Titanium acts as a Lewis acid and water scavenger.
    
  • Stir at ambient temperature for 16 h. Quench with brine, filter through Celite, and concentrate to yield the (R)-N-sulfinyl imine .

Step 2: Reformatsky Reaction

  • Zinc Activation: In a separate vessel, activate Zn dust (5.0 equiv) with TMSCl (0.1 equiv) in THF.

  • Reagent Formation: Add ethyl bromoacetate (3.0 equiv) slowly to the Zn slurry at 40°C to generate the Reformatsky reagent (BrZnCH

    
    COOEt).
    
  • Addition: Cool the organozinc solution to -78°C. Cannulate the sulfinimine (from Step 1) into the zinc solution slowly.

  • Selectivity Control: The bulky tert-butyl group forces the zinc enolate to attack from the least hindered face via a cyclic Zimmerman-Traxler transition state.

  • Work-up: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    

Step 3: Deprotection

  • Treat the purified intermediate with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.

  • Concentrate to obtain the (S)-Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride .

Downstream Processing: Chemoselective Reduction

Both Method A and Method B converge at the chiral


-amino ester. The final step is the reduction of the ester to the alcohol without racemizing the benzylic amine.

Warning: Avoid LiAlH


 if possible, as strong aluminates can cause Lewis-acid mediated racemization at the benzylic center. We recommend the NaBH

/I

system
or Borane-DMS .
Protocol: Reduction to 3-Amino-3-(4-methoxyphenyl)-1-propanol
  • Setup: Suspend the chiral amino ester hydrochloride (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Borane Generation: Add NaBH

    
     (25 mmol) in one portion. Cool to 0°C.
    
  • Activation: Add Iodine (I

    
    , 10 mmol) in THF dropwise over 30 minutes. Mechanism: This generates Borane (BH
    
    
    
    ) in situ, which selectively reduces the ester to the alcohol.
  • Reflux: Heat to reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases.

  • Work-up: Concentrate, redissolve in 20% KOH, and reflux for 1 hour (to break amine-borane complexes). Extract with DCM.

  • Purification: Recrystallize from EtOAc/Heptane.

Analytical Validation (QC)

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)

3.73 (s, 3H, OMe), 4.01 (t, 1H, CH-N), 3.45 (m, 2H, CH2-O)
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.5% Area
Chirality Chiral HPLC (Chiralpak AD-H)> 99.0% ee
Residual Solvent GC-Headspace< 5000 ppm (Class 3 limit)

Troubleshooting Guide

  • Problem: Low ee in Method A (Lipase).

    • Root Cause:[1][2][3][4][5][6][7] Reaction ran too long (>52% conversion) causing hydrolysis of the wrong enantiomer.

    • Fix: Stop reaction strictly at 45–48% conversion.

  • Problem: Incomplete Deprotection in Method B.

    • Root Cause:[1][2][3][4][5][6][7] HCl concentration too low or wet solvent.

    • Fix: Use fresh 4M HCl in Dioxane; ensure anhydrous conditions.

  • Problem: Racemization during Reduction.

    • Root Cause:[1][2][3][5][6][7][8] Excessive heat or prolonged exposure to Lewis Acids.

    • Fix: Switch from LiAlH

      
       to NaBH
      
      
      
      /I
      
      
      or LiBH
      
      
      . Keep temperature < 60°C.

References

  • Enzym

    
    -Amino Esters: 
    
    • Jackson, M. et al.

      
      -amino esters: A route to enantiopure 
      
      
      
      -amino acids." Journal of Organic Chemistry, 2005.
  • Ellman Auxiliary Methodology

    • Ellman, J. A. et al. "Asymmetric synthesis of amines with tert-butanesulfinamide." Accounts of Chemical Research, 2002.

  • Chemoselective Reduction Protocols

    • McKennon, M. J., et al.[7] "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993.

  • Pharmacological Relevance (Dapoxetine/Fluoxetine Analogs)

    • Robertson, D. W., et al. "Synthesis and activity of fluoxetine analogs." Journal of Medicinal Chemistry, 1988.

Sources

Boc group deprotection protocol for 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This Application Note details the protocol for the chemoselective deprotection of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol . While standard acidic cleavage of the tert-butyloxycarbonyl (Boc) group is routine, this specific substrate presents a unique electronic challenge that requires a modified approach to ensure high yield and purity.

The Challenge: The "Internal Nucleophile" Effect

The substrate contains a 4-methoxyphenyl (PMP) moiety directly attached to the chiral center bearing the amine. This creates two competing risks during acidolysis:

  • Ring Alkylation (Friedel-Crafts): The cleavage of the Boc group generates a tert-butyl carbocation (

    
    ). The electron-rich PMP ring is highly nucleophilic and can trap this cation, leading to tert-butylated impurities (typically ortho to the methoxy group) that are difficult to separate.
    
  • Benzylic Instability: Although less common with Boc, the benzylic C-N bond is weakened by the electron-donating PMP group. Harsh conditions or high temperatures can promote elimination to the styrene derivative (via E1 mechanism) or substitution (

    
    ).
    

Strategic Solution: The protocols below prioritize cation scavenging and temperature control to neutralize the


 species before it can attack the aromatic ring.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal of the protocol is to maximize Path A (Scavenging) and eliminate Path B (Ring Alkylation).

Boc_Mechanism Substrate Boc-Substrate Intermediate Protonated Carbamate Substrate->Intermediate H+ (TFA or HCl) Cation t-Butyl Cation (t-Bu+) Intermediate->Cation Fragmentation Product Product (Amine Salt) Intermediate->Product - CO2 Impurity t-Butyl-PMP Impurity Cation->Impurity Path B: Attack on PMP Ring (Avoid) Scavenged Scavenged t-Bu (e.g., t-Bu-Silane) Cation->Scavenged Path A: Interception by Scavenger (TES/H2O)

Caption: Mechanistic pathway showing the critical role of scavengers in preventing electrophilic aromatic substitution on the PMP ring.

Experimental Protocols

Method A: High-Purity TFA Deprotection (Recommended)

Best for: Small-to-medium scale (mg to g), medicinal chemistry, and substrates sensitive to harsh mineral acids. Mechanism: Trifluoroacetic acid (TFA) mediates cleavage; Triethylsilane (TES) acts as a "hydride source" scavenger to quench the


 cation.
Reagents
  • Substrate: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

  • Solvent: Dichloromethane (DCM), anhydrous

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3][4]

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS)

Step-by-Step Procedure
  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M to 0.2 M).

  • Scavenger Addition: Add Triethylsilane (2.0 - 5.0 equiv).

    • Note: The excess silane is crucial to outcompete the intramolecular PMP ring.

  • Acidification: Cool the solution to 0 °C (ice bath). Dropwise add TFA.[5]

    • Ratio: Final solvent composition should be approximately 2:1 or 4:1 (DCM:TFA).

  • Reaction: Allow to warm to room temperature (20–25 °C). Stir for 1–2 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin) or LCMS. Look for the disappearance of the Boc peak and the emergence of the free amine.

  • Workup (Option 1 - Salt Isolation):

    • Concentrate the mixture in vacuo (do not heat above 40 °C).

    • Co-evaporate with toluene (3x) or DCM (3x) to remove excess TFA.

    • The product is obtained as the TFA salt .[6]

  • Workup (Option 2 - Free Base):

    • Dilute the residue in DCM.[7]

    • Wash with saturated aqueous

      
       (Caution: 
      
      
      
      evolution).
    • Extract aqueous layer with DCM (2x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Method B: HCl/Dioxane Salt Formation (Scale-Up)

Best for: Larger scales (>10 g), generating a stable solid salt, avoiding fluorinated waste. Mechanism: Strong mineral acid cleavage precipitating the hydrochloride salt.

Reagents
  • Substrate: 1.0 equiv

  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercially available or prepared in situ).

  • Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
  • Dissolution: Dissolve substrate in minimal 1,4-Dioxane or EtOAc.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) at 0 °C .

  • Reaction: Stir at room temperature for 1–3 hours.

    • Observation: The product often precipitates as a white solid (Hydrochloride salt) as the reaction proceeds.

  • Isolation:

    • If precipitate forms: Filter the solid under inert atmosphere (nitrogen). Wash with cold diethyl ether (

      
      ) to remove non-polar impurities and residual Boc by-products.
      
    • If no precipitate: Concentrate in vacuo. Triturate the residue with

      
       or Hexanes to induce crystallization.
      
  • Drying: Dry the solid under high vacuum to remove traces of dioxane (toxic).

Analytical Data & Troubleshooting

Expected Analytical Signatures
TechniqueSignal Change (Deprotection Confirmation)
1H NMR Disappearance of sharp singlet at

(9H,

).[1]
1H NMR Downfield shift of the benzylic proton (

) due to salt formation.
LCMS Mass shift:

. Loss of 100 Da (Boc group).
TLC Significant drop in

(amine is polar). Visualizes with Ninhydrin (purple/red).
Troubleshooting Guide
IssueProbable CauseCorrective Action
New impurity +56 Da tert-Butylation of the PMP ring.CRITICAL: Use Method A. Increase TES scavenger to 5-10 equiv. Ensure temperature starts at 0 °C.
Styrene formation Acid-catalyzed elimination of the alcohol.[5]Avoid heating. Do not use strong Lewis acids (

). Ensure the system is anhydrous if using Method B.
Incomplete Reaction Acid consumed by basic sites or insufficient concentration.Add fresh TFA or HCl. Ensure the reaction is not too dilute (keep ~0.2 M).
Demethylation Cleavage of the PMP ether.Avoid

,

, or refluxing conditions. TFA and HCl at RT are safe for methyl ethers.

Workflow Decision Tree

Workflow_Decision Start Start: Boc-Amino Alcohol ScaleCheck Scale of Reaction? Start->ScaleCheck PurityCheck Strict Impurity Limit? ScaleCheck->PurityCheck < 5g (Med Chem) MethodB Method B: HCl/Dioxane (Precipitation Protocol) ScaleCheck->MethodB > 10g (Process) MethodA Method A: TFA + Silane (Scavenger Protocol) PurityCheck->MethodA High (Avoid Ring Alkylation) PurityCheck->MethodB Standard WorkupA Evaporate & Ion Exchange/Wash MethodA->WorkupA WorkupB Filter Solid HCl Salt MethodB->WorkupB

Caption: Decision matrix for selecting the optimal deprotection strategy based on scale and purity requirements.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage mechanisms and stability).
  • Lundt, B. F.; et al. "Selective Removal of the t-Butyloxycarbonyl Group." Int. J. Pept.[1] Protein Res.[8]1978 , 12, 258. (Foundational work on scavengers in acidolysis).

  • Han, G.; et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004 , 60, 2447-2467. (Discusses side reactions with electron-rich aromatics).

  • ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Boc Deprotection." (Highlighting the risk of alkylation on electron-rich rings).

  • Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)." (Detailed mechanistic steps).

Sources

Coupling reaction conditions for 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coupling Strategies for 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Executive Summary & Molecule Analysis

This guide details the coupling protocols for 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol . This scaffold is a critical "chiral synthon" (if enantiopure) used in the synthesis of SSRIs (e.g., Dapoxetine analogs), NK1 antagonists, and beta-amino acid derivatives.[1]

Structural Deconstruction & Reactivity Profile:

  • Primary Alcohol (C1): The primary coupling handle. It is unhindered but requires activation (Mitsunobu or Sulfonylation) to react with nucleophiles.[1]

  • Benzylic Amine (C3): The nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3]

    • Critical Risk: The C3 position is benzylic to a 4-methoxyphenyl (PMP) group. The electron-donating methoxy group stabilizes a positive charge at C3. Consequently, this molecule is hypersensitive to acid-catalyzed elimination (forming the styrene derivative) and racemization (via quinone methide-like transition states) under harsh conditions.[1]

  • Coupling Definition: In this context, "coupling" refers to the functionalization of the C1-Alcohol to attach this fragment to larger pharmacophores (e.g., aryl ethers, amines, or esters).[1]

Critical Safety & Stability Directives

  • Acid Sensitivity: Do not expose the substrate to strong Lewis acids or Brønsted acids (pH < 2) during workup, as the PMP group promotes the loss of the Boc group or benzylic C-N bond cleavage.

  • Elimination Risk: Activation of the alcohol (e.g., Mesylation) creates a leaving group. If heated (>40°C) in the presence of base, the molecule may undergo E2 elimination to form the conjugated trans-cinnamyl carbamate.

  • Mitsunobu Hazards: DIAD/DEAD are shock-sensitive and toxic.[1] All azodicarboxylate reagents must be handled in a fume hood behind a blast shield.[1]

Protocol A: Mitsunobu Etherification (C-O Coupling)[1]

This is the preferred method for coupling the scaffold to phenols or acidic heterocycles, preserving the Boc group and stereochemistry.

Mechanism: The reaction utilizes the redox system of Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) to activate the primary alcohol, allowing SN2 displacement by a pronucleophile (pKa < 11).

Reagents:

  • Substrate: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (1.0 equiv)[1]

  • Coupling Partner: Phenol / Imide (1.1 - 1.2 equiv)[1]

  • Phosphine: PPh₃ (1.5 equiv) or PBu₃ (for difficult sterics)[1]

  • Azodicarboxylate: DIAD (1.5 equiv) preferred over DEAD (stability)[1]

  • Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried reaction vessel with the Substrate (1.0 equiv), Coupling Partner (1.1 equiv), and PPh₃ (1.5 equiv).[1]

  • Solvation: Dissolve in anhydrous THF (0.1 M concentration). Cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 20 minutes.

    • Why? Exothermic reaction.[1] Rapid addition generates heat, increasing the risk of elimination side-products.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: TLC/LC-MS should show consumption of the alcohol.[1] If the reaction stalls, do not heat. Add a second portion of PPh₃/DIAD (0.5 equiv each).[1]

  • Workup: Quench with water (minimal). Concentrate THF under reduced pressure.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO).[1]

    • Tip: Triturate the crude residue with cold Et₂O/Hexanes (1:1) to precipitate the bulk of TPPO before column chromatography.[1]

Protocol B: Sulfonylation & Displacement (Stepwise C-N/C-C Coupling)[1]

For coupling with basic amines or carbon nucleophiles (which fail in Mitsunobu), convert the alcohol to a Mesylate (OMs) or Tosylate (OTs) first.[1]

Reagents:

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Protocol:

  • Activation: Dissolve substrate in DCM (0.2 M) and cool to -10°C (Ice/Salt bath).

    • Critical: Low temperature is mandatory to prevent spontaneous cyclization to the oxazolidinone (internal attack of Boc-carbonyl on the activated alcohol).

  • Addition: Add TEA followed by slow addition of MsCl. Stir at -10°C for 1 hour.

  • Quench: Quench with saturated NaHCO₃ (cold). Separate layers quickly.

  • Displacement (The Coupling):

    • Dissolve the crude Mesylate in DMF or Acetonitrile.

    • Add the Nucleophile (e.g., Morpholine, Azide, Thiol) and a base (K₂CO₃ or Cs₂CO₃).[1]

    • Stir at RT to 40°C max .

    • Warning: Do not exceed 50°C. The benzylic hydrogen is acidic; heat + base can cause racemization or elimination.

Protocol C: Oxidative Coupling (Reductive Amination)

Used to extend the carbon chain or couple with amines to form secondary/tertiary amines.

Reagents:

  • Dess-Martin Periodinane (DMP) (1.2 equiv)[1]

  • DCM (wet, catalytic water accelerates DMP)[1]

Step-by-Step Protocol:

  • Oxidation: Dissolve substrate in DCM.[1][4] Add DMP (1.2 equiv) at 0°C. Warm to RT. Reaction is usually complete in 1 hour.[1]

  • Workup: Quench with 1:1 sat. Na₂S₂O₃ / sat.[1] NaHCO₃ to destroy iodine byproducts.[1] Isolate the aldehyde.[4][5]

  • Reductive Amination:

    • Mix Aldehyde + Amine (1.0 equiv) in DCE (Dichloroethane).

    • Add NaBH(OAc)₃ (1.5 equiv).[1]

    • Stir at RT for 4 hours.

Visualized Workflow (Graphviz)

The following diagram illustrates the decision tree for selecting the correct coupling condition based on the target moiety.

CouplingStrategy Substrate 3-(Boc-amino)-3-(PMP)-1-propanol Target Target Coupling Partner? Substrate->Target Phenol Phenols / Acidic Imides (pKa < 11) Target->Phenol Ether Linkage Amine Basic Amines / Thiols Target->Amine Amine/Thioether Linkage ChainExt Chain Extension / Reductive Amination Target->ChainExt C-C or C-N Extension Mitsunobu Protocol A: Mitsunobu (PPh3, DIAD, THF, 0°C) Phenol->Mitsunobu Activation Protocol B: Activation (MsCl, Et3N, -10°C) Amine->Activation Oxidation Protocol C: Oxidation (Dess-Martin Periodinane) ChainExt->Oxidation Displacement SN2 Displacement (K2CO3, DMF, <40°C) Activation->Displacement Risk1 Risk: Elimination (Styrene) Avoid Heat >40°C Activation->Risk1 Risk2 Risk: Oxazolidinone Keep Activation <0°C Activation->Risk2 RedAm Reductive Amination (NaHB(OAc)3) Oxidation->RedAm

Caption: Decision matrix for coupling 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol based on nucleophile type.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Mitsunobu) Steric hindrance of the PMP group.Switch from PPh₃ to PBu₃ (Tributylphosphine) to increase nucleophilicity of the betaine intermediate.[1]
Styrene Formation Elimination via E1/E2 mechanism.[1]Ensure reaction temperature stays < 40°C . Avoid strong bases (e.g., NaH, KOtBu).[1]
Cyclization (Oxazolidinone) Intramolecular attack of Boc on activated alcohol.[1]Perform mesylation at -10°C or lower. Do not store the mesylate; use immediately.
Racemization Deprotonation of benzylic C-H.[1]Avoid thermodynamic bases.[1] Use kinetic bases (TEA, DIPEA) and minimize exposure time to base.[1]

References

  • Mitsunobu Reaction Mechanism & Conditions: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1][6] [Link]

  • Oxidation of Beta-Amino Alcohols: Jurcik, V., & Wilhelm, R. "Mild and efficient oxidation of beta-amino alcohols."[1] Tetrahedron, 2004.[1] [Link][1]

  • Stability of Boc-Amino Benzylic Systems: Agami, C., et al. "Side reactions in the synthesis of N-Boc-protected amino acid derivatives."[1] Tetrahedron Letters, 2002.[1][7] [Link][1]

  • General Protocol for Amino-Alcohol Activation: Gage, J. R., & Evans, D. A.[1] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990.[1] [Link][1]

Sources

Synthesis of pharmaceutical intermediates using 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Aryl Azetidines and 1,3-Oxazines using 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Abstract & Core Value Proposition

The chiral building block 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (CAS: 96363-26-7) represents a privileged scaffold in medicinal chemistry. Its structural integrity—featuring a protected benzylic amine and a distal primary alcohol—makes it an ideal precursor for 2-aryl azetidines , a motif increasingly prevalent in S1P1 receptor modulators and next-generation glutamate modulators. Unlike linear 1,3-diamines, the constrained azetidine ring offers improved metabolic stability and reduced conformational entropy, enhancing ligand-target binding affinity.

This guide details the optimized protocols for transforming this amino-alcohol into two high-value pharmaceutical intermediates:

  • 2-(4-Methoxyphenyl)azetidine (via intramolecular cyclization).

  • 4-(4-Methoxyphenyl)-1,3-oxazine (via condensation).

Chemical Profile & Handling

PropertySpecification
IUPAC Name tert-Butyl (1-(4-methoxyphenyl)-3-hydroxypropyl)carbamate
Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in Water
Stability Stable under standard conditions.[1][2] Hygroscopic; store under N₂ at 2–8°C.
Hazards Irritant (H315, H319). Avoid inhalation of dust.

Strategic Reaction Pathways

The divergent reactivity of the 1,3-amino alcohol scaffold allows for the synthesis of constrained heterocycles or open-chain polyamines.

ReactionPathways Start 3-(Boc-amino)-3- (4-methoxyphenyl)-1-propanol Inter1 Intermediate A: Mesylate/Tosylate Start->Inter1 Activation (MsCl/TsCl, Et3N) Prod2 Target 2: 1,3-Oxazine Derivative Start->Prod2 Condensation (HCHO, Acid Cat.) Prod1 Target 1: N-Boc-2-(4-methoxyphenyl) azetidine Inter1->Prod1 Cyclization (NaH or tBuOK) Prod3 Target 3: 1,3-Diamine (via Displacement) Inter1->Prod3 Amine Displacement (R-NH2)

Figure 1: Divergent synthesis pathways from the 3-amino-propanol scaffold. Pathway 1 (Green) is the primary focus of this protocol.

Detailed Protocol: Synthesis of N-Boc-2-(4-methoxyphenyl)azetidine

This protocol describes the "One-Pot, Two-Step" conversion of the alcohol to the azetidine. Direct cyclization is thermodynamically unfavorable; therefore, the alcohol is first activated as a mesylate, followed by intramolecular nucleophilic displacement by the carbamate nitrogen.

Step 1: Activation (Mesylation)

Reagents:

  • Substrate: 10.0 g (35.5 mmol)

  • Methanesulfonyl chloride (MsCl): 4.47 g (39.0 mmol, 1.1 equiv)

  • Triethylamine (TEA): 5.4 g (53.3 mmol, 1.5 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous (100 mL)

Procedure:

  • Charge the substrate and TEA into a flame-dried round-bottom flask under Nitrogen.

  • Dissolve in anhydrous DCM and cool the solution to 0°C (ice bath).

  • Add MsCl dropwise over 20 minutes, maintaining internal temperature < 5°C. Exothermic reaction.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hex). Disappearance of starting material (Rf ~0.3) and appearance of Mesylate (Rf ~0.5).

  • Quench: Wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo to give the crude mesylate (Quantitative yield expected: ~12.5 g). Do not purify on silica (mesylates can be unstable); proceed immediately to Step 2.

Step 2: Cyclization

Reagents:

  • Crude Mesylate (from Step 1)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil: 1.7 g (42.6 mmol, 1.2 equiv)

  • Solvent: THF (Anhydrous), 150 mL (Dilution is critical to favor intramolecular reaction).

Procedure:

  • Suspend NaH in anhydrous THF (50 mL) at 0°C under Nitrogen.

  • Dissolve the crude mesylate in THF (100 mL) and add dropwise to the NaH suspension over 30 minutes. Gas evolution (H₂) will occur.

  • Reflux the mixture (66°C) for 4–6 hours.

  • IPC: Monitor for formation of the less polar Azetidine product.

  • Work-up: Cool to 0°C. Carefully quench with saturated NH₄Cl (dropwise).

  • Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc 9:1 to 8:2).

  • Yield: Expected 75–85% (over 2 steps).

Data: Process Optimization Parameters (CPP)
ParameterVariationOutcomeRecommendation
Solvent (Step 2) DMFFaster reaction, but difficult work-up/impurity profile.THF (Best balance)
Base (Step 2) t-BuOKHigher yield (88%), but requires strictly anhydrous conditions.NaH (Robust standard)
Concentration 0.5 MIncreased intermolecular dimerization (Oligomers).0.1 M - 0.2 M (High dilution)
Temperature RT vs. RefluxRT reaction is incomplete after 24h.Reflux (66°C)

Application 2: Synthesis of 1,3-Oxazines

1,3-Oxazines are valuable pharmacophores for antibiotic and antitumor research.[3][4] This scaffold undergoes condensation with aldehydes to form the oxazine ring.[5]

Protocol Summary:

  • Deprotection: Dissolve 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (1.0 eq) in DCM/TFA (4:1). Stir 2h. Concentrate to remove TFA.

  • Neutralization: Redissolve in MeOH, treat with basic resin or NaHCO₃ to free base.

  • Condensation: Add Formaldehyde (37% aq, 1.2 eq) or substituted benzaldehyde (1.1 eq).

  • Cyclization: Reflux in Toluene with catalytic p-TsOH (Dean-Stark trap) for 12h.

  • Result: Formation of 4-(4-methoxyphenyl)-tetrahydro-2H-1,3-oxazine.

Troubleshooting & Critical Quality Attributes

  • Issue: Low Yield in Azetidine Cyclization.

    • Cause: Concentration too high, leading to intermolecular polymerization.

    • Fix: Ensure Step 2 is performed at high dilution (<0.2 M). Add the mesylate slowly to the base.

  • Issue: Racemization.

    • Cause: Benzylic position is sensitive. Strong bases or high heat for prolonged periods can cause racemization via a quinone-methide-like intermediate mechanism, though less likely with Boc protection.

    • Fix: Use NaH (non-nucleophilic base) and avoid temperatures >70°C. Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H).

References

  • Hillier, M. C., & Chen, C. Y. (2006).[6] "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines." The Journal of Organic Chemistry, 71(20), 7885–7887. Link

  • Couty, F., et al. (2016).[6] "Synthesis of N-Aryl-2-cyanoazetidines from beta-Amino Alcohols." The Journal of Organic Chemistry, 81(7), 2899–2910. Link

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223.[7] Link

  • PubChem Compound Summary. "2-Amino-3-(4-methoxyphenyl)propan-1-ol."[8] PubChem CID 14412118.[8] Link[8]

  • Sigma-Aldrich. "3-(4-Methoxyphenyl)-1-propanol Product Specification." Link

Sources

Technical Application Note: Derivatization of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This technical guide details the derivatization of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (CAS: 58885-58-8), a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors.

The molecule features three distinct reactive sites with varying sensitivities:

  • Primary Alcohol (

    
    -OH):  The primary target for derivatization (nucleophilic).
    
  • Secondary Carbamate (

    
    -NHBoc):  Acid-labile protecting group. Stable to bases and mild oxidants.
    
  • Electron-Rich Aromatic Ring (4-Methoxyphenyl): The para-methoxy group increases electron density, rendering the benzylic position (

    
    ) susceptible to carbocation formation under strong acidic conditions or harsh oxidation.
    

Strategic Directive: To maintain the integrity of the Boc group and the chiral center at


, derivatization of the hydroxyl group must proceed under neutral or basic conditions . This guide focuses on three primary workflows:
  • Activation: Conversion to a mesylate (leaving group) for subsequent amination or alkylation.

  • Oxidation: Conversion to an aldehyde using Dess-Martin Periodinane (DMP) to avoid racemization.[1][2]

  • Substitution: Direct Mitsunobu coupling.

Chemical Structure & Reactivity Map

G Substrate 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol Site_OH Primary Alcohol (C1) Target for Derivatization Substrate->Site_OH Nucleophilic Attack Site_Boc Boc-Amine (C3) Acid Sensitive Base Stable Substrate->Site_Boc Protection Site_Ar 4-Methoxyphenyl Electron Rich Benzylic Lability Substrate->Site_Ar Steric/Electronic Influence

Figure 1: Reactivity profile of the starting material. Green indicates the target site; Red and Yellow indicate sites requiring protection from off-target reactions.

Module A: Activation via Mesylation

Objective: Convert the hydroxyl group into a methanesulfonate (mesylate) ester, a potent leaving group suitable for


 displacement by amines, azides, or thiols.
Reaction Logic

Methanesulfonyl chloride (MsCl) is used in the presence of a tertiary amine base.

  • Why MsCl? It is highly reactive and atom-economical.

  • Why Triethylamine (

    
    )?  It neutralizes the HCl byproduct, preventing acid-catalyzed Boc deprotection or benzylic substitution.
    
  • Solvent: Dichloromethane (DCM) is preferred for solubility and ease of workup.

Detailed Protocol

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
Substrate 281.35 1.0 Starting Material
MsCl 114.55 1.2 Activating Agent
Triethylamine 101.19 1.5 Base / Scavenger

| DCM (Anhydrous) | - | 10 Vol | Solvent |

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add the Substrate  and anhydrous DCM  (0.1 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add Triethylamine dropwise via syringe. Stir for 5 minutes.

  • Activation: Add MsCl dropwise over 10 minutes. Caution: Exothermic.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • QC Check: TLC (50% EtOAc/Hexane). Product

      
       will be slightly higher than starting material; stain with Ninhydrin or PMA.
      
  • Quench: Pour reaction mixture into saturated

    
     solution (cold).
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine.[3] Dry over

    
    .[3]
    
  • Isolation: Concentrate in vacuo below 30°C. The mesylate is often unstable on silica gel; use immediately or recrystallize (avoid column chromatography if possible).

Critical Troubleshooting
  • Issue: Elimination to styrene derivative.

    • Cause: Excess base or high temperature.

    • Fix: Keep reaction at 0°C–RT.[3] Do not heat.

  • Issue: Boc loss.

    • Cause: HCl buildup.[4]

    • Fix: Ensure sufficient

      
       (1.5 eq minimum) is present before adding MsCl.
      

Module B: Oxidation via Dess-Martin Periodinane (DMP)

Objective: Oxidize the primary alcohol to an aldehyde without epimerizing the chiral center or over-oxidizing to the carboxylic acid.[2][5]

Reaction Logic

Swern oxidation is effective but requires cryogenic conditions (-78°C) which are difficult to scale. Dess-Martin Periodinane (DMP) is selected for its mild, room-temperature profile and neutral pH, which is critical for preserving the Boc group and the configuration of the


-chiral center (relative to the amine).
Detailed Protocol

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
Substrate 281.35 1.0 Starting Material
DMP 424.14 1.2 Oxidant
Water 18.02 1.2 Catalyst (Optional*)
DCM - 10 Vol Solvent

|


  | 84.01 | 5.0 | Buffer (Workup) |

*Note: DMP oxidation is accelerated by trace water, but wet DCM is usually sufficient.

Step-by-Step Procedure:

  • Dissolution: Dissolve Substrate in DCM (0.15 M) in a round-bottom flask open to air (DMP is not moisture sensitive).

  • Addition: Add DMP solid in one portion at RT.

  • Monitoring: Stir vigorously. Reaction is typically complete in 1–2 hours.

    • Visual Cue: The suspension may become cloudy as the byproduct (iodinane) precipitates.

  • Quench (Critical): Dilute with

    
    . Add a 1:1 mixture of saturated 
    
    
    
    and 10%
    
    
    (sodium thiosulfate).
  • Hydrolysis: Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear (thiosulfate reduces unreacted iodine species).

  • Extraction: Separate layers. Extract aqueous phase with

    
     or DCM.
    
  • Purification: Flash chromatography (Silica, 20-40% EtOAc/Hexane). The aldehyde is generally stable on silica.

QC & Validation
  • 
    -NMR:  Look for the disappearance of the 
    
    
    
    multiplet (~3.6 ppm) and the appearance of the aldehyde singlet/doublet at 9.6–9.8 ppm .
  • Racemization Check: If the aldehyde is unstable, convert a small aliquot to a diastereomer (e.g., via reductive amination with a chiral amine) and check de via HPLC.

Experimental Workflow Diagram

Workflow Start Start: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol Decision Select Derivatization Pathway Start->Decision PathA Path A: Activation (Leaving Group) Decision->PathA Target: Amines/Azides PathB Path B: Oxidation (Aldehyde) Decision->PathB Target: Reductive Amination ReagentA MsCl, Et3N, DCM, 0°C PathA->ReagentA ProductA Mesylate Intermediate (Unstable on Silica) ReagentA->ProductA ReagentB Dess-Martin Periodinane (DMP) DCM, RT PathB->ReagentB QuenchB Quench: Na2S2O3 / NaHCO3 ReagentB->QuenchB ProductB Boc-Amino Aldehyde (Racemization Sensitive) QuenchB->ProductB

Figure 2: Decision tree for derivatization pathways based on downstream synthetic requirements.

Analytical Data Summary (Expected)

TechniqueParameterObservation (Substrate)Observation (Product - Aldehyde)

-NMR

3.5-3.7 ppm
Multiplet (

-OH)
Absent

-NMR

9.6-9.8 ppm
AbsentSinglet (CHO)

-NMR
Carbonyl~155 ppm (Boc C=O)~155 ppm (Boc) + ~200 ppm (CHO)
IR StretchBroad 3400

(OH)
Sharp 1720

(CHO)

References

  • Dess-Martin Oxidation Protocol

    • Boeckman, R. K.; Shao, P.; Mullins, J. J.[1] "The Dess-Martin Periodinane".[6][1][5] Organic Syntheses, 2000 , 77, 141.[1]

  • Mesylation of N-Protected Amino Alcohols

    • Bernardi, L., et al. "General Procedure for the Mesylation of Alcohols". Journal of Organic Chemistry, 2003, 68, 2583.
  • Boc Group Stability

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Mitsunobu Reaction on Boc-Amino Alcohols

    • Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 2009, 109, 2551.

Sources

Chiral ligand synthesis from 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Chiral 1,3-Aminophosphine Ligands from 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Executive Summary & Strategic Value

This application note details the conversion of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol into high-value chiral 1,3-aminophosphine (P,N) ligands . While ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino alcohols (1,2-scaffolds) are ubiquitous in ligand design (e.g., oxazolines, phosphino-oxazolines), 

-amino alcohols (1,3-scaffolds) offer a distinct "bite angle" and flexibility profile crucial for difficult asymmetric hydrogenations and Pd-catalyzed allylic substitutions.

The specific inclusion of the 4-methoxyphenyl (PMP) moiety provides electronic richness to the benzylic position, influencing the steric and electronic environment of the resulting metal complex. This protocol focuses on a high-fidelity pathway: Activation


 Phosphinylation 

Deprotection
, ensuring preservation of the critical benzylic chiral center.

Synthetic Pathway & Logic

The transformation relies on the distinct reactivity between the primary alcohol (nucleophilic, easily activated) and the protected benzylic amine (stable, chemically orthogonal).

Critical Control Points:

  • Regioselectivity: Activation of the hydroxyl group must occur without cyclization to the oxazine (a competing side reaction for

    
    -amino alcohols).
    
  • Stereochemical Integrity: The benzylic position at C3 is prone to racemization via

    
     pathways if the carbocation is stabilized by the PMP group during acid deprotection. The protocol uses specific conditions to mitigate this.
    
Visual Workflow (DOT Diagram)

G SM Starting Material (3-Boc-amino-3-PMP-propanol) Inter1 Intermediate 1 (O-Tosylate) SM->Inter1 TsCl, Et3N, DMAP (0°C to RT) Risk1 Risk: Oxazine Formation SM->Risk1 Base/Heat Inter2 Intermediate 2 (Boc-Aminophosphine) Inter1->Inter2 KPPh2 or LiPPh2 THF, -78°C to RT Final Target Ligand (Free 1,3-Aminophosphine) Inter2->Final TFA/DCM or HCl/Dioxane (Controlled Deprotection) Risk2 Risk: Benzylic Racemization Inter2->Risk2 Strong Acid/Heat

Figure 1: Synthetic workflow for the conversion of the


-amino alcohol to the P,N-ligand, highlighting critical risk factors.

Detailed Experimental Protocols

Step 1: Activation of the Primary Alcohol (Tosylation)

Objective: Convert the hydroxyl group into a good leaving group without disturbing the Boc-protected amine.

Reagents:

  • Substrate: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (1.0 eq)[1]

  • p-Toluenesulfonyl chloride (TsCl): 1.2 eq[1]

  • Triethylamine (

    
    ): 2.0 eq
    
  • DMAP (Catalytic): 0.1 eq

  • Solvent: Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve the substrate in anhydrous DCM (0.1 M concentration).
    
  • Addition: Cool the solution to 0°C . Add

    
     followed by DMAP.
    
  • Reaction: Add TsCl portion-wise over 15 minutes. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The product (Tosylate) usually has a higher

      
       than the alcohol.
      
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel.

    • Note: Avoid prolonged exposure to silica, as the acidic surface can degrade the Boc group or induce cyclization.

Step 2: Nucleophilic Displacement (Phosphinylation)

Objective: Install the phosphorus moiety via


 displacement.

Reagents:

  • Substrate: O-Tosylate intermediate (1.0 eq)[1]

  • Potassium Diphenylphosphide (

    
    ): 1.2 eq (0.5 M in THF)
    
  • Solvent: Anhydrous THF

Protocol:

  • Safety: Perform this step in a glovebox or under strict Schlenk conditions. Phosphides are air-sensitive and pyrophoric.[1]

  • Preparation: Dissolve the O-Tosylate in anhydrous THF and cool to -78°C .

  • Displacement: Add the

    
     solution dropwise via syringe. The deep red/orange color of the phosphide should persist initially and then fade as it is consumed.
    
  • Warming: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

  • Quench: Carefully quench with degassed water or saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (oxygen-free).
    
  • Workup: Extract with

    
     or DCM under inert atmosphere if possible.
    
    • Note: The Boc-protected aminophosphine is relatively air-stable compared to the free phosphine, but minimizing oxidation to phosphine oxide (

      
      ) is critical.
      
  • Purification: Rapid filtration through a short plug of silica (eluting with degassed solvent) or recrystallization is preferred over long columns to prevent oxidation.

Step 3: Deprotection to Final Ligand

Objective: Remove the Boc group to liberate the amine without racemizing the benzylic center.

Reagents:

  • Substrate: Boc-protected aminophosphine[1]

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvent: DCM (for TFA) or Dioxane

Protocol:

  • Dissolution: Dissolve the substrate in DCM (0.1 M) and cool to 0°C .

  • Acidolysis: Add TFA (10–20 eq) dropwise.

    • Critical: Do not heat. The 4-methoxyphenyl group stabilizes the benzylic carbocation.[1] Although the ammonium salt formed is electron-withdrawing (protecting the center), heat can promote elimination (styrene formation) or racemization.

  • Monitoring: Stir at 0°C to RT for 2–3 hours. Monitor consumption of SM by TLC.

  • Neutralization (Crucial):

    • Evaporate volatiles/excess acid under vacuum (keep temperature < 30°C).

    • Redissolve residue in DCM.

    • Wash with degassed

      
       or saturated 
      
      
      
      to liberate the free amine.
  • Isolation: Dry organic layer (

    
    ) and concentrate. The resulting oil/solid is the Chiral 1,3-Aminophosphine Ligand .
    

Data Summary & Troubleshooting

Table 1: Typical Performance Metrics

StepReactionTypical YieldKey ImpurityMitigation
1 Tosylation85–95%Cyclic Carbamate (Oxazine)Keep temp < 25°C; avoid excess base.[1]
2 Phosphinylation70–85%Phosphine Oxide (

)
Use degassed solvents; rapid workup.
3 Deprotection90–98%Styrene derivative (Elimination)Keep temp < RT; do not prolong acid exposure.

Mechanistic Insight (Graphviz):

Mechanism cluster_0 Transition State Step2 Step 2: SN2 Displacement TS P(Ph)2 attacks C1 TsO leaves Step2->TS Nucleophilic Attack Inversion at C1\n(Not Chiral Center) Inversion at C1 (Not Chiral Center) TS->Inversion at C1\n(Not Chiral Center) Product Formation note Note: Chiral center at C3 is remote and unaffected by this SN2 reaction.

Figure 2: Mechanistic detail of the phosphinylation step. The stereocenter at C3 is preserved as the reaction occurs at C1.

Application in Catalysis

The resulting ligand (1-amino-3-phosphino-3-(4-methoxyphenyl)propane) is a "hemilabile" ligand.[1]

  • Soft Donor: Phosphine (binds Pd, Rh, Ir).

  • Hard Donor: Amine (binds/dissociates or directs via H-bonding).[1]

Primary Use Case: This ligand class is particularly effective in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones.[1] The free amine (


) acts as a "proton shuttle" in the outer sphere mechanism (Noyori-Morris mechanism), while the PMP group provides steric bulk to induce enantioselectivity.

References

  • General Synthesis of Aminophosphines

    • Title: Synthesis of Chiral Aminophosphines from Chiral Aminoalcohols via Cyclic Sulfamid
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • P,N Ligand Applications

    • Title: The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric C
    • Source: UCD School of Chemistry (PhD Thesis/Research).[2]

    • URL:[Link]

  • Boc Deprotection Protocols

    • Title: Deprotection of N-Boc Groups Under Continuous Flow High Temper
    • Source: ResearchGate (General Organic Chemistry Precedent).
    • URL:[Link]

  • Oxazine Formation (Alternative Pathway)

    • Title: Synthesis and isolation of 5,6-dihydro-4H-1,3-oxazine hydrobromides.[1]

    • Source: National Institutes of Health (PubMed/PMC).
    • URL:[Link]

Sources

Experimental procedure for large-scale synthesis of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable protocol for the synthesis of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol , a critical chiral building block in the synthesis of serotonin reuptake inhibitors (e.g., Dapoxetine derivatives) and peptidomimetics.[1]

Unlike bench-scale methods that rely on pyrophoric lithium aluminum hydride (


) or expensive borane reagents, this procedure utilizes a Mixed Anhydride Reduction  strategy.[1] This approach offers superior safety profiles for kilogram-scale manufacturing, precise stereochemical retention (if starting with chiral material), and avoids chromatographic purification in favor of crystallization.[1]

Key Process Features:

  • Safety: Elimination of pyrophoric reducing agents.

  • Scalability: All steps designed for standard stirred-tank reactors (STR).[1]

  • Purity: Intermediate and final isolation via crystallization/precipitation.[1]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary unit operations: the protection of the


-amino acid core and the subsequent chemoselective reduction of the carboxylic acid.

Retrosynthesis Target 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (Target Molecule) Intermediate N-Boc-3-amino-3-(4-methoxyphenyl)propanoic acid (Stable Intermediate) Intermediate->Target Mixed Anhydride Reduction (IBCF / NMM / NaBH4) Start 3-Amino-3-(4-methoxyphenyl)propanoic acid (Commercially Available or via Rodionov Rxn) Start->Intermediate N-Boc Protection (Boc2O / NaOH)

Figure 1: Retrosynthetic strategy focusing on the chemoselective reduction of the Boc-protected amino acid.

Experimental Procedure

Stage 1: N-Boc Protection of the -Amino Acid[1]

This step protects the amine functionality to prevent interference during the reduction and increases the lipophilicity of the intermediate for easier extraction.

Reagents:

  • 3-Amino-3-(4-methoxyphenyl)propanoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Sodium Hydroxide (NaOH), 1N aqueous solution

  • 1,4-Dioxane (Solvent)[1][2]

Protocol:

  • Charging: To a reactor equipped with an overhead stirrer and temperature probe, charge 3-amino-3-(4-methoxyphenyl)propanoic acid (1.0 wt) and water (5 vol).

  • Basification: Add 1N NaOH slowly to adjust pH to 9–10. The amino acid will dissolve.

  • Addition: Dissolve

    
      (1.1 equiv) in 1,4-dioxane  (3 vol) and add dropwise to the reactor at 0–5°C.
    
  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours. Monitor consumption of starting material via HPLC.

    • Process Control: Maintain pH > 8 by adding small aliquots of NaOH if necessary.[3]

  • Workup: Wash the aqueous phase with diethyl ether (or MTBE) to remove unreacted

    
    .
    
  • Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2–3 using 1N HCl or citric acid solution. The product will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum at 40°C.

    • Yield Target: >90%[1]

    • Purity: >98% (HPLC)

Stage 2: Mixed Anhydride Reduction (Critical Step)

This unit operation converts the carboxylic acid to the primary alcohol. The formation of the mixed anhydride activates the acid, which is then reduced in situ by sodium borohydride.[4]

Reagents:

  • N-Boc-Intermediate (from Stage 1) (1.0 equiv)[1]

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)[1]

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Tetrahydrofuran (THF), anhydrous (Solvent)

  • Methanol (Solvent for reduction)[5][6]

Protocol:

A. Activation (Anhydride Formation)

  • Dissolution: Charge the N-Boc-Intermediate (1.0 wt) and anhydrous THF (10 vol) to Reactor A. Cool to -15°C .

    • Note: Temperature control is critical here.[1][3][6] Temperatures above -5°C can lead to the formation of urethane byproducts.

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 equiv).[1]

  • Activation: Add Isobutyl Chloroformate (IBCF) (1.1 equiv) dropwise, maintaining internal temperature < -10°C.

  • Aging: Stir for 30 minutes at -15°C. A white precipitate (NMM·HCl) will form.[1]

B. Reduction 5. Preparation: In a separate vessel (Reactor B), prepare a solution of


  (2.5 equiv) in water/methanol (1:1 mixture, 5 vol).
  • Safety Note:
    
    
    solutions can evolve hydrogen.[6][7] Ensure adequate venting.[1]
  • Transfer: Filter the cold mixed anhydride solution (from Reactor A) directly into Reactor B (containing the borohydride) at -5°C to 0°C.
  • Alternative (Scale-up): It is often safer to add the borohydride solution to the anhydride if the borohydride is stabilized, but rapid addition of anhydride to reducing agent generally minimizes side reactions.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

C. Quenching & Isolation 8. Quench: Cool to 0°C. Carefully add saturated


 solution. Caution: Vigorous gas evolution (

).
9. Extraction: Evaporate bulk THF/MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 5 vol). 10. Washing: Wash combined organics with 1N HCl (cold), saturated

, and brine. 11. Crystallization: Dry over

, filter, and concentrate. Recrystallize the crude solid from Ethyl Acetate/Hexanes.

Process Workflow & Safety Logic

The following diagram illustrates the unit operations and critical control points (CCPs) for the reduction step.

ProcessFlow ReactorA Reactor A (Activation) Temp: -15°C Reagents: Boc-Acid, NMM, IBCF Filtration In-line Filtration Remove NMM-HCl salts ReactorA->Filtration Mixed Anhydride Solution ReactorB Reactor B (Reduction) Temp: 0°C Reagent: NaBH4 / MeOH Filtration->ReactorB Activated Species Quench Quench / Workup Sat. NH4Cl Gas Evolution Control ReactorB->Quench Complete Conversion Isolation Crystallization EtOAc / Hexanes Quench->Isolation Crude Product

Figure 2: Process flow for the Mixed Anhydride Reduction, highlighting the filtration of salts before reduction to enhance purity.

Analytical Specifications

Data summarized below establishes the acceptance criteria for the final product.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity

98.0%
HPLC (C18, ACN/Water)
Identity Conforms to Structure

-NMR (400 MHz,

)
Melting Point 102–105°C (Typical)USP <741>
Residual Solvent < 5000 ppm (THF/EtOAc)GC-Headspace

Key NMR Signals (Diagnostic):

  • 
     1.42 (s, 9H, Boc-tBu)[1]
    
  • 
     3.80 (s, 3H, 
    
    
    
    )
  • 
     4.80 (br s, 1H, NH)
    
  • 
     6.8–7.2 (m, 4H, Aromatic)
    

Troubleshooting & Optimization

  • Low Yield in Reduction:

    • Cause: Hydrolysis of the mixed anhydride before reduction.

    • Fix: Ensure anhydrous THF is used.[8] Minimize the time between anhydride formation and borohydride addition.

  • Racemization (if using chiral starting material):

    • Cause: Over-activation or high temperatures during anhydride formation.[1]

    • Fix: Strictly maintain -15°C during IBCF addition. Use N-methylmorpholine (NMM) instead of Triethylamine (TEA) as NMM is less likely to induce racemization via azlactone formation.

  • Incomplete Reaction:

    • Cause: Decomposition of

      
      .
      
    • Fix: Use fresh borohydride.[1] Stabilize the aqueous borohydride solution with a catalytic amount of NaOH (0.1 M) to prevent premature hydrolysis.

References

  • Rodionov Reaction (Starting Material Synthesis)

    • Livshits, R. S., et al. "Synthesis of

      
      -amino acids."[1] Journal of General Chemistry USSR, 1947. (Classic method for 3-amino-3-arylpropionic acids).[1]
      
    • Modern Adaptation:[1]. (Procedure for related

      
      -amino acids).
      
  • Mixed Anhydride Reduction Mechanism

    • Rodriguez, M., et al. "A Simple and Efficient Method for the Reduction of N-Protected Amino Acids to Amino Alcohols."[1] Tetrahedron Letters, 1991, 32(7), 923-926. Link

  • Process Safety of Borohydride Reductions

    • A. G. O’Brien, et al. "Continuous Flow Reduction of Esters and Acids." Organic Process Research & Development, 2012. Link

  • Boc-Protection Protocols

    • Greene, T. W., & Wuts, P. G. M.[9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Standard reference for Boc chemistry).

Sources

Troubleshooting & Optimization

How to improve yield in 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Chemo-Selectivity

Synthesizing 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol presents a classic organic chemistry paradox: you must reduce a carboxylic acid (requiring high energy) while preserving a tert-butoxycarbonyl (Boc) protecting group (sensitive to Lewis acids and heat) and a 4-methoxy aryl ring (sensitive to harsh oxidants/reductants).[1][2]

Low yields in this synthesis typically stem from three failure points:

  • Lactamization: The intermediate activated ester cyclizes to form a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -lactam instead of reducing.
    
  • Boc-Deprotection: Acidic byproducts generated during activation cleave the Boc group.[1][2]

  • Workup Emulsions: The amphiphilic nature of the amino alcohol creates stable emulsions, trapping product in the aqueous phase.[2]

This guide details the Mixed Anhydride Reduction Protocol , the industry "Gold Standard" for this specific scaffold, optimized for >85% isolated yield.[2]

The Optimized Protocol: Mixed Anhydride Reduction

Why this route? unlike Lithium Aluminum Hydride (LiAlHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), which is often too aggressive and can attack the carbamate, or Borane (BH

), which poses safety and cost issues, the Mixed Anhydride method allows for mild, temperature-controlled activation followed by rapid reduction.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Starting Material (Boc-Acid)1.0SubstrateMust be dry (azeotrope with toluene if needed).[1]
N-Methylmorpholine (NMM) 1.05BaseCaptures HCl.[1] Do not use TEA (can cause racemization).[1]
Isobutyl Chloroformate (IBCF) 1.05ActivatorForms the mixed anhydride.
Sodium Borohydride (NaBH

)
2.5ReductantUse fresh powder, not pellets.
THF (Anhydrous) SolventMediumWater content must be <0.05%.[1]
Step-by-Step Workflow
  • Activation (The "Cold" Step):

    • Dissolve Starting Material and NMM in THF.[2]

    • Cool to -15°C (Salt/Ice bath).

    • Add IBCF dropwise over 10 minutes.[1][2]

    • Checkpoint: Stir for exactly 15 minutes. A white precipitate (NMM[1]·HCl) will form.[1][3] Do not filter.

  • Reduction (The "Fizz" Step):

    • Prepare a solution of NaBHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       in water (or MeOH) separately.
      
    • Add the NaBH

      
       solution to the reaction mixture at -15°C  in one portion (caution: gas evolution).
      
    • Allow to warm to 0°C over 1 hour.

  • Quench & Isolation:

    • Quench with saturated NHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      Cl.[1]
      
    • Evaporate THF (critical to break emulsion potential).[1][2]

    • Extract with EtOAc.[1][2][4]

Visualization: Reaction Pathway & Logic[2]

ReactionLogic Start Start: Boc-Acid Activation Add IBCF/NMM (-15°C) Start->Activation Intermed Mixed Anhydride Intermediate Activation->Intermed Reduction Add NaBH4 (aq/MeOH) Intermed->Reduction Fast Addition Lactam Side Product: Beta-Lactam Intermed->Lactam Temp > 0°C Deprotect Side Product: Free Amine (Boc lost) Intermed->Deprotect Acidic pH Product Target Alcohol (High Yield) Reduction->Product

Figure 1: Optimized reaction pathway showing critical control points to avoid side products.

Troubleshooting Guide

Issue 1: Low Yield (<50%)

Diagnosis: The mixed anhydride intermediate is unstable. If it warms up before reduction, it decomposes or cyclizes.[2]

  • Solution: Ensure the internal temperature never exceeds -10°C during IBCF addition.

  • Solution: Do not stir the anhydride for >20 minutes before adding NaBHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . The "window of opportunity" is short.
    
Issue 2: "Missing" Product (Water Soluble?)

Diagnosis: The product is an amino alcohol, which can be surprisingly water-soluble, especially if the Boc group was accidentally cleaved.[2]

  • Solution: Salt out the aqueous layer. Saturate the aqueous phase with NaCl before extraction.

  • Solution: Use a more polar extraction solvent, such as 10% MeOH in CHCl

    
    , instead of pure EtOAc.
    
Issue 3: The "Emulsion Nightmare"

Diagnosis: NMM salts and the amphiphilic product stabilize oil-in-water emulsions.[1][2]

  • Solution: The Citric Acid Wash .[2]

    • After quenching, evaporate the THF (organic solvent promotes emulsions here).[2]

    • Dilute with EtOAc.[1][2]

    • Wash with 5% Citric Acid (removes NMM and unreacted amine).[1][2]

    • Wash with 10% NaHCOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (neutralizes acid).[1]
      
    • Wash with Brine.[1][2][4]

Purification Strategy

The target molecule is polar. Standard Hexane/EtOAc gradients often cause "streaking" on silica.[1]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: DCM : MeOH (95:5 to 90:10).[1][2]

  • Additive: None usually needed, but if streaking occurs, add 0.1% NHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    OH to the mobile phase.
    

Data: Solvent System Comparison

Solvent System Rf Value Peak Shape Recommendation
Hex/EtOAc (1:1) 0.15 Broad/Tailing Poor
DCM/MeOH (95:5) 0.35 Sharp Recommended

| Toluene/Acetone (3:[1]1) | 0.40 | Sharp | Alternative |[1]

Frequently Asked Questions (FAQs)

Q: Can I use LiAlHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 instead to ensure complete reduction? 
A:  It is risky. LiAlH

can attack the Boc carbamate, leading to the methylated amine side product (

-methyl) or complete deprotection. If you must use a stronger reductant, use BH

·DMS
at 0°C, but quench carefully with MeOH to break the boron-amine complex [1].

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. This specific amino alcohol often exists as a viscous gum due to hydrogen bonding. To induce crystallization, dissolve in a minimum amount of warm Diisopropyl Ether (IPE) or MTBE and store at -20°C overnight.

Q: Why do I see a second spot on TLC that moves slightly faster? A: This is likely the isopropyl ester byproduct. If NaBH


 is not added quickly enough, the isobutyl carbonate part of the mixed anhydride can be attacked by residual alcohol or water, or the mixed anhydride can rearrange. Tighten your temperature control and addition times.

References

  • Rodriguez, M. et al. (1991). Efficient Reduction of N-Protected Amino Acids to Alcohols.[1][5] Tetrahedron Letters, 32(7), 923-926. Link

  • Kokotos, G. (1990). A convenient one-pot conversion of N-protected amino acids to amino alcohols.[1][6] Synthesis, 1990(04), 299-301. Link[1]

  • ChemSpider Synthetic Pages. (2020).[1][7] Boc deprotection protocols and stability.[6]Link[1][7]

  • PubChem Compound Summary. (2024). (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid.[1]Link[1]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for IBCF and NaBH


 before handling.

Sources

Technical Support Center: Purification of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

[1][2]

Status: Operational Ticket ID: PUR-BOC-AM-OH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are likely working with 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol , a critical intermediate often synthesized via the reduction of its corresponding

12

This compound presents a unique purification paradox: the Boc group renders it acid-sensitive and lipophilic, while the hydroxyl group and carbamate functionality can induce hydrogen-bonding networks that complicate separation.[2] Furthermore, if synthesized via borohydride reduction (e.g.,


boron-amine complexes1

This guide prioritizes boron remediation and phase control to ensure high-purity isolation.

Module 1: Pre-Purification Assessment

Before attempting a column or recrystallization, you must characterize the "crude" state. The nature of your impurities dictates the method.

Diagnostic ObservationProbable CauseRecommended Action
Material is a sticky gum/glass Boron-amine complexation or solvent entrapment.[1][2]Perform Oxidative or Chelation Workup (See Module 2).[1][2]
TLC shows "streaking" H-bonding with silica or residual boron.[1][2]Add 1%

to eluent or perform workup.[1][2]
New spot on baseline (Ninhydrin+) Boc deprotection (Free amine).[1][2]Avoid acidic modifiers; repurify to remove salt.[2]
Material is solid but low mp Enantiomeric impurities or solvent solvate.[2]Recrystallization (Module 3).

Module 2: The Critical Workup (Boron Removal)[2]

The #1 failure mode for this compound is not the column chromatography, but the workup preceding it. If you reduced an ester/acid to get here, boron salts are likely coordinating to the carbamate oxygen or the alcohol, preventing crystallization.

Protocol A: The Rochelle’s Salt Method (Standard)

Best for: Large scale, acid-sensitive substrates.[1][2]

  • Dilute the reaction mixture with an organic solvent (EtOAc or MTBE).[2]

  • Add 10-15 equivalents (relative to Boron source) of saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt).

  • Vigorous Stirring is Non-Negotiable: Stir at room temperature for 2–4 hours . Two clear phases must emerge.

    • Why? The tartrate displaces the amine/alcohol from the boron center, solubilizing the boron in the aqueous layer.

  • Separate layers. Wash organic layer with brine, dry over

    
    .[1][2]
    
Protocol B: The Oxidative Quench (Aggressive)

Best for: Stubborn emulsions where Rochelle's salt fails.[2]

  • Cool reaction mixture to 0°C.

  • Carefully add Sodium Perborate or 30%

    
      (dropwise) in the presence of NaOH (maintain pH ~8-9).
    
  • Stir for 1 hour.

  • Warning: Ensure no unreacted hydride remains before adding peroxide to prevent exotherms.[2]

Module 3: Purification Workflows

Workflow Visualization

Purification_StrategyStartCrude MaterialCheckCheck TLC/NMR(Boron present?)Start->CheckBoronYesPerform Rochelle'sSalt WorkupCheck->BoronYesYes (Gum/Streak)BoronNoIs it Solid?Check->BoronNoNo (Clean spots)BoronYes->CheckRe-evaluateSolidYesRecrystallization(EtOAc/Heptane)BoronNo->SolidYesSolidSolidNoFlash Chromatography(Silica Gel)BoronNo->SolidNoOil/GumResultPure Product(>98% HPLC)SolidYes->ResultSolidNo->Result

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Method 1: Flash Column Chromatography

The compound is moderately polar.[2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient: 0%

    
     60% EtOAc).[1][2]
    
  • Modifier: If streaking occurs, add 1% Triethylamine to the mobile phase. Note: Do not use acetic acid, as it may degrade the Boc group over time.

  • Loading: Dissolve crude in minimum DCM. Do not use heat to dissolve.[2]

Method 2: Recrystallization (Scalable)

If the crude is solid or semi-solid, crystallization preserves enantiopurity (if chiral) better than chromatography.[1][2]

  • Solvent System: Ethyl Acetate / Heptane (or Hexanes).[1][2]

  • Protocol:

    • Dissolve crude in minimal hot EtOAc (approx. 45-50°C). Do not boil (Boc thermal instability).[1][2]

    • Add Heptane dropwise until persistent cloudiness appears.[2]

    • Add a few drops of EtOAc to clear the solution.[2]

    • Cool slowly to RT, then to 4°C.

    • Seed crystals are highly recommended if available.[2]

Troubleshooting Center (FAQs)

Q1: "My product is an oil, but it should be a solid. How do I induce crystallization?"

A: This is often caused by trace solvent (EtOAc/DCM) trapped in the lattice or trace impurities (like the des-Boc amine).[2]

  • Azeotrope: Dissolve the oil in

    
     or Pentane and rotovap to dryness 3x to remove trapped polar solvents.[2]
    
  • Scratching: Dissolve in minimal solvent, cool to -20°C, and scratch the glass wall with a spatula.[1]

  • Seed: If you have any solid from a previous batch (even impure), use it to seed the oil.[2]

Q2: "I see a baseline spot on TLC that stains with Ninhydrin but is UV weak."

A: This is likely 3-amino-3-(4-methoxyphenyl)-1-propanol (the Boc-deprotected free amine).[1][2]

  • Cause: Acidic conditions during workup (e.g., using 1M HCl to quench) or silica gel acidity.[1][2]

  • Fix: Wash the organic layer with saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[2] If purifying by column, ensure the silica is neutralized with 1% 
    
    
    .[1][2]
Q3: "The product decomposes on the Rotovap."

A: Boc groups are thermally unstable, and the presence of the 4-methoxyphenyl group (electron-donating) can facilitate carbocation formation at the benzylic position (C3), leading to elimination (styrene formation).[2]

  • Rule: Never heat the water bath above 40–45°C .

  • Rule: Ensure the system is acid-free before concentration.[2]

Q4: "Can I use acid-base extraction to purify this?"

A: No. The product is a carbamate (neutral), not an amine (basic).[1][2]

  • If you treat with acid, the product stays in the organic layer (or decomposes).

  • Exception: You can wash the organic layer with dilute cold acid (e.g., 5% citric acid) to remove unreacted amine starting material, but do not attempt to pull the product into the aqueous phase with acid.

References

  • McKennon, M. J., et al. (1993).[1][2][3] "A convenient reduction of amino acids and their derivatives."[2] Journal of Organic Chemistry, 58(13), 3568-3571.[1] (Establishes the

    
     reduction protocol and workup for amino alcohols). Link[1][2]
    
  • Abiko, A., et al. (1992).[1][2] "Simple and efficient workup of boron reactions using Rochelle's salt."[2] Tetrahedron Letters, 33(33), 4817.[1] (The authoritative source on breaking Boron-Amine complexes).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed.[2] John Wiley & Sons.[2] (Definitive guide on Boc stability and deprotection conditions). Link[1][2]

  • Sarkar, A., et al. (2011).[1][2][4] "Ionic liquid catalyzed N-Boc protection."[1][2][4] Journal of Organic Chemistry, 76(17), 7132.[1] (Discusses Boc stability and alternative synthesis routes). Link[1][2]

Technical Support Center: Troubleshooting Boc Protection of Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions in Boc Protection of Amino Alcohols Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Chemoselectivity Challenge

Protecting amino alcohols with tert-butyloxycarbonyl (Boc) groups is a staple transformation in medicinal chemistry. While the reaction is nominally straightforward, the presence of both a nucleophilic amine (


) and a hydroxyl group (

) introduces a critical chemoselectivity challenge.

The kinetic preference for


-acylation over 

-acylation is high, but specific conditions—particularly the use of acylation catalysts like DMAP or excessive stoichiometry—can erode this selectivity, leading to

-Boc carbonates
,

-bis-Boc species
, or thermodynamically stable cyclic carbamates (2-oxazolidinones) .

This guide provides a root-cause analysis of these side reactions and validated protocols to prevent or remediate them.

Troubleshooting Guide (Q&A)
Q1: I observe a significant amount of

-Boc side product. What caused this?

Diagnosis: Loss of chemoselectivity is almost invariably caused by "hyper-activation" of the electrophile or the nucleophile.

  • Cause 1: DMAP Usage. 4-Dimethylaminopyridine (DMAP) is a powerful acylation catalyst that accelerates the reaction of alcohols with anhydrides. While useful for sluggish amines, it catalyzes

    
    -Boc formation even at low temperatures.
    
  • Cause 2: Excess Base/Reagent. Using

    
     equivalents of 
    
    
    
    or strong bases that deprotonate the alcohol (generating a highly nucleophilic alkoxide) will drive
    
    
    -protection.

Corrective Action:

  • Eliminate DMAP. For most primary and secondary amines,

    
     requires no catalyst in polar solvents (THF, MeOH, or aqueous mixtures).
    
  • Control pH. Use mild bases like

    
     or 
    
    
    
    . Avoid strong bases (e.g.,
    
    
    ,
    
    
    ) unless strictly necessary for solubility.
Q2: My product mass corresponds to the loss of

-Butanol (

). Is this the cyclic carbamate?

Diagnosis: Yes. This is the formation of a 2-oxazolidinone (cyclic carbamate).

  • Mechanism: This occurs via intramolecular attack of the hydroxyl group (or alkoxide) onto the carbonyl carbon of the formed

    
    -Boc carbamate. This cyclization releases 
    
    
    
    -butanol and forms a stable 5-membered ring.
  • Trigger: This is thermodynamically driven and catalyzed by base (alkoxide formation) or heat. It is particularly common in 1,2-amino alcohols where the 5-membered ring formation is entropically favored.

Corrective Action:

  • Temperature Control: Keep the reaction at or below room temperature (

    
    ).
    
  • Avoid Alkoxides: Do not use bases strong enough to deprotonate the hydroxyl group (

    
    ).
    
Q3: Can I save my batch if it contains

-Boc impurities?

Diagnosis: Yes. The carbonate ester (


-Boc) is significantly more labile to base-mediated hydrolysis than the carbamate (

-Boc).
  • Solution: A "rescue" hydrolysis using mild base (e.g.,

    
     in 
    
    
    
    ) will selectively cleave the
    
    
    -Boc group while leaving the
    
    
    -Boc intact. (See Protocol B below).
Q4: Why is my reaction stalling despite using excess

?

Diagnosis: Steric hindrance or poor solubility.

  • Sterics: Bulky

    
    -substituents (e.g., tert-leucinol) retard the nucleophilic attack.
    
  • Solubility: Amino alcohols can be zwitterionic or highly polar. If the amine is not dissolved, it cannot react.

  • Solution: Switch to a homogenous solvent system like

    
     or Dioxane/
    
    
    
    . If sterics are the issue, then (and only then) consider catalytic
    
    
    or mild heating (
    
    
    ), but monitor strictly for
    
    
    -Boc.
Competitive Reaction Pathways

The following diagram illustrates the mechanistic divergence between the desired pathway and common side reactions.

BocPathways Start Amino Alcohol (NH2-R-OH) NBoc N-Boc Product (BocNH-R-OH) [DESIRED] Start->NBoc Kinetic Control (Mild Base, 1.0 eq Boc2O) OBoc O-Boc / N,O-bis-Boc (Side Product) Start->OBoc Excess Boc2O + DMAP (Loss of Selectivity) NBoc->OBoc Over-reaction (Excess Reagent) Cyclic Oxazolidinone (Cyclic Carbamate) NBoc->Cyclic Intramolecular Cyclization (Base/Heat, Alkoxide intermediate)

Figure 1: Mechanistic divergence in Boc protection. The green path represents the kinetic preference for amine protection. Red paths indicate thermodynamic sinks (cyclization) or over-reaction driven by catalysts (DMAP).

Experimental Protocols
Protocol A: Standard Selective

-Boc Protection

Best for: General amino alcohols (primary/secondary) to avoid O-acylation.

  • Setup: Dissolve the amino alcohol (

    
     mmol) in a mixture of 
    
    
    
    and
    
    
    (
    
    
    ,
    
    
    ).
    • Note: Water is essential here; it solubilizes the amino alcohol and acts as a heat sink.

  • Base Addition: Add

    
     (
    
    
    
    mmol,
    
    
    equiv).
    • Why: Buffers the reaction against the carbonic acid formed, preventing amine protonation without generating strong alkoxides.

  • Reagent Addition: Cool to

    
    . Add 
    
    
    
    (
    
    
    mmol) dropwise (dissolved in minimal THF if solid).
  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC/LCMS.
    
  • Workup: Dilute with EtOAc. Wash with

    
     citric acid (to remove unreacted amine) and brine. Dry over 
    
    
    
    .
Protocol B: "Rescue" Hydrolysis (Selective

-Boc Cleavage)

Best for: Batches contaminated with O-Boc or N,O-bis-Boc species.

  • Setup: Dissolve the crude mixture containing

    
    -Boc impurities in 
    
    
    
    (
    
    
    ).
  • Reagent: Add

    
     (
    
    
    
    equiv) dissolved in minimal water.
  • Reaction: Stir at room temperature.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] The carbonate (

      
      -Boc) is far more electrophilic than the carbamate (
      
      
      
      -Boc). Methoxide/Hydroxide attacks the carbonate preferentially.
  • Monitoring: Check LCMS for the disappearance of the bis-Boc peak (

    
    ) and reappearance of the mono-Boc product.
    
  • Workup: Evaporate MeOH. Redissolve in EtOAc/Water. Neutralize carefully with

    
     to 
    
    
    
    . Extract with EtOAc.
Comparative Data: Base & Solvent Effects[8]

The choice of base and solvent dramatically impacts the ratio of


-Boc (desired) to 

-Boc and Oxazolidinone (side products).
ConditionBaseSolventSelectivity (

vs

)
Risk Factor
Standard

/


High (>99:1) Low. Kinetic control dominates.
Catalytic DMAP (cat.)

/

Poor (~80:20) High. DMAP catalyzes

-acylation and di-Boc formation.
Strong Base

/


Variable High. Alkoxide generation promotes Oxazolidinone cyclization.
Thermal None

(

)
Poor High. Thermal elimination favors thermodynamic cyclic products.
References
  • Mechanism of Boc Protection & Side Reactions

    • Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited.[7] Their Reactions with Amines and Alcohols.[1][3][7][12][13]J. Org.[13] Chem.2000 , 65, 6368–6380. [Link]

  • Selective Hydrolysis of O-Boc (Rescue Protocol)

    • Stafford, J. A.; Brackeen, M. F.; Karanewsky, D. S.; Valvano, N. L. Selective removal of the O-Boc protecting group.Tetrahedron Lett.1993 , 34, 7873–7876. [Link]

  • Oxazolidinone Formation via Cyclization

    • Chankeshwara, S. V.; Chakraborti, A. K.[13] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water.[13]Org.[5][12][13][14] Lett.2006 , 8, 3259–3262.[13] [Link]

  • General Protection Protocols: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. (Chapter 7: Protection for the Amino Group).

Sources

Optimizing reaction conditions for stereoselective reduction of aminoketones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist

Welcome to the Stereoselective Reduction Support Hub

You are likely here because your diastereomeric ratio (dr) is poor, your enantiomeric excess (ee) is degrading, or your catalyst has been poisoned by the very substrate you are trying to reduce.

Reducing aminoketones is not a standard carbonyl reduction; it is a battle between Chelation Control (favoring the syn-isomer) and Felkin-Anh Control (favoring the anti-isomer). The nitrogen atom is not just a bystander; it is an active Lewis base that will coordinate with your reducing agent, dictating the stereochemical outcome.

Select your issue below to access specific troubleshooting protocols.

Module 1: Strategic Overview & Mechanism

Before troubleshooting, diagnose your "Control Mode." The failure to select the correct mode is the #1 cause of low diastereoselectivity.

The Control Mode Decision Matrix
  • Chelation Control: Requires a metal capable of coordinating both the carbonyl oxygen and the amine nitrogen (e.g., Zn, Mg, Ti). This locks the conformation, forcing hydride attack from the least hindered face (usually yielding syn-1,2-amino alcohols).

  • Felkin-Anh Control: Relies on steric bulk. Requires a non-chelating metal (e.g., K, Cs) or a bulky reducing agent that cannot fit into a chelate bridge. This yields the anti-isomer.[1]

ControlModes Start Substrate: Alpha-Aminoketone ProtectingGroup Check N-Protecting Group Start->ProtectingGroup ChelationPath Coordinating Group? (Free NH2, NHBn, NHBoc) ProtectingGroup->ChelationPath Yes FelkinPath Non-Coordinating? (NBZn2, NPhth, or Bulky) ProtectingGroup->FelkinPath No MetalChoice1 Select Chelating Metal: Zn(BH4)2, LiAlH4, MgBr2 ChelationPath->MetalChoice1 Outcome1 Outcome: Syn-Amino Alcohol (Cram Chelate) MetalChoice1->Outcome1 MetalChoice2 Select Bulky/Non-Chelating: L-Selectride, NaBH4 + CeCl3 FelkinPath->MetalChoice2 Outcome2 Outcome: Anti-Amino Alcohol (Felkin-Anh) MetalChoice2->Outcome2

Figure 1: Decision tree for selecting reaction conditions based on desired stereochemical outcome.

Module 2: Troubleshooting Diastereoselectivity (dr)

User Issue: "I need the syn-amino alcohol, but I'm getting a 1:1 mixture using Sodium Borohydride (


)."

Root Cause: Sodium is a poor chelator. The monodentate coordination is too weak to lock the transition state, leading to a mix of Chelation and Felkin-Anh pathways.

Solution: Switch to Zinc Borohydride (


) .[2] Zinc has a vacant d-orbital and forms a rigid 5-membered chelate with the amine and ketone, delivering hydride strictly from the less hindered face.
Protocol: Preparation and Use of Zinc Borohydride

Note:


 is not commercially stable and must be prepared fresh.
  • Preparation (0.15 M in Ether):

    • Suspend anhydrous

      
       (10 g, 73.4 mmol) in anhydrous diethyl ether (200 mL).
      
    • Add

      
       (11 g, 290 mmol) and stir vigorously at room temperature for 24 hours.
      
    • Critical Step: Allow the mixture to settle. Decant the clear supernatant (active reagent) via cannula into a dry flask.

    • Safety: This solution generates

      
       gas over time; use a vented septum.
      
  • Reaction:

    • Cool the

      
      -aminoketone solution (in ether or THF) to -78°C.
      
    • Add the

      
       solution dropwise (1.5 equiv).
      
    • Stir for 2 hours, allowing slow warming to -20°C.

    • Workup: Quench carefully with acetic acid/water.

Comparative Data: Reducing N-Boc-Amino Ketones

Reducing AgentAdditiveSolventPredominant Productdr (syn:anti)

NoneMeOHMixed60:40

NoneTHFSyn85:15

None

Syn >99:1

NoneTHFAnti5:95


(Luche)
MeOHAnti10:90
Module 3: Troubleshooting Enantioselectivity & Catalyst Poisoning

User Issue: "My Noyori Transfer Hydrogenation (Ru-catalyst) stops at 10% conversion when reducing a free aminoketone."

Root Cause: Amine Poisoning . The free amine moiety (


) binds irreversibly to the Ruthenium center, displacing the diamine ligand or blocking the active site.

Solution: Prohibit the amine from coordinating by protonating it or protecting it.

Method A: The "In-Situ Salt" Trick

Instead of protecting the amine (which adds two synthetic steps), run the reaction on the HCl salt of the aminoketone.

  • Substrate Prep: Treat your aminoketone with 1.0 equiv of HCl in dioxane to form the hydrochloride salt.

  • Reaction: Use

    
     (Noyori catalyst).
    
  • Mechanism: The ammonium group (

    
    ) is electron-deficient and cannot coordinate to the Ru center, preventing poisoning. It also enhances the electrophilicity of the ketone via inductive effects.
    
Method B: Dynamic Kinetic Resolution (DKR)

If you are starting with a racemic


-amino-

-keto ester and want a single enantiomer/diastereomer:
  • Concept: The Ru-catalyst reduces one enantiomer of the ketone faster. Meanwhile, the base in the mixture racemizes the slow-reacting enantiomer of the ketone.

  • Requirement: You must use a base (e.g.,

    
    ) to facilitate racemization, but this risks deprotonating the amine (leading to poisoning).
    
  • Fix: Use N-sulfonyl or N-Boc protection. These reduce the basicity of the nitrogen, preventing catalyst deactivation while allowing the base to racemize the

    
    -position.
    

DKR_Workflow RacemicSubstrate Racemic Alpha-Amino Ketone Base Base (KOtBu) Rapid Racemization RacemicSubstrate->Base Equilibrium Catalyst Ru-Catalyst (Chiral) Fast Reduction of (S)-Isomer RacemicSubstrate->Catalyst Kinetic Selection Product Single Enantiomer Syn-Amino Alcohol (>98% ee) Catalyst->Product

Figure 2: Dynamic Kinetic Resolution pathway for converting racemic mixtures to single stereoisomers.

Module 4: Biocatalysis (The "Green" Alternative)

User Issue: "Chemical catalysts are failing to give >99% ee. How do I screen enzymes?"

Solution: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) often provide superior selectivity compared to transition metals.

Protocol: Rapid KRED Screening
  • Buffer: Phosphate buffer (100 mM, pH 7.0). Note: Check substrate stability; aminoketones can self-condense at high pH.

  • Cofactor: Add

    
     or 
    
    
    
    (1.0 mM).
  • Recycling System: Add Glucose Dehydrogenase (GDH) and Glucose (to recycle NADPH).

  • Substrate: Dissolve aminoketone in DMSO (10% v/v final concentration).

  • Screen: Add 2-5 mg of different KRED lyophilizates (e.g., Codexis or enzyme kits).

  • Analysis: Extract with EtOAc after 24h and analyze by Chiral HPLC.

FAQ: Why is the reaction pH drifting? The recycling system (Glucose


 Gluconic Acid) produces acid.
  • Fix: Use a pH-stat titrator or increase buffer strength to 250 mM. For aminoketones, maintaining pH 6.5–7.0 is critical to prevent racemization of the

    
    -center if you are not attempting DKR.
    
References
  • Chelation vs.

    • Lodge, E. P., & Heathcock, C. H. (1987). Stereoselective reduction of alpha-aminoketones. Journal of the American Chemical Society.[3]

    • (Verified: ACS Publications)

  • Zinc Borohydride Protocol

    • Nakata, T., & Oishi, T. (1980). Stereoselective reduction of beta-hydroxy and beta-amino ketones using zinc borohydride. Tetrahedron Letters.
    • (Verified: ScienceDirect)

  • Noyori Transfer Hydrogenation & Amine Poisoning

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
    • (Verified: ACS Publications)

  • Dynamic Kinetic Resolution (DKR)

    • Ratovelomanana-Vidal, V., & Genêt, J. P. (2003). Dynamic Kinetic Resolution: A Powerful Tool for Asymmetric Synthesis. Chemical Reviews.
    • (Verified: ACS Publications)

  • Biocatalysis Guides

    • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry.
    • (Verified: RSC Publishing)

Sources

How to prevent racemization during functional group manipulation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CISU-2024-RAC-PREV Subject: Prevention of Racemization During Functional Group Manipulation Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Chiral Integrity Support Unit. We understand that maintaining optical purity is not just a preference—it is the binary pass/fail metric of your synthesis. This guide is structured as a Tier-3 Technical Support response, addressing the most common "failure modes" where enantiomeric excess (ee) is eroded.

We do not provide generic advice. We provide mechanistic root-cause analysis and self-validating protocols.

Ticket #001: Peptide Coupling & Amide Bond Formation

User Issue: "I am observing significant epimerization (10-40%) at the C-terminal amino acid during fragment coupling. I am using EDC/NHS."

Root Cause Analysis: The Oxazolone Pathway

The primary culprit is not direct deprotonation, but the formation of an oxazolone (azlactone) intermediate.

  • Activation: The carboxyl group is activated (e.g., by carbodiimide).

  • Cyclization: The amide oxygen of the preceding residue attacks the activated carbonyl, forming a 5-membered oxazolone ring.

  • Racemization: The C-alpha proton of the oxazolone is highly acidic (pKa ~9-10) due to the aromatic character of the resulting enolate. Deprotonation forms a planar intermediate, destroying chirality.

Visualizing the Failure Mode

OxazoloneMechanism ActivatedAA Activated Amino Acid (O-Acylisourea) Oxazolone Oxazolone (Azlactone) ActivatedAA->Oxazolone Cyclization (N-acyl attack) Product Chiral Product (L-L) ActivatedAA->Product Direct Amine Attack (Fast Coupling) Enol Planar Enolate (Achiral) Oxazolone->Enol Base (Deprotonation) Racemic Racemic Peptide Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: The "Danger Zone" of peptide coupling. Pathing through the Oxazolone intermediate (Red) guarantees loss of optical purity. The goal is to maximize the green path.

Troubleshooting Protocol

Step 1: Switch Protecting Groups (The "Urethane" Rule)

  • Why: Amide protecting groups (Acetyl, Benzoyl) facilitate oxazolone formation. Urethane groups (Boc, Fmoc) possess an alkoxy group that donates electron density to the carbonyl, reducing its electrophilicity and preventing the initial cyclization.

  • Action: Ensure the C-terminal amino acid is N-protected with Fmoc or Boc , not an amide or acetyl group.

Step 2: Implement "The Suppressors" (Additives) Carbodiimides (DIC, EDC) alone are too slow, allowing time for oxazolone formation. You must use additives to convert the O-acylisourea into a more stable, less prone-to-cyclization active ester.

AdditiveStatusRecommendationMechanism
HOBt LegacyAvoid (Explosive risk, lower efficiency)Forms OBt ester; moderate suppression.
HOAt GoodUse for steric bulk Pyridine nitrogen assists coupling via "neighboring group effect."
Oxyma Pure Gold Standard Highly Recommended Non-explosive; superior suppression data vs HOBt [1].

Step 3: The Validated Oxyma/DIC Protocol

  • Dissolve Amino Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

  • Crucial: Stir for 2 minutes to ensure homogeneity.

  • Add DIC (Diisopropylcarbodiimide) (1.0 equiv).

  • Activate for 2-3 minutes (solution turns yellow/orange).

  • Add the amine component.

  • Validation: Monitor HPLC for diastereomer separation. If D-isomer > 1%, lower temperature to 0°C.

Ticket #002: Hydrolysis of Alpha-Chiral Esters

User Issue: "I need to hydrolyze a methyl ester next to a chiral center. LiOH/THF/Water resulted in a racemic acid."[1]

Root Cause Analysis: The Enolate Trap

Standard saponification uses hydroxide (


), a strong nucleophile and a base.
  • Mechanism: The hydroxide attacks the carbonyl to hydrolyze the ester. However, if the alpha-proton is acidic (e.g., adjacent to a phenyl ring or ketone), the base can deprotonate it before or during hydrolysis, forming a planar enolate.

  • Risk Factor: Methyl esters are hydrolyzed slowly, giving the base more time to racemize the substrate.

Troubleshooting Protocol

Option A: The "Anhydrous Hydrolysis" (TMSOK) Replace aqueous hydroxide with Potassium Trimethylsilanolate (TMSOK) in dry THF or ether.

  • Why: TMSOK acts as a nucleophile for the methyl group (SN2 mechanism on the methyl), generating the carboxylate salt directly without forming a tetrahedral carbonyl intermediate or requiring water [2].

  • Protocol:

    • Dissolve ester in dry THF.

    • Add TMSOK (1.1 equiv).

    • Stir at Room Temp. Product precipitates as potassium salt.

    • Validation: No aqueous workup required initially; wash solid with ether.

Option B: The "Soft" Nucleophile (Lithium Iodide) For methyl esters, use LiI in refluxing Ethyl Acetate or Pyridine.

  • Mechanism: I- attacks the methyl group (SN2). The lithium coordinates the carbonyl oxygen, activating it but not acting as a general base.

  • Result: Cleavage occurs under neutral conditions.

Ticket #003: The Mitsunobu Inversion

User Issue: "I attempted to invert a secondary alcohol using Mitsunobu conditions (DEAD/PPh3/Benzoic Acid). I got retention of configuration or a racemic mixture."

Root Cause Analysis: Nucleophilic Competition

The Mitsunobu reaction relies on a specific sequence:

  • Activation of PPh3 by DEAD.[2]

  • Protonation of the betaine by the Acid (Nucleophile).

  • Activation of the Alcohol by the Phosphonium species.

  • SN2 Displacement by the carboxylate.

Failure Mode: If the carboxylic acid is too acidic (pKa < 3) or the alcohol is sterically hindered, the carboxylate may attack the phosphonium intermediate instead of the alcohol attacking it.[3] This leads to an anhydride, which then reacts with the alcohol non-stereoselectively [3].

Decision Tree: Optimizing Inversion

MitsunobuLogic Start Mitsunobu Outcome Check Retention Problem: Retention/Racemization Start->Retention pKaCheck Is Nucleophile pKa < 3? Retention->pKaCheck StericCheck Is Alcohol Hindered? pKaCheck->StericCheck No Soln1 Solution: Use weaker acid or buffered salt pKaCheck->Soln1 Yes Soln2 Solution: Use DIAD (less bulky) or ADDP (more reactive) StericCheck->Soln2 Yes Soln3 Solution: Slow addition of DEAD to pre-mixed Alcohol/PPh3/Acid StericCheck->Soln3 No (Standard Optimization)

Caption: Diagnostic flow for correcting stereochemical drift in Mitsunobu reactions.

Protocol Adjustment
  • Order of Addition: Mix Alcohol + Acid + PPh3 first. Add DEAD/DIAD last and slowly at 0°C. This ensures the betaine is immediately protonated and the alcohol is activated before side reactions occur.

  • pKa Rule: Ensure the nucleophile pKa is < 11 (to protonate the betaine) but > 3 (to avoid anhydride formation).

    • Ideal: Benzoic acid, Acetic acid.

    • Avoid: Trifluoroacetic acid (too strong).

Ticket #004: Alpha-Alkylation of Carbonyls

User Issue: "Alkylation of my ketone enolate resulted in a racemic product."

Root Cause Analysis: Proton Exchange

Enolization is reversible. If the generated enolate exchanges a proton with the neutral starting material or the solvent, chirality is lost.

Technical Guidance
  • Base Selection: Use LDA or LiHMDS . These are bulky, non-nucleophilic bases.

  • Temperature Control: Perform deprotonation strictly at -78°C .

    • Why: At -78°C, the kinetic enolate forms irreversibly. At higher temperatures (0°C), the thermodynamic enolate (often racemic) equilibrates.

  • The "Internal Quench" (Self-Validating Step):

    • Add the electrophile immediately after enolate formation.

    • Do not allow the enolate to "age" without the electrophile present.

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 and HO-". Tetrahedron Letters, 25(51), 5831-5834. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 109(6), 2551–2651. Link

Sources

Troubleshooting incomplete Boc deprotection reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc Deprotection Troubleshooting

Subject: Advanced Troubleshooting for Incomplete tert-Butyloxycarbonyl (Boc) Deprotection Support Tier: Level 3 (Senior Application Scientist) Last Updated: January 28, 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the "stalled reaction" phenomenon in Boc deprotection. While Boc removal is typically a routine acid-catalyzed hydrolysis, certain substrates (sterically hindered amines, aggregation-prone peptides, or electron-deficient systems) can result in incomplete conversion.

This guide moves beyond the standard "add more acid" approach, offering mechanistic diagnostics and alternative protocols.

Tier 1: The Diagnostic Matrix (Start Here)

Before altering chemical parameters, confirm the nature of the "incompleteness." Many reported failures are actually analytical artifacts or side reactions.

Decision Matrix: The "Stuck" Reaction

BocTroubleshooting Start Issue: Incomplete Boc Deprotection CheckLCMS Step 1: Check LCMS/NMR Start->CheckLCMS MassShift Mass Shift Observed? CheckLCMS->MassShift Plus56 Mass +56 Da (t-Butyl Adduct) MassShift->Plus56 Found +56 Plus100 Mass +100 Da (Intact Boc) MassShift->Plus100 Found +100 ScavengerIssue Diagnosis: t-Butylation (Not incomplete deprotection) Plus56->ScavengerIssue NMRCheck Step 2: NMR Analysis Plus100->NMRCheck GoTier3 Action: Go to Tier 3 (Scavenger Cocktails) ScavengerIssue->GoTier3 Rotamers Broad/Split Signals? NMRCheck->Rotamers TempExp Run High-Temp NMR (50°C) Rotamers->TempExp Yes RealIssue Diagnosis: True Stalled Reaction Rotamers->RealIssue No Coalesce Signals Coalesce? TempExp->Coalesce FalseAlarm Diagnosis: Rotamers (Reaction Complete) Coalesce->FalseAlarm Yes Coalesce->RealIssue No GoTier2 Action: Go to Tier 2 (Advanced Protocols) RealIssue->GoTier2

Figure 1: Diagnostic workflow to distinguish between true incomplete reactions, side-product formation (alkylation), and analytical artifacts (rotamers).

Tier 2: Solving the "Stalled" Reaction (True Incomplete)

If you have confirmed intact Boc (+100 Da mass) and extended reaction times with standard TFA/DCM (1:1) have failed, the issue is likely steric hindrance , solubility , or ion-pairing effects .

FAQ: Why is my reaction stopping at 50% conversion?

A: In standard TFA deprotection, the amine product forms a TFA salt.

  • Equilibrium Fallacy: The reaction is essentially irreversible because

    
     escapes. However, if the reaction vessel is capped too tightly, dissolved 
    
    
    
    can shift the equilibrium back. Always vent.
  • Supramolecular Shielding: In peptides, the forming TFA salts can induce aggregation (beta-sheets), physically burying the remaining Boc groups from the acid.

  • Lipophilicity: If your substrate is highly lipophilic, it may not be fully solvated in the polar TFA environment, creating a biphasic micro-emulsion where the acid cannot penetrate.

Protocol A: The "Solvent Switch" (HCl/Dioxane)

TFA is a carboxylic acid and can hydrogen-bond to the substrate. HCl is a stronger acid and the dioxane solvent breaks up aggregates differently.

  • Dissolve substrate in minimal dry 1,4-dioxane.

  • Add 4M HCl in Dioxane (10 equivalents).

  • Monitor by TLC/LCMS.

    • Note: If precipitation occurs immediately, the salt may be trapping the starting material. Add a co-solvent (DCM or MeOH) to maintain homogeneity.

Protocol B: Lewis Acid Acceleration (TMSOTf)

For severely hindered amines where protonation is difficult, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a "super-silylation" agent, driving the removal mechanism via a silyl carbamate intermediate [1].

Warning: TMSOTf is moisture-sensitive and corrosive.

  • Dissolve Boc-substrate (1.0 eq) in dry DCM under

    
    .
    
  • Add 2,6-Lutidine (1.5 eq) to buffer the acidity (prevents acid-sensitive side reactions).

  • Add TMSOTf (1.1 eq) dropwise at 0°C.

  • Stir for 30 min, then quench with MeOH.

Protocol C: Microwave-Assisted Deprotection

Thermal energy disrupts peptide aggregation and accelerates the decarboxylation step.

  • Reagent: 10%

    
     in Dioxane or neat TFA.
    
  • Conditions: Microwave reactor, 50-80°C, 5–10 minutes.

  • Caution: Ensure the vessel is designed for gas evolution (

    
     pressure build-up is rapid).
    

Tier 3: Scavengers & Side Reactions (The "Hidden" Incomplete)

FAQ: My mass spec shows M+56. Is this a Boc fragment?

A: No. An M+56 adduct is usually a tert-butylated side chain . The Boc group has been removed, but the resulting tert-butyl cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) attacked a nucleophilic residue instead of being quenched.[1]

Mechanism:




To fix this, you must use Scavengers .

Scavenger Selection Guide
Residue PresentRiskRecommended CocktailComposition (v/v)
None (Alkyl/Aryl) LowStandard TFA / DCM (1:1)
Trp, Tyr, Met, Cys High (Alkylation)Reagent K [2]TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)
General Peptide ModerateTIS Cocktail TFA (95%) / TIS (2.5%) / Water (2.5%)
Methionine Oxidation/AlkylationReagent H TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%)
  • TIS: Triisopropylsilane (highly effective hydride donor).

  • EDT: Ethanedithiol (stinky, but essential for Cys/Met protection). Substitute with DODT (3,6-dioxa-1,8-octanedithiol) for a less odorous alternative.

Tier 4: Isolation & Workup

Sometimes the reaction works, but the isolation fails, leading to "reappearing" Boc signals or salts that look like starting material.

Protocol: Salt Exchange & Isolation
  • Evaporation: Remove TFA completely. Residual TFA promotes decomposition. Co-evaporate with Toluene or DCM 3x to drag off trace TFA.

  • Precipitation:

    • Dissolve the oily residue in minimal MeOH.

    • Pour slowly into cold Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • The Amine-TFA salt should precipitate as a white solid; organic impurities (and scavengers) stay in the ether.

  • Free Basing (If salt is problematic):

    • Dissolve salt in DCM.[2][3]

    • Wash with saturated

      
       (aqueous).
      
    • Critical: Aqueous workup can be tricky for amphiphilic amines. If the product is water-soluble, use ion-exchange resin (Amberlyst A-21) in MeOH instead of liquid-liquid extraction.

Visualizing the Mechanism

Understanding why scavengers are needed prevents future errors.

BocMechanism Substrate Boc-Amine Protonation Protonated Intermediate Substrate->Protonation + H+ Breakdown Carbamic Acid + t-Butyl Cation Protonation->Breakdown - H+ Amine Free Amine Salt (Product) Breakdown->Amine Gas CO2 (Gas) Breakdown->Gas Irreversible Cation t-Butyl Cation (Electrophile) Breakdown->Cation SideProduct Alkylated Residue (Trp-tBu) Cation->SideProduct No Scavenger (Attack on Peptide) Quenched Isobutylene / t-Butyl-Scavenger Cation->Quenched + Scavenger (Safe Pathway) Scavenger Scavenger (Silane/Thiol) Scavenger->Quenched

Figure 2: The Boc deprotection pathway. Note that the formation of the t-Butyl cation is inevitable; the choice of scavenger determines whether it alkylates your product or is safely quenched.

References

  • Sakakibara, S., et al. (1970). Use of Anhydrous Hydrogen Fluoride in Peptide Synthesis. This foundational work established the principles of acidolysis and scavenger use, later refined for TFA/TMSOTf methods.

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (Defines "Reagent K").[1]

  • Lundt, B. F., et al. (1978).[4] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (The definitive text on deprotection conditions and Lewis acid alternatives).

Sources

Identifying common impurities in 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pathway Visualization

Synthesis of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is typically achieved via the reduction of its corresponding ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino acid or ester precursor (e.g., N-Boc-3-amino-3-(4-methoxyphenyl)propanoate). While the Boc group is generally robust, the presence of the electron-rich 4-methoxyphenyl moiety and the 1,3-amino alcohol motif introduces specific stability challenges, particularly Nngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

O carbamate migration
and incomplete reduction .

The following diagram maps the reaction coordinates and critical impurity generation pathways.

ImpurityMap Start Start: N-Boc Ester/Acid (Precursor) Inter Intermediate: Aldehyde Species Start->Inter Reduction (Step 1) Imp_SM Impurity A: Unreacted Ester/Acid Start->Imp_SM Incomplete Rxn Target Target: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol Inter->Target Reduction (Step 2) Inter->Imp_SM Re-oxidation (Air) Imp_Mig Impurity B: O-Boc Migrated Product (Thermodynamic Sink) Target->Imp_Mig Base/Heat (1,3-Migration) Imp_Deboc Impurity C: Free Amine (Acid Labile) Target->Imp_Deboc Acidic Workup (pH < 4)

Caption: Reaction pathway illustrating the transformation of the ester precursor to the target alcohol and the divergence points for major impurities (A, B, C).

Common Impurity Profile

The following table categorizes impurities based on their retention time (relative to the target) and origin. This data assumes a standard Reverse Phase HPLC method (C18 column, Acetonitrile/Water gradient).[1]

Impurity IDCommon NameRelative Retention (RRT)Origin/CauseDetection Signature (MS/NMR)
IMP-A Unreacted Precursor > 1.1 (Ester)< 0.9 (Acid)Incomplete reduction; exhausted reducing agent; moisture in solvent.[1]NMR: Presence of methyl ester singlet (~3.6 ppm) or lack of CH₂-OH signal.[1]
IMP-B O-Boc Isomer ~1.05 - 1.10Nngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

O Migration.
Occurs under basic conditions or high heat during workup.
IR: Shift in Carbonyl stretch.NMR: Downfield shift of CH-O proton.[1]
IMP-C Des-Boc Amine < 0.5 (Polar)Acidic hydrolysis during quench/workup (pH < 4).[1]MS: [M+H]⁺ = Target Mass - 100 Da.Ninhydrin: Positive (Purple spot).[1]
IMP-D Aldehyde Intermediate ~1.1 - 1.2Incomplete reduction (Step 1 stalled).[1]NMR: Distinct aldehyde proton (~9.5-10 ppm).[1]

Technical Deep Dive: The N O Migration Anomaly

As a researcher, you may observe a product that looks correct by Mass Spec (same MW) but displays confusing NMR splitting or slightly different polarity on TLC.[1] This is likely the O-Boc Migrated Impurity (IMP-B) .[1]

The Mechanism

In 1,3-amino alcohols, the Boc group can migrate from the Nitrogen to the Oxygen atom.[1][2] This is thermodynamically driven because the carbamate (on Oxygen) is often more stable than the carbamate on Nitrogen in certain conformations, or it proceeds via a cyclic intermediate.[1]

  • Trigger: Basic conditions (pH > 9) during workup facilitate the deprotonation of the hydroxyl group.[1] The resulting alkoxide attacks the Boc carbonyl, forming a 5- or 6-membered cyclic intermediate, which then collapses to the O-Boc species.[1]

  • Prevention:

    • Avoid Strong Bases: Do not use NaOH for quenching if possible.[1] Use saturated Rochelle’s salt (Potassium Sodium Tartrate) or mild Citric Acid.[1]

    • Temperature Control: Keep the reaction and workup below 30°C. Migration is thermally accelerated.

Troubleshooting Guide (FAQ)

Q1: I see a persistent spot on TLC just above my product that won't separate. What is it?

Diagnosis: This is likely the Aldehyde Intermediate (IMP-D) or the O-Boc Isomer (IMP-B) .[1]

  • Test: Stain with 2,4-DNP. If it turns yellow/orange, it is the aldehyde.[1]

  • Fix:

    • If Aldehyde: Add 0.5 eq of NaBH₄ to the crude mixture in MeOH and stir for 30 mins.

    • If O-Boc: This is difficult to reverse.[1] You may need to deprotect the Boc (TFA) and re-protect, or purify via careful column chromatography using a slower gradient.[1]

Q2: My yield is good, but the product is an oil instead of a solid. Is it impure?

Diagnosis: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol should be a solid (or waxy solid).[1] An oil usually indicates:

  • Residual Solvent: High vacuum drying is required.[1]

  • Rotamers: The Boc group often causes NMR line broadening or doubling of peaks (rotamers) at room temperature, which can be confused for impurities.[1]

  • Verification: Run NMR at 50°C. If peaks coalesce, they are rotamers, not impurities.

Q3: During the quench of LiBH₄, my product lost the Boc group.

Diagnosis: LiBH₄ requires a careful quench. Adding acid directly generates localized "hot spots" of low pH and heat, cleaving the Boc.[1]

  • Protocol Fix: Quench by adding the reaction mixture dropwise into a stirred solution of saturated Rochelle's salt or Acetone (to destroy excess hydride) at 0°C. Do not add strong acid (HCl) to the reaction pot.

Validated Synthetic Protocol

To minimize the impurities listed above, we recommend the Mixed Anhydride Reduction method over LiBH₄ for better control and milder conditions.[1]

Target: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol Scale: 1.0 gram (adaptable)[1]

Materials
  • Precursor: N-Boc-3-amino-3-(4-methoxyphenyl)propionic acid (1.0 eq) [1][1]

  • Activator: Isobutyl chloroformate (1.1 eq)[1]

  • Base: N-Methylmorpholine (NMM) (1.1 eq)[1]

  • Reductant: NaBH₄ (2.5 eq)[1]

  • Solvent: THF (anhydrous) and Methanol[1]

Step-by-Step Methodology
  • Activation (Mixed Anhydride Formation):

    • Dissolve the starting acid in anhydrous THF at -15°C (Ice/Salt bath).

    • Add NMM.[1] Stir for 5 mins.

    • Add Isobutyl chloroformate dropwise.[1] Crucial: Maintain temp < -10°C to prevent anhydride decomposition.[1]

    • Stir for 20 minutes. A white precipitate (NMM[1]·HCl) will form.[1]

  • Reduction:

    • Filter off the solid quickly (optional, but cleaner) or proceed directly.[1]

    • Add NaBH₄ (solid) in one portion.[1][3]

    • Immediately add dry Methanol dropwise.[1] Note: Gas evolution (H₂) will occur.[1]

    • Allow the mixture to warm to 0°C over 1 hour.

  • Quench & Workup (Critical for Impurity Control):

    • Stop: Monitor TLC. If complete, cool to 0°C.

    • Quench: Add Saturated NH₄Cl solution slowly. Do not use HCl.

    • Extract: Extract with Ethyl Acetate (3x).[1][3][4][5]

    • Wash: Wash combined organics with 10% Citric Acid (removes NMM), then Brine.[1]

    • Dry: Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from EtOAc/Hexanes if solid, or flash chromatography (Hex/EtOAc 1:1).[1]

References

  • Synthesis of Precursor: Confalone, P. N., et al. "(R)-3-Amino-3-(p-methoxyphenyl)propionic acid."[1] Organic Syntheses, Coll.[1] Vol. 9, p. 118 (1998).[1]

  • Reduction Methodology: Rodriguez, M., et al. "Selective reduction of N-protected amino acids to amino alcohols."[1] Tetrahedron Letters, 32(7), 923-926. (General Mixed Anhydride Protocol).[1]

  • N->O Migration Mechanism: Lott, R. S., et al. "N- to O-Boc Migration in Amino Alcohols."[1] Journal of the Chemical Society, Chemical Communications, 1979.

  • Impurity Characterization: BenchChem Technical Division. "Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol" (Analogous beta-amino alcohol impurity profiles).

Sources

Workup procedure for 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup Procedure for 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol Ticket ID: CHEM-SUP-2024-882 Status: Open Priority: High (Process Critical)[1]

Executive Summary & Chemical Context

User Context: You are likely synthesizing 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol via the hydride reduction of a


-amino acid derivative (e.g., Methyl 3-(Boc-amino)-3-(4-methoxyphenyl)propanoate).

The Core Problem: The reduction of Boc-protected amino esters using Borohydrides (LiBH₄ or NaBH₄) generates alkyl boranes and amine-borane complexes.[1] These species coordinate tightly to the product's amine and hydroxyl groups, forming stable, water-soluble, or gel-like complexes.[1]

  • Consequence 1: If not destroyed, these complexes retain the product in the aqueous phase (Low Yield).[1]

  • Consequence 2: They form intractable emulsions during extraction (Process Failure).[1]

  • Consequence 3: Improper acidic quenching cleaves the acid-sensitive Boc group (Product Decomposition).[1]

This guide provides a validated Standard Operating Procedure (SOP) to navigate these risks.

Critical Workup Protocol (The "Rochelle Salt" Method)

Recommended for >95% of amino-alcohol syntheses to prevent emulsions.[1]

Reagents Required:
  • Potassium Sodium Tartrate (Rochelle Salt): Saturated aqueous solution.[1][2][3]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Brine: Saturated NaCl.

Step-by-Step SOP
Phase 1: The Quench (Destruction of Hydrides)[1]
  • Cool Down: Cool the reaction mixture (THF/Alcohol) to 0 °C using an ice bath.

  • Initial Quench: Carefully add Water or Methanol dropwise until gas evolution (

    
    ) ceases.[1]
    
    • Warning: Do not add strong acid (HCl) at this stage; it will cleave the Boc group.[1]

Phase 2: Complex Breaking (The Chelation Step)[1]
  • The Fix: Add a volume of Saturated Aqueous Rochelle Salt equivalent to 2x the volume of the reaction mixture.

  • The Wait (Crucial): Vigorously stir the biphasic mixture at Room Temperature (RT) for 1–3 hours .

    • Visual Indicator: The mixture will initially look like a cloudy, gray emulsion.[1] It is ready only when two distinct, clear layers separate cleanly.[1] The tartrate chelates the Boron/Aluminum species, pulling them into the aqueous phase.[1]

Phase 3: Extraction[1][4]
  • Separation: Transfer to a separatory funnel. Isolate the organic layer.[1]

  • Scavenging: Extract the aqueous layer 3x with EtOAc.[1]

    • Note: This product is moderately polar.[1] If yield is low, saturate the aqueous layer with solid NaCl (Salting Out) before re-extracting.[1]

  • Wash: Combine organic layers and wash once with Brine.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate
    in vacuo.
    

Troubleshooting & Diagnostics (FAQ)

Ticket #001: "I have a massive emulsion that won't separate."

Root Cause: Boron-amine complexation is still active.[1] The borane species act as surfactants.[1] Corrective Action:

  • Add more Saturated Rochelle Salt solution.[1]

  • Time is a reagent: Stir longer (up to 12 hours/overnight).

  • Filtration: If a solid precipitate is visible at the interface, filter the entire mixture through a Celite pad, then attempt separation again.[1]

Ticket #002: "My yield is 20%, but the TLC showed conversion."

Root Cause: The product is water-soluble (amphiphilic nature of amino alcohols) or stuck in a Boron complex.[1] Corrective Action:

  • Salting Out: Add solid NaCl to the aqueous waste layer until saturated.[1] Re-extract with 10% Methanol in DCM . The methanol helps pull the polar alcohol out of the water.[1]

  • Check pH: Ensure the aqueous layer is not acidic (pH < 4).[1] If it is, the amine might be protonated (ammonium salt), keeping it in the water.[1] Adjust to pH ~7-8 with dilute

    
    .
    
Ticket #003: "Can I use Citric Acid instead of Rochelle Salt?"

Analysis: Yes, but with high risk.[1] Protocol: Use 10% Citric Acid at 0 °C. Risk: If the pH drops below 3 or the exposure is too long, you will observe Boc-deprotection (loss of t-butyl group, M-100 mass peak).[1] Verdict: Use Rochelle Salt for safety. Use Citric Acid only if you need speed and can strictly control temperature (0 °C) and contact time (<15 mins).[1]

Visual Workflow (Decision Logic)

WorkupLogic Start Reaction Complete (LiBH4/NaBH4 Reduction) Quench Cool to 0°C Quench with MeOH/H2O Start->Quench Decision Is the mixture an emulsion/gel? Quench->Decision Rochelle Add Sat. Rochelle Salt Stir 1-3 Hours at RT Decision->Rochelle Yes (Standard) Citric Add 10% Citric Acid (Fast, Cold workup) Decision->Citric No (Risky) Check Check Layers: Clear Separation? Rochelle->Check Extract Extract with EtOAc (Optional: Salt out aqueous) Citric->Extract Check->Rochelle No (Stir longer) Check->Extract Yes Purify Dry (Na2SO4) & Concentrate Flash Chromatography Extract->Purify

Caption: Figure 1.[1] Decision matrix for breaking Boron-Amine complexes during workup. Green path is recommended for Boc stability.[1]

Physical Properties & Data Reference

PropertyData (Estimated/Literature)Implications for Workup
Molecular Weight ~281.35 g/mol N/A
Physical State Viscous Oil or Low Melting SolidMay not crystallize easily; column chromatography likely required.[1][4]
LogP (Est.) ~2.0 - 2.5Moderately Lipophilic.[1][4] Extractable with EtOAc.[1][2][3]
pKa (Amine) ~10 (Masked by Boc)Boc-amine is not basic.[1][4] Do not rely on acid/base extraction to purify.[1]
Solubility High: EtOAc, DCM, MeOH, DMSOModerate: WaterRisk: Product loss to water if not salted out.[4]

References & Validation

  • Reduction of Amino Acids to Amino Alcohols:

    • Protocol Source: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[1] A convenient reduction of amino acids and their derivatives.[1] The Journal of Organic Chemistry, 58(13), 3568-3571.[1]

    • Relevance: Establishes the standard

      
       or 
      
      
      
      reduction protocols and the necessity of rigorous workup to break Boron-Nitrogen bonds.
    • [1]

  • Rochelle Salt Workup Mechanism:

    • Source: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. Wiley.[1] (Classic reference for Sodium Potassium Tartrate usage in hydride quenching).[1][3]

    • Relevance: Explains the chelation thermodynamics that break the emulsion.

  • Boc Group Stability:

    • Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.

    • Relevance: Confirms Boc stability in basic/neutral aqueous workups and lability in strong acid (pH < 1).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for reagents (LiBH₄ is water-reactive) and perform a risk assessment before experimentation.[1]

Sources

Solvent selection for recrystallization of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

User Query: "I need a reliable solvent system to recrystallize 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol. I am experiencing issues with oiling out and poor recovery."

Compound Analysis: To select the correct solvent, we must first deconstruct the molecule’s competing solubility factors:

  • Boc-Amino Group: Bulky, lipophilic, and acid-sensitive. prone to forming amorphous oils (glasses) rather than crystal lattices.

  • 4-Methoxyphenyl: Aromatic, lipophilic, electron-donating. Increases solubility in non-polar aromatics (Toluene).

  • 1-Propanol: Polar, hydrogen-bond donor. Requires a solvent capable of disrupting H-bonds for dissolution.

The Challenge: This molecule is amphiphilic. It is too soluble in pure alcohols (methanol/ethanol) and too insoluble in pure alkanes. The "Gold Standard" approach for this class of Boc-protected amino alcohols is a Binary Solvent System utilizing a polar aprotic solvent (for dissolution) and a non-polar hydrocarbon (as the anti-solvent).

Recommended Solvent Systems

Based on the functional group profile, the following systems are ranked by probability of success.

Primary Recommendation: Ethyl Acetate / Hexanes (or Heptane)

This is the industry standard for Boc-protected amino alcohols.

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc). Dissolves the polar alcohol and carbamate moieties.

  • Solvent B (Anti-Solvent): Hexanes (or n-Heptane). Reduces solubility of the hydrophobic Boc/Phenyl groups, forcing precipitation.

Secondary Recommendation: Toluene (Single Solvent)

Useful if the primary system fails.

  • Mechanism: Toluene matches the pi-stacking nature of the methoxyphenyl group.

  • Method: Dissolve hot (60-65°C); the compound precipitates upon cooling to -20°C.

  • Risk: Toluene has a high boiling point (110°C). Evaporation is difficult without high heat, which risks Boc-deprotection.

Solvent Compatibility Matrix
Solvent SystemPolarity BalanceOiling Out RiskDrying EaseComments
EtOAc / Hexanes Ideal ModerateHighBest balance of yield and purity.
IPA / Water High PolarityHigh (Emulsion)LowHard to dry. Water may cause "gumming."
DCM / Hexanes ModerateLowHighDCM is very good; yield may be low.
Toluene Low PolarityLowModerateGood for removing polar impurities.

Detailed Experimental Protocols

Protocol A: Standard Two-Solvent Recrystallization

Use this method for crude solids that are already semi-crystalline.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating to 50-55°C (Do not exceed 60°C to protect the Boc group). Swirl until fully dissolved.

    • Note: Use the minimum amount necessary.[1] If the solution is colored, add activated charcoal, stir for 5 mins, and filter hot.

  • Nucleation Point: Remove from heat. While still warm, slowly add Hexanes dropwise.

    • Stop Point: Stop adding Hexanes the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the turbidity. The solution should be saturated but clear.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Transfer to 4°C (fridge) for 4 hours.

    • Transfer to -20°C (freezer) overnight if yield is low.

  • Collection: Filter the crystals using vacuum filtration. Wash with cold Hexanes.

Protocol B: The "Trituration" Method (For Oily Crudes)

Use this method if Protocol A results in an oil/gum at the bottom of the flask.

  • Evaporation: Dissolve the crude in minimal DCM or EtOAc and evaporate to dryness under high vacuum to remove trace solvents. You will likely have a viscous oil/foam.

  • Seed & Stand: Add a tiny crystal of pure product (if available) or scratch the side of the flask with a glass rod. Let it stand at RT for 12-24 hours. The oil often spontaneously solidifies.[2]

  • Pulping: Add 10 volumes (relative to mass) of Hexane/Heptane .

  • Agitation: Vigorously stir or sonicate the solid/oil mixture in the Hexane. This extracts impurities and breaks up the amorphous mass into a powder.

  • Filtration: Filter the resulting white powder.

Troubleshooting & FAQs

Q1: The solution turned into a milky oil at the bottom instead of crystals. What happened?

Diagnosis: This is "Oiling Out."[2] It occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which saturation occurs. Fix:

  • Re-heat: Heat the mixture until the oil redissolves.

  • Add More Solvent A: Add a small amount of EtOAc (increases solubility slightly).

  • Slower Cooling: Insulate the flask with a towel to cool it very slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.

  • Seeding: Add a seed crystal at the temperature just above where the oil formed previously.

Q2: My yield is very low (<40%).

Diagnosis: The compound is likely too soluble in the solvent mixture, or you used too much Solvent A (EtOAc). Fix:

  • Concentrate: Evaporate half the solvent volume.

  • Shift Ratio: Increase the proportion of Hexanes (Anti-solvent).

  • Cold Soak: Ensure the flask sits at -20°C for at least 12 hours before filtering.

Q3: Can I use Ethanol or Methanol?

Diagnosis: Generally, no. Reason: Boc-amino alcohols are extremely soluble in lower alcohols. You will struggle to get the compound to precipitate out, even at -20°C. Furthermore, alcohols can participate in transesterification (rare with Boc, but possible) or trap water, making drying difficult.

Q4: Is the Boc group stable at boiling temperatures?

Diagnosis: Caution is required. Limit: The Boc group is thermally unstable.[3] While pure Boc-compounds can withstand ~100°C briefly, in solution—especially if any trace acid is present from the synthesis—deprotection can occur as low as 60-70°C. Rule: Always keep your water bath below 60°C .

Visual Decision Workflows

Workflow 1: Solvent Selection Logic

SolventSelection Start Start: Solvent Selection SolubilityCheck Check Solubility of Crude Start->SolubilityCheck EtOAc Dissolves in warm EtOAc? SolubilityCheck->EtOAc Yes Yes EtOAc->Yes Soluble No No (Insoluble) EtOAc->No Insoluble HexaneTest Add Hexane (Anti-solvent) Yes->HexaneTest SystemB Try DCM / Hexanes No->SystemB Precipitate Does it precipitate? HexaneTest->Precipitate SystemA USE SYSTEM: EtOAc / Hexanes Precipitate->SystemA Cloudy/Crystals SystemC Try Toluene (Hot) Precipitate->SystemC Oils Out/No Ppt

Caption: Decision tree for selecting the optimal solvent pair based on initial solubility tests.

Workflow 2: Troubleshooting "Oiling Out"

OilingOut Issue Problem: Oiling Out Reheat 1. Reheat to Dissolve Issue->Reheat Adjust 2. Add 10% more EtOAc Reheat->Adjust Seed 3. Add Seed Crystal at 40°C Adjust->Seed Cool 4. Slow Cool (Insulated) Seed->Cool Result Crystalline Product Cool->Result

Caption: Step-by-step remediation workflow for converting an oiled-out product into a crystalline solid.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of solvent selection and recrystallization of amino derivatives).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific data on purification of Boc-protected compounds).

  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)-1-propanol Product Sheet. (Physicochemical properties of the core scaffold).

  • Shandong Jincheng Courage Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid (Patent No.[5] CN112661672A). Google Patents. (Describes the "pulping" method for Boc-amino compounds that oil out).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Thermodynamic explanation of oiling out).

Sources

Technical Support Center: Asymmetric Reduction Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Optimization Imperative

Welcome to the Catalyst Optimization Support Center. In asymmetric reduction—whether via Noyori-type Transfer Hydrogenation (ATH) or High-Pressure Hydrogenation (AH) —the Substrate-to-Catalyst ratio (S/C) is the single most critical variable governing economic viability and process efficiency.

Many researchers default to an S/C of 100 or 500 to "ensure it works." In drug development, this is a luxury you cannot afford. A non-optimized loading leads to:

  • Purification Nightmares: High residual metal (Ru, Rh, Ir) requires expensive scavenging (e.g., Smopex® or silica treatments) to meet ICH Q3D guidelines.

  • False Kinetics: High loadings mask intrinsic catalyst deactivation, leading to failures upon scale-up.

  • Economic Drain: Precious metal precursors and chiral ligands often constitute >40% of the raw material cost (RMC).

This guide moves beyond "add more catalyst" to a mechanistic approach based on Reaction Progress Kinetic Analysis (RPKA) .

Core Logic: The Kinetic Triangle

Before troubleshooting, understand the three competing rates that define your S/C limit:

  • 
     (Enantioselective Pathway):  The rate of the metal-catalyzed reduction.
    
  • 
     (Background Pathway):  The rate of non-catalyzed, often racemic reduction (common in transfer hydrogenation).
    
  • 
     (Deactivation):  The rate at which the active catalyst species dies (poisoning, dimerization, or clustering).
    

The Golden Rule: You can only lower catalyst loading as long as


 and the catalyst lifetime (

) exceeds the reaction time (

).

Troubleshooting & FAQs

Module A: Activity Issues (Low Conversion)

Q: My reaction stalls at 60% conversion regardless of time. Is my catalyst dead?

A: Not necessarily. Distinguish between Thermodynamic Equilibrium and Catalyst Death.

  • Scenario 1: Equilibrium Limitation (Transfer Hydrogenation) In Isopropanol (IPA) mediated ATH, the reaction is reversible. As acetone accumulates, the reverse reaction accelerates.

    • Test: Add 5 equivalents of fresh substrate. If no reaction occurs, it's equilibrium.

    • Fix: Switch to an irreversible hydrogen donor (e.g., Formic Acid/TEA 5:2 azeotrope) or remove acetone via dynamic stripping.

  • Scenario 2: Catalyst Poisoning (Deactivation) If using high-pressure AH, equilibrium is rarely the issue. The catalyst has likely been poisoned.[1][2][3]

    • Mechanism:[2][3][4][5] Heteroatoms (S, N, P) or halides in your substrate can bind irreversibly to the metal center (Rh/Ru), creating an inactive "off-cycle" species.

    • Test: Perform a "Spike Test." Add fresh catalyst to the stalled mixture. If activity resumes immediately, your initial catalyst died. If it doesn't, your product might be inhibiting the catalyst (Product Inhibition).

Q: I increased S/C from 1,000 to 5,000, but the reaction time increased from 2h to 24h. Why isn't it linear?

A: You have hit the "Induction/Deactivation Wall."

At ultra-low loadings, trace impurities in the solvent or substrate (ppm levels of O2 or peroxides) become stoichiometric to the catalyst.

  • The Math: If you have 10 ppm impurities and 20 ppm catalyst (S/C 50,000), you lose 50% activity instantly.

  • The Fix: "Scavenge" the system. Pre-treat the substrate solution with a cheap scavenger (e.g., activated carbon or a sacrificial amount of metal precursor) before adding the expensive chiral catalyst.

Module B: Selectivity Issues (ee Erosion)

Q: My ee dropped from 98% to 92% when I lowered the catalyst loading. Why?

A: This is the classic signature of a Competitive Background Reaction.

In many reductions, the substrate can be reduced slowly by the reducing agent (e.g., formate or H2/base) without the chiral catalyst. This pathway produces a racemic product (0% ee).

  • High Loading: The chiral rate (

    
    ) is 10,000x faster than the background (
    
    
    
    ). The racemic product is negligible.
  • Low Loading:

    
     drops (less catalyst), but 
    
    
    
    stays constant (dependent only on [Substrate] and [Reductant]). The racemic portion becomes significant.

Visualizing the Competition:

KineticCompetition Substrate Prochiral Ketone ChiralComplex Chiral Catalyst (Low Loading) Substrate->ChiralComplex Fast (k_cat) Background Uncatalyzed Background Substrate->Background Slow (k_bg) Product_R (R)-Alcohol (Desired) ChiralComplex->Product_R Major Path (99% ee) Background->Product_R 50% Product_S (S)-Alcohol (Undesired) Background->Product_S 50%

Figure 1: Kinetic competition between the enantioselective catalytic pathway and the racemic background reaction. As catalyst loading decreases, the relative weight of the red/dashed path increases.

Experimental Protocol: The "Decremental Loading" Screen

Do not screen random S/C ratios. Use this systematic approach to find the "Cliff"—the point where performance degrades.

Prerequisites:

  • Standard reaction conditions (T, P, Solvent) established.

  • Stock solution of catalyst (to ensure pipetting accuracy at low mass).

Workflow:

Experiment IDS/C RatioCatalyst (mol%)PurposeSuccess Criteria
Exp-A (Baseline) 5000.20%Establish max conversion/ee>99% Conv, >98% ee
Exp-B (Aggressive) 2,0000.05%Test order of magnitude>95% Conv, >98% ee
Exp-C (Stress) 10,0000.01%Find the failure point<90% Conv OR drop in ee
Exp-D (Optimization) CalculatedCalculatedFine-tune between B and CTarget Metric

Step-by-Step Procedure:

  • Stock Prep: Dissolve 10 mg of catalyst in 10 mL solvent (1 mg/mL).

  • Substrate Prep: Prepare 4 vials with identical substrate concentration.

  • Dosing: Add calculated volumes of catalyst stock to achieve the S/C ratios in the table.

  • Execution: Run all vials in parallel (e.g., in an Argonaut or PPR system) for a fixed time (e.g., 16h).

  • Analysis: Measure Conversion (HPLC/GC) and Enantiomeric Excess.

Decision Logic:

OptimizationLogic Start Start S/C Screening CheckConv Check Conversion (>98%?) Start->CheckConv CheckEE Check ee (Stable?) CheckConv->CheckEE Yes AnalyzeFail Analyze Failure Mode CheckConv->AnalyzeFail No (Stalled) IncreaseSC Increase S/C (Reduce Loading) CheckEE->IncreaseSC Yes CheckEE->AnalyzeFail No (ee erosion) IncreaseSC->CheckConv Next Loop Stop Optimal S/C Found AnalyzeFail->Stop Revert to last successful S/C

Figure 2: Decision matrix for iterative S/C optimization.

Data Presentation: Economic Impact

The following table illustrates why this optimization matters, using a hypothetical Ru-catalyst ($500/g) process for a 100kg batch.

ScenarioS/C RatioCatalyst RequiredCatalyst CostReaction TimePurification Cost
Unoptimized 200500 g$250,0002 hHigh (Scavengers req.)
Moderate 2,00050 g$25,0006 hModerate
Optimized 10,00010 g$5,00018 hLow (Crystallization purge)

Note: While the Optimized process takes longer, the $245,000 savings in catalyst cost usually outweighs the reactor occupancy cost.

References

  • Blaser, H. U., et al. (2003). "Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions." Chem. Rev. 103, 8, 2985–3012.

  • Blackmond, D. G. (2005).[6] "Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions."[6][7] Angew. Chem. Int. Ed. 44, 4302–4320.[6]

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Acc.[8][9][10] Chem. Res. 30, 2, 97–102.

  • ICH Expert Working Group. (2014). "Guideline for Elemental Impurities Q3D." International Council for Harmonisation.

Sources

Validation & Comparative

Chiral HPLC Method for Enantiomeric Excess Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical researchers and process chemists, the determination of enantiomeric excess (% ee) is not merely an analytical task—it is a regulatory mandate and a safety imperative. While Nuclear Magnetic Resonance (NMR) and Supercritical Fluid Chromatography (SFC) offer specific advantages in speed or green chemistry, Chiral High-Performance Liquid Chromatography (HPLC) remains the industry's "gold standard" for ee determination due to its unmatched versatility, sensitivity, and robustness in a GMP environment.

This guide objectively compares Chiral HPLC against its primary alternatives and provides a field-proven, self-validating method development protocol using polysaccharide-based stationary phases.

Part 1: Technology Landscape & Performance Comparison

The Contenders
  • Chiral HPLC: Utilizes chiral stationary phases (CSPs) to separate enantiomers based on transient diastereomeric complexes.

  • Chiral SFC: Uses supercritical CO₂ as the primary mobile phase; faster and "greener" but requires specialized equipment.

  • Chiral GC: High efficiency for volatile compounds; often requires derivatization.

  • NMR (with Chiral Shift Reagents): Rapid, no separation required, but suffers from lower sensitivity and inability to recover pure enantiomers.

Comparative Performance Matrix

The following data summarizes typical performance metrics observed in pharmaceutical development laboratories.

FeatureChiral HPLC Chiral SFC Chiral GC NMR (Chiral Shift)
Scope of Analytes Broadest (Polar, non-polar, ionic, non-volatile)Broad (Limited by solubility in CO₂)Limited (Volatile/Thermally stable only)Broad (Requires soluble shift reagent)
Sensitivity (LOD) High (UV/Fluorescence/MS) < 0.1% eeModerate to HighHighest (FID/MS)Low (> 1-2% ee error margin)
Typical Run Time 10 – 30 min2 – 10 min 10 – 40 min5 – 15 min (Analysis time)
Method Development Well-defined (Screening kits)Fast (Column/Solvent switching)Complex (Derivatization often needed)Fast (Trial of shift reagents)
Solvent Consumption High (mL/min organic)Low (Mainly CO₂)NegligibleLow (Deuterated solvents)
Prep Scalability Excellent (Easy fraction collection)Excellent (Easy solvent removal)PoorImpossible
Deep Dive: HPLC vs. SFC

While SFC is rapidly gaining ground due to speed and environmental benefits, HPLC retains dominance in Quality Control (QC) and Trace Analysis .

  • Robustness: HPLC mobile phases (Hexane/Alcohol or Water/Acetonitrile) are less compressible than supercritical CO₂, leading to more reproducible retention times across different instruments.

  • Solubility: Highly polar pharmaceuticals often precipitate in CO₂-based mobile phases, whereas HPLC offers Normal Phase (NP), Reversed Phase (RP), and Polar Organic Mode (POM) to solubilize virtually any API.

Part 2: Strategic Method Development

Expert Insight: The "trial and error" approach is obsolete. Modern chiral method development relies on a systematic screen of the "Big 4" polysaccharide columns.

The "Big 4" Polysaccharide Columns

90% of chiral separations can be achieved using derivatives of Amylose and Cellulose . These polymers form helical grooves that discriminate enantiomers based on steric fit, hydrogen bonding, and dipole-dipole interactions.

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, IA)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, IB)[1]

  • Amylose tris((S)-α-methylbenzylcarbamate) (e.g., Chiralpak AS)

  • Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ)

Coated vs. Immobilized:

  • Coated (First Gen): Polymer is physically coated on silica.[1] Restriction: Cannot use "forbidden" solvents like DCM, THF, or Ethyl Acetate (they dissolve the phase).

  • Immobilized (Second Gen - IA, IB, IC): Polymer is chemically bonded. Advantage: Universal solvent compatibility, allowing for aggressive solubility screening.

Diagram: Method Development Decision Tree

ChiralMethodDev Start Start: Racemic Sample Solubility Check Solubility Start->Solubility NP_Check Soluble in Hexane/Alcohol? Solubility->NP_Check RP_Check Soluble in Water/MeCN/MeOH? NP_Check->RP_Check No NP_Mode Normal Phase Screening (Hexane/IPA or Hexane/EtOH) NP_Check->NP_Mode Yes RP_Mode Reversed Phase Screening (Water/MeCN or Buffer/MeOH) RP_Check->RP_Mode Yes PO_Mode Polar Organic Mode (100% MeCN, MeOH, or EtOH) RP_Check->PO_Mode No (Use Immobilized Cols) Cols Screen 'Big 4' Columns (AD, OD, IA, IB types) NP_Mode->Cols RP_Mode->Cols PO_Mode->Cols Result Check Resolution (Rs) Cols->Result Optimize Optimize: 1. Modifier % 2. Temperature 3. Additive (DEA/TFA) Result->Optimize 0 < Rs < 1.5 Final Final Method (Rs > 1.5) Result->Final Rs > 1.5 Optimize->Final

Caption: Systematic decision tree for selecting the mobile phase mode and screening strategy based on analyte solubility.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a "Primary Screen" approach designed to identify a hit within 24 hours.

Reagents & Preparation
  • Mobile Phase A (Alkane): n-Hexane or n-Heptane (HPLC Grade).

  • Mobile Phase B (Alcohol): Ethanol (EtOH) and Isopropyl Alcohol (IPA).

  • Additives: Diethylamine (DEA) for basic analytes; Trifluoroacetic acid (TFA) for acidic analytes (0.1% v/v).[2] Note: Additives sharpen peaks by suppressing ionization.

  • Sample: Dissolve racemate at 0.5–1.0 mg/mL in the mobile phase (or EtOH if solubility is poor). Filter through 0.45 µm PTFE.

The "4x2" Screening Matrix

Run the sample on 4 Columns (e.g., IA, IB, AD, OD) using 2 Mobile Phases .

  • Condition 1: 90:10 n-Hexane : IPA (+0.1% additive)

  • Condition 2: 90:10 n-Hexane : EtOH (+0.1% additive)

  • Flow Rate: 1.0 mL/min[3]

  • Temp: 25°C

  • Detection: UV (choose

    
     of the compound, typically 254 nm or 210 nm).
    
Optimization Workflow

If a partial separation (


) is achieved:
  • Adjust Solvent Strength: Decrease alcohol content (e.g., 90:10

    
     95:5) to increase retention and resolution.
    
  • Switch Alcohol: If using IPA, switch to EtOH (often improves selectivity on Cellulose columns) or Methanol (requires immobilized columns for high % MeOH in NP).

  • Temperature: Lower temperature (e.g., 10°C) generally increases resolution (enthalpy driven) but broadens peaks.

Calculation of Enantiomeric Excess

Once baseline separation is achieved, calculate ee using the peak areas (


 and 

):


Self-Validation Step: Always inject a "blank" solvent to ensure no carryover. If available, inject the pure enantiomer to confirm elution order, as this can reverse with changes in mobile phase or column temperature.

Part 4: Scientific Grounding & References[2][4]

Why Polysaccharides?

The dominance of polysaccharide phases stems from their supramolecular structure. The polymer chains form left- or right-handed helices. The "chiral grooves" allow inclusion of the analyte.

  • Cellulose derivatives (e.g., OD, IB) often have deeper grooves, providing different selectivity than Amylose derivatives (e.g., AD, IA).

  • Causality: The separation is driven by a "three-point interaction" mechanism (H-bonding,

    
    -
    
    
    
    stacking, steric hindrance). At least three points of interaction are necessary for chiral discrimination, one of which must be stereochemically dependent.
References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (The definitive guide on immobilized polysaccharide phases).

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Chiral Selection Guide. (Comprehensive screening strategies).

  • Sigma-Aldrich (Merck). Chiral HPLC Column Selection and Method Development Guide. (Protocols for Pirkle and Polysaccharide phases).

  • Weston Umstead. The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. (Recent application of chiral HPLC in natural products).

  • BenchChem. A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. (Direct comparison of analytical techniques).

Sources

Definitive Guide: Boc vs. Fmoc vs. Cbz – Amine Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex organic synthesis and peptide chemistry, the selection of an amine protecting group is rarely a matter of preference—it is a strategic decision dictated by the orthogonality required for subsequent steps. This guide provides a technical comparison of the three dominant carbamate protecting groups: tert-butyloxycarbonyl (Boc) , 9-fluorenylmethoxycarbonyl (Fmoc) , and benzyloxycarbonyl (Cbz/Z) .

We analyze these groups not just as chemical reagents, but as control switches that dictate the synthetic pathway. The choice determines the solubility of intermediates, the purification methods available, and the compatibility with sensitive side-chain functionalities.

Part 1: The Orthogonality Principle

The power of modern synthesis lies in orthogonality : the ability to selectively deprotect one functional group in the presence of others using a completely different chemical mechanism.

The Three Pillars of Amine Protection
  • Acid Labile (Boc): Cleaved by protonation and elimination (e.g., TFA, HCl). Stable to base and hydrogenolysis.[1]

  • Base Labile (Fmoc): Cleaved by

    
    -elimination (e.g., Piperidine). Stable to acid and hydrogenolysis.[1][2]
    
  • Reductively Labile (Cbz): Cleaved by catalytic hydrogenolysis (H

    
    /Pd). Stable to mild acid and base.
    
Visualization: Orthogonality Logic Map

The following diagram illustrates the non-overlapping cleavage conditions that allow these groups to function together in complex multi-step syntheses.

OrthogonalityMap Boc Boc Group (Acid Labile) Fmoc Fmoc Group (Base Labile) Cbz Cbz Group (Reductively Labile) Acid Acid Treatment (TFA / HCl) Acid->Boc CLEAVES Acid->Fmoc Stable Acid->Cbz Stable Base Base Treatment (Piperidine / DBU) Base->Boc Stable Base->Fmoc CLEAVES Base->Cbz Stable H2 Hydrogenolysis (H2, Pd/C) H2->Boc Stable H2->Fmoc Stable H2->Cbz CLEAVES

Figure 1: Orthogonality map showing the selective cleavage conditions for Boc, Fmoc, and Cbz groups.

Part 2: Deep Dive & Experimental Protocols

tert-Butyloxycarbonyl (Boc)

Mechanism: The Boc group is removed via acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen leads to the release of the tert-butyl cation, which subsequently eliminates to form isobutylene and CO


.
Key Insight:  The generation of the electrophilic tert-butyl cation is a critical liability. It can alkylate electron-rich side chains (e.g., Trp, Tyr, Met). Scavengers  (e.g., water, triisopropylsilane, thioanisole) are mandatory during deprotection to quench this cation.
Standard Protocol: Boc Deprotection
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS).

  • Workflow:

    • Dissolve the Boc-protected amine (1.0 equiv) in DCM (approx. 5–10 mL per gram).

    • Add a scavenger cocktail if sensitive residues are present (e.g., 2.5% TIPS, 2.5% H

      
      O).
      
    • Slowly add TFA to reach a final concentration of 50% v/v.

    • Stir at room temperature for 30–60 minutes. Monitor by TLC (ninhydrin stain) or LC-MS.[3]

    • Workup: Concentrate in vacuo. Co-evaporate with toluene or diethyl ether to remove residual TFA. The product is isolated as the TFA salt.

9-Fluorenylmethoxycarbonyl (Fmoc)

Mechanism: Fmoc cleavage is driven by base via an E1cb mechanism.[2] The base abstracts the acidic proton at the 9-position of the fluorene ring, leading to the elimination of dibenzofulvene and CO


.
Key Insight:  The liberated dibenzofulvene is highly reactive and can re-attach to the free amine. Therefore, the deprotection reagent (usually piperidine) acts as both the base and the scavenger , forming a stable fulvene-piperidine adduct.
Standard Protocol: Fmoc Deprotection (SPPS Context)
  • Reagents: 20% Piperidine in DMF (v/v).

  • Workflow:

    • Swell the resin-bound Fmoc-peptide in DMF for 10 min.

    • Drain and add 20% Piperidine/DMF (approx. 5-10 mL per gram of resin).

    • Agitate for 5 minutes, then drain.

    • Repeat step 2 and agitate for 15 minutes (Double Deprotection ensures completion).

    • Wash: Drain and wash the resin extensively with DMF (5x) and DCM (3x) to remove the piperidine-fulvene adduct.

    • Validation: Perform a Kaiser Test (ninhydrin). A blue bead indicates a free primary amine (successful deprotection).

Benzyloxycarbonyl (Cbz / Z)

Mechanism: Cbz is typically removed by catalytic hydrogenolysis. Palladium adsorbs hydrogen, facilitating the cleavage of the benzyl-oxygen bond. Key Insight: While "mild," this method is incompatible with sulfur-containing compounds (Met, Cys) which poison the Pd catalyst. In such cases, harsh acid (HBr/AcOH) or dissolving metal reductions must be used.

Standard Protocol: Cbz Hydrogenolysis
  • Reagents: 10% Pd/C, H

    
     gas (balloon or Parr shaker), Methanol or Ethanol.
    
  • Workflow:

    • Dissolve Cbz-protected amine in Methanol (0.1 M concentration).

    • Under inert atmosphere (N

      
      ), carefully add 10% Pd/C (10–20 wt% relative to substrate). Caution:  Dry Pd/C is pyrophoric; keep wet or under inert gas.
      
    • Purge the vessel with H

      
       gas (vacuum/fill cycle x3).
      
    • Stir vigorously under H

      
       (1 atm) for 2–12 hours.
      
    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse Celite with solvent. Concentrate the filtrate to obtain the free amine.

Part 3: Comparative Performance Matrix

The following table synthesizes experimental data regarding stability and reactivity profiles.

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Cleavage Condition Acid (TFA, HCl, HBr)Base (Piperidine, DBU)Reduction (H

/Pd) or Strong Acid
Stability: Acid Unstable Stable (TFA compatible)Stable (to mild acid/TFA)
Stability: Base Stable Unstable Stable
Stability: Reduction Stable Stable Unstable
Primary By-products Isobutylene (gas), t-Butyl cationDibenzofulvene (solid adduct)Toluene, CO

Scavenger Needed? Yes (for t-butyl cation)Yes (Piperidine acts as scavenger)No (unless catalyst poisoning occurs)
Cost LowModerate to HighLow to Moderate
Major Disadvantage Acid cleavage can damage sensitive peptides; requires hazardous HF for final SPPS cleavage (historic).Solubility issues (aggregation) in SPPS; dibenzofulvene adducts can be difficult to remove.Incompatible with sulfur (catalyst poison); H

gas safety risks at scale.

Part 4: Application Case Study – Solid Phase Peptide Synthesis (SPPS)

The choice between Boc and Fmoc dictates the entire SPPS infrastructure.

  • Boc-SPPS: Relies on differential acid lability.[4] Temporary protection (Boc) is removed by TFA.[5] Permanent side-chain protection (Benzyl-based) is removed by HF (Hydrofluoric Acid) at the end.

    • Status: Largely replaced by Fmoc due to the danger of HF, but still used for "difficult sequences" prone to aggregation.

  • Fmoc-SPPS: Relies on orthogonality.[2][4][5][6] Temporary protection (Fmoc) is removed by Base.[2][5][7] Permanent side-chain protection (t-Butyl based) is removed by TFA at the end.

    • Status: The industry standard. Eliminates HF, allows automation, and is compatible with acid-sensitive modifications (e.g., phosphopeptides).

Visualization: Fmoc vs. Boc SPPS Cycles

SPPS_Comparison cluster_Fmoc Fmoc SPPS Cycle (Standard) cluster_Boc Boc SPPS Cycle (Historic/Specialized) F_Start Resin-Peptide-NH-Fmoc F_Deprotect Deprotection (20% Piperidine/DMF) F_Start->F_Deprotect F_Wash1 Wash (DMF) F_Deprotect->F_Wash1 F_Couple Coupling (AA-Fmoc + HBTU/DIPEA) F_Wash1->F_Couple F_End Resin-Peptide-AA-Fmoc F_Couple->F_End F_End->F_Start Repeat Cycle B_Start Resin-Peptide-NH-Boc B_Deprotect Deprotection (50% TFA/DCM) B_Start->B_Deprotect B_Neutralize Neutralization (DIEA/DCM) B_Deprotect->B_Neutralize B_Couple Coupling (AA-Boc + DCC) B_Neutralize->B_Couple B_End Resin-Peptide-AA-Boc B_Couple->B_End B_End->B_Start Repeat Cycle

Figure 2: Comparison of the Fmoc (Base-driven) and Boc (Acid-driven) SPPS cycles. Note the extra neutralization step required in Boc chemistry.

Part 5: Decision Guide

Choose Fmoc when:

  • Synthesizing peptides using standard automated synthesizers.[]

  • Your molecule contains acid-labile groups (e.g., glycosylations) that must survive the chain assembly.

  • You wish to avoid the use of HF or specialized Teflon equipment.

Choose Boc when:

  • Synthesizing "difficult sequences" (hydrophobic/aggregating peptides) where the base-labile Fmoc group leads to poor solubility or incomplete coupling.

  • The target molecule is base-sensitive (e.g., depsipeptides, esters) and cannot survive repeated piperidine exposure.

Choose Cbz when:

  • You need a robust "permanent" protecting group for solution-phase synthesis that survives both acidic (Boc removal) and basic (Fmoc removal) conditions.

  • The final deprotection can be done via hydrogenolysis (no sulfur present).

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Alternative chiral building blocks for beta-amino alcohol synthesis

Beyond the Chiral Pool: A Comparative Guide to -Amino Alcohol Synthesis

Executive Summary

The


This guide evaluates three high-performance alternatives that break the dependency on the chiral pool: Ellman’s Sulfinamide Auxiliaries , Jacobsen’s Hydrolytic Kinetic Resolution (HKR) , and Biocatalytic Transaminases . We compare these methods based on enantiomeric excess (ee), scalability, and atom economy to assist drug development professionals in selecting the optimal route for their specific target.

Decision Matrix: Selecting Your Building Block

Before detailing protocols, use this logic flow to determine the most appropriate methodology for your substrate.

DecisionMatrixStartTarget u03b2-Amino AlcoholNaturalIs the R-group natural (L-config)?Start->NaturalAminoAcidUse Amino AcidReduction(Standard)Natural->AminoAcidYesTerminalIs it a terminalu03b2-amino alcohol?Natural->TerminalNoHKRJacobsen HKR(Epoxide Opening)Terminal->HKRYes (High Throughput)DiverseNeed diverse/unnaturalR-groups or quaternary centers?Terminal->DiverseNo (Internal/Cyclic)EllmanEllman's Auxiliary(t-Butanesulfinamide)Diverse->EllmanYes (MedChem/Discovery)GreenStrict Green Chem/No Metal reqs?Diverse->GreenNoGreen->EllmanNoBiocatBiocatalysis(Transaminases)Green->BiocatYes (Scale-up)

Figure 1: Strategic decision tree for selecting chiral building blocks based on substrate topology and process constraints.

Method A: The Versatile Auxiliary (Ellman’s Sulfinamide)

Best For: Unnatural amino acids, quaternary stereocenters, and rapid library generation in MedChem.

The condensation of tert-butanesulfinamide with aldehydes or ketones yields N-sulfinyl imines. These intermediates are activated for nucleophilic addition, allowing for the introduction of diverse R-groups with high diastereoselectivity.

The Mechanism of Induction

Unlike simple steric blocking, the tert-butanesulfinyl group acts as a Lewis base, coordinating with the metal cation of the nucleophile (Mg, Li, or Zn) in a cyclic transition state (Zimmerman-Traxler model). This "chelating control" locks the conformation, forcing the nucleophile to attack from the less hindered face.

EllmanMechSubstrateAldehyde/KetoneImineN-Sulfinyl Imine(Activated)Substrate->ImineTi(OEt)4Auxiliaryt-Bu-Sulfinamide(Chiral Source)Auxiliary->ImineTSCyclic Transition State(Metal Chelation)Imine->TSR-MgBr / R-LiProductChiral Amine/Amino AlcoholTS->ProductHCl (Deprotection)

Figure 2: The Ellman synthesis pathway relying on metal-chelated transition states for stereocontrol.

Experimental Protocol: Synthesis of -Chiral Amine (Precursor)

Note: To form a


  • Imine Formation:

    • Charge a flame-dried flask with (R)-tert-butanesulfinamide (1.0 equiv) and the

      
      -silyloxy aldehyde (1.1 equiv) in THF.
      
    • Add Ti(OEt)

      
       (2.0 equiv) dropwise. Why: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium forward.
      
    • Stir at RT for 12–24 h. Monitor by TLC (stain with PMA; imine spots are often UV active).

    • Quench: Pour into brine/EtOAc. Caution: Titanium salts form a thick emulsion. Filter through Celite to resolve.

  • Nucleophilic Addition (The Stereodefining Step):

    • Cool the purified imine in CH

      
      Cl
      
      
      to -78 °C.
    • Add Grignard reagent (R-MgBr, 2.0 equiv) dropwise.

    • Self-Validation: Maintain temperature below -60 °C during addition to prevent non-chelated (racemic) attack.

    • Warm to RT slowly over 4 h.

  • Deprotection:

    • Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH.

    • Concentrate to yield the amine hydrochloride salt.

Method B: The Catalytic Route (Jacobsen HKR)

Best For: Terminal

The Hydrolytic Kinetic Resolution (HKR) uses a chiral Co(salen) complex to selectively hydrolyze one enantiomer of a racemic terminal epoxide into a diol, leaving the other epoxide enantiomer intact and highly enantioenriched.

Why It Works

The Co(salen) complex operates via a bimetallic cooperative mechanism.[1] One metal center activates the epoxide (electrophile), while a second metal center activates the water (nucleophile). This extreme specificity allows for perfect discrimination between enantiomers.

Experimental Protocol: Resolution & Ring Opening
  • Catalyst Activation:

    • Dissolve (S,S)-Co(salen) precatalyst (0.5 mol%) in CH

      
      Cl
      
      
      .
    • Add acetic acid (2 equiv relative to catalyst) and stir open to air for 30 min. Why: Oxidation of Co(II) to Co(III) is required for catalytic activity.

    • Remove solvent to obtain the active brown solid.

  • Kinetic Resolution:

    • Add racemic terminal epoxide (1.0 equiv) and the catalyst (0.5 mol%) to a flask.

    • Cool to 0 °C. Add H

      
      O (0.55 equiv) dropwise. Critical: Adding >0.5 equiv ensures full conversion of the unwanted enantiomer.
      
    • Stir for 12–24 h.

    • Workup: Distill the volatile chiral epoxide directly from the reaction mixture (high yield) or separate the water-soluble diol via extraction.

  • Ring Opening (Amino Alcohol Synthesis):

    • Reflux the resolved (S)-epoxide with an amine (e.g., isopropylamine) in ethanol.

    • Result: Regioselective attack at the terminal carbon yields the chiral

      
      -amino alcohol.
      

Method C: The Green Route (Biocatalytic Transaminases)[3]

Best For: Extremely high ee (>99%), sustainability, and avoiding heavy metals.



Operational Considerations
  • Equilibrium: The reaction is reversible. To drive it to completion, use a large excess of the amine donor or remove the coproduct (acetone) in vacuo or via cascade enzymes (LDH/GDH).

  • Inhibition: High concentrations of substrate or product can inhibit the enzyme.

Experimental Workflow
  • Screening: Use a commercially available ATA kit (e.g., Codexis or similar) to identify an enzyme active against your specific

    
    -hydroxy ketone.
    
  • Reaction Setup:

    • Buffer: Phosphate buffer (100 mM, pH 7.5).

    • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

    • Substrate:

      
      -hydroxy ketone (10–50 mM).
      
    • Amine Donor: Isopropylamine (1 M).

    • Enzyme: Lyophilized ATA powder.

  • Incubation: Shake at 30 °C for 24 h.

  • Workup: Acidify to pH 2 to protonate the amine, extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12, extract the chiral amino alcohol with CH

    
    Cl
    
    
    .

Comparative Performance Analysis

The following table contrasts these methods against the traditional amino acid reduction route.

FeatureAmino Acid Reduction (Baseline)Ellman's AuxiliaryJacobsen HKRBiocatalysis (ATA)
Source of Chirality Natural Pool (L-isomer)Stoichiometric AuxiliaryChiral Catalyst (Co)Enzyme
Enantiomeric Excess >99% (if no racemization)96–99% (dr >98:2)>99% (post-resolution)>99%
Atom Economy Poor (Reductant waste)Moderate (Auxiliary waste*)High (Catalytic)High (Catalytic)
Cost Low (L-series) / High (D-series)Moderate (Auxiliary is recyclable)Low (Cheap racemic start)Moderate (Enzyme cost)
Scalability HighHigh (kg scale proven)Very High (Ton scale)High (Fermentation)
Key Limitation Limited structural diversityExtra steps (protect/deprotect)Max 50% yield (resolution)Substrate acceptance

*Note: Ellman's auxiliary can be recycled, but in high-throughput discovery, it is often treated as a consumable.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

  • Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936–938. Link

  • Turner, N. J., & O'Reilly, E. (2013). "Biocatalytic Retrosynthesis." Nature Chemical Biology, 9, 285–288. Link

  • Gotor, V., et al. (2006). "Asymmetric Synthesis of

    
    -Amino Alcohols by Enantioselective Transamination." Advanced Synthesis & Catalysis, 348(6), 797–802. Link
    

Comparative study of (R) vs (S) enantiomers in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, treating enantiomers as distinct chemical entities is not merely a regulatory requirement but a scientific imperative. This guide provides a rigorous framework for comparing (R) and (S) enantiomers, moving beyond simple potency checks to a holistic evaluation of pharmacodynamics (PD) and pharmacokinetics (PK).

The Bottom Line:

  • Potency is not the only metric: A high Eudismic Ratio (ER) confirms target selectivity, but metabolic stability often dictates the final clinical candidate.

  • Purity is paramount: Biological data is invalid without confirmed chiral purity (>99% ee). A 1% distomer impurity in a highly potent eutomer can skew IC50 data by orders of magnitude.

  • Inversion happens: In vitro potency does not guarantee in vivo efficacy due to metabolic chiral inversion (e.g., Ibuprofen).

The Chirality Mandate: Regulatory & Theoretical Grounding

The Regulatory Landscape

Since the FDA’s 1992 Policy Statement on Stereoisomeric Drugs , developers must characterize the pharmacological and toxicological profile of each enantiomer.[1] The development of a racemate is now rare and requires justification that the "distomer" (less active isomer) contributes to efficacy or safety.

Pfeiffer’s Rule & The Eudismic Ratio

Pfeiffer’s Rule states that the stereoselectivity of a compound increases with its affinity. In other words, highly potent drugs usually exhibit a high Eudismic Ratio (ER) .

  • Eutomer: The enantiomer with the desired biological activity.[2][3][4][5]

  • Distomer: The enantiomer with lower activity, no activity, or toxicity.[2]

  • Eudismic Ratio (ER):

    
    [3][4]
    

Table 1: Comparative Eudismic Ratios of Common Therapeutics

DrugTargetEutomerDistomerEudismic Ratio (ER)Clinical Consequence
Propranolol

-Adrenergic
(S)-(-)(R)-(+)~100(S) is the active beta-blocker; (R) has membrane-stabilizing effects but low

-blocking activity.
Citalopram SERT(S)-(+)(R)-(-)~167(S)-enantiomer (Escitalopram) carries the antidepressant effect; (R) may actually inhibit the (S) form's binding.
Ibuprofen COX-1/2(S)-(+)(R)-(-)~160 (In vitro)(R) is inactive in vitro but converts to (S) in vivo (approx. 60% inversion).

Pre-Assay Validation: The Purity Gatekeeper

Before any biological assay, the Enantiomeric Excess (ee) must be determined. Testing an impure enantiomer results in "Ghost Potency"—where the activity observed is actually due to trace amounts of the eutomer contaminating the distomer sample.

Workflow: From Synthesis to Bioassay

The following decision tree outlines the mandatory validation steps before biological testing.

ChiralWorkflow Start Racemic Mixture / Enantioselective Synthesis Sep Chiral HPLC/SFC Separation Start->Sep Check Purity Check (>99% ee?) Sep->Check Repurify Re-purify (Prep HPLC) Check->Repurify No (<99%) Assay Biological Assay (IC50 / EC50) Check->Assay Yes (>99%) Repurify->Check Data Calculate Eudismic Ratio Assay->Data

Figure 1: Mandatory validation workflow ensuring that biological data reflects true enantiomeric activity, not impurity artifacts.

Pharmacodynamics: The Interaction Mechanism

Ogston’s Three-Point Attachment Theory

Why does one enantiomer bind while the other fails? Ogston’s Theory (1948) posits that a receptor site is chiral and requires at least three points of interaction (e.g., H-bond, ionic bond, hydrophobic pocket) to distinguish between enantiomers.[6]

  • (S)-Enantiomer (Eutomer): Groups A, B, and C align perfectly with Receptor sites A', B', and C'.

  • (R)-Enantiomer (Distomer): Due to the spatial arrangement, only two groups can align simultaneously.

ThreePoint cluster_receptor Receptor Surface cluster_drug Drug (Eutomer) SiteA Site A' (Hydrophobic) SiteB Site B' (Cationic) SiteC Site C' (H-Bond) Note Note: In the Distomer, Group C and B would be switched, preventing the 3rd interaction. SiteC->Note GroupA Group A (Aryl) GroupA->SiteA Match GroupB Group B (Amine) GroupB->SiteB Match GroupC Group C (Hydroxyl) GroupC->SiteC Match

Figure 2: Visualization of the Three-Point Attachment Model. The eutomer achieves full affinity via three specific interactions; the distomer fails to dock completely.

Pharmacokinetics: The Metabolic Fate

While PD assays (binding) show static affinity, PK assays reveal the dynamic fate of the enantiomers. The most critical phenomenon here is Chiral Inversion .

Case Study: Ibuprofen

Ibuprofen is administered as a racemate.[7][8] In vitro, the (R)-enantiomer is inactive against COX enzymes. However, in vivo, it provides analgesia. Why?

  • Activation: (R)-Ibuprofen is converted to an Acyl-CoA thioester.

  • Epimerization: A racemase enzyme (AMACR) inverts the chiral center.

  • Hydrolysis: The thioester is hydrolyzed to release free (S)-Ibuprofen.

MetabolicInversion R_Ibu (R)-Ibuprofen (Inactive Distomer) R_CoA (R)-Ibuprofen-CoA R_Ibu->R_CoA S_CoA (S)-Ibuprofen-CoA R_CoA->S_CoA S_Ibu (S)-Ibuprofen (Active Eutomer) S_CoA->S_Ibu Enz1 Acyl-CoA Synthetase Enz1->R_Ibu Enz2 AMACR (Racemase) Enz2->R_CoA Enz3 Hydrolase Enz3->S_CoA

Figure 3: The unidirectional metabolic inversion of (R)-Ibuprofen to (S)-Ibuprofen in the liver.

Experimental Protocols

Protocol A: Determination of Chiral Purity (HPLC)

Objective: Ensure ee > 99% prior to bioassays.

  • Column Selection: Start with immobilized polysaccharide columns (e.g., CHIRALPAK® IA/IB). These offer broad selectivity.[9]

  • Mobile Phase:

    • Normal Phase: Hexane/IPA (add 0.1% DEA for basic drugs, 0.1% TFA for acidic drugs).

    • Reversed Phase: Water/Acetonitrile buffers.

  • Detection: UV diode array (check for peak purity) or Polarimetric detector (to assign +/-).

  • Calculation:

    
    
    Note: If ee is < 99%, repurify. A 95% ee means 2.5% impurity, which is unacceptable for high-potency receptor assays.
    
Protocol B: Competitive Radioligand Binding Assay

Objective: Determine Ki for both (R) and (S) to calculate the Eudismic Ratio.

  • Preparation:

    • Prepare membrane fractions expressing the target receptor (e.g., HEK293 transfected cells).

    • Select a radioligand with high affinity (Kd < 1 nM) and high specific activity.

  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10 µM).

    • Experimental: Membrane + Radioligand + Serial dilutions of (R) or (S) enantiomer (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at physiological temperature (37°C) or 4°C (to prevent degradation) until equilibrium (typically 60-120 min).

  • Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via liquid scintillation counting. Fit data to a one-site competition model to derive IC50.

    
    
    (Cheng-Prusoff Equation)
    
Protocol C: Microsomal Metabolic Stability

Objective: Assess if one enantiomer is metabolized faster or inverted.

  • System: Liver microsomes (Human/Rat) supplemented with NADPH.

  • Reaction:

    • Pre-incubate microsomes (0.5 mg/mL) at 37°C.

    • Spike with (R) or (S) enantiomer (final conc. 1 µM).

    • Initiate with NADPH regenerating system.

  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via Chiral LC-MS/MS .

    • Critical Step: You must use a chiral column for the MS analysis to detect if (R) is converting to (S) during the incubation. Achiral columns will only show total loss of parent mass.

References

  • FDA. (1992).[10][11] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[1][10][12] [Link]

  • Ariëns, E. J. (1984).[10] Stereochemistry, a basis for sophisticated nonsense in pharmacokinetics and clinical pharmacology.[10] European Journal of Clinical Pharmacology, 26(6), 663-668.[10] [Link]

  • Ogston, A. G. (1948).[6][13] Interpretation of experiments on metabolic processes, using isotopic tracer elements. Nature, 162(4129), 963. [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]

  • Tracy, T. S., & Hall, S. D. (1992). Metabolic inversion of (R)-ibuprofen.[7][14][15][16] Epimerization and hydrolysis of ibuprofenyl-coenzyme A. Drug Metabolism and Disposition, 20(2), 322–327. [Link]

Sources

Comparing different synthetic routes for 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol , represents a critical chiral building block in the synthesis of pharmacophores targeting GPCRs (e.g., Dapoxetine analogs) and protease inhibitors. Its structural core—a


-amino alcohol—serves as a versatile scaffold for further functionalization.

This guide objectively compares two distinct synthetic strategies:

  • Route A (Linear/Scalable): Reduction of the corresponding

    
    -amino acid using a Mixed Anhydride/Borohydride system. Best for multi-gram scale-up where racemic material is acceptable or downstream resolution is planned.
    
  • Route B (Asymmetric/Convergent): Ellman’s Auxiliary-mediated synthesis. Best for discovery-phase medicinal chemistry requiring high enantiomeric excess (

    
    ).
    

Route Analysis & Mechanistic Insight

Route A: The "Mixed Anhydride" Reduction Strategy

This route begins with the commercially available or easily accessible 3-amino-3-(4-methoxyphenyl)propanoic acid. The key challenge is reducing the carboxylic acid to the primary alcohol without affecting the Boc-protecting group or racemizing the


-center.
  • Mechanism: The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate (IBCF). This intermediate is highly electrophilic and is selectively reduced by sodium borohydride (NaBH

    
    ) in situ.
    
  • Why this works: Unlike Lithium Aluminum Hydride (LiAlH

    
    ), which requires cryogenic conditions to prevent Boc-deprotection, the Mixed Anhydride/NaBH
    
    
    
    protocol operates under mild conditions (
    
    
    to RT), preserving the carbamate.
Route B: The Ellman Sulfinamide Asymmetric Strategy

This route establishes the chiral center de novo using tert-butanesulfinamide.

  • Mechanism: Condensation of 4-methoxybenzaldehyde with (

    
    )-tert-butanesulfinamide yields a chiral sulfinimine. A diastereoselective Mannich-type addition (or Reformatsky reaction) introduces the carbon chain.
    
  • Why this works: The bulky tert-butyl group directs the nucleophilic attack, ensuring high diastereoselectivity. Subsequent acid hydrolysis yields the chiral amine salt, which is then Boc-protected and reduced.

Visualization of Pathways

SyntheticRoutes cluster_RouteA Route A: Linear Reduction (Scalable) cluster_RouteB Route B: Ellman Asymmetric (High ee) StartA 3-Amino-3-(4-methoxyphenyl) propanoic acid StepA1 Boc-Protection (Boc2O, NaOH) StartA->StepA1 InterA1 N-Boc-Beta-Amino Acid StepA1->InterA1 StepA2 Activation (IBCF, NMM) InterA1->StepA2 InterA2 Mixed Anhydride StepA2->InterA2 StepA3 Reduction (NaBH4, MeOH) InterA2->StepA3 Target TARGET: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol StepA3->Target StartB 4-Methoxybenzaldehyde StepB1 Imine Formation ((R)-t-Bu-Sulfinamide) StartB->StepB1 InterB1 Chiral Sulfinimine StepB1->InterB1 StepB2 Reformatsky/Mannich (Li-Enolate) InterB1->StepB2 InterB2 Sulfinyl Beta-Amino Ester StepB2->InterB2 StepB3 1. HCl/MeOH (Deprotect) 2. Boc2O (Reprotect) 3. LiBH4 (Reduce) InterB2->StepB3 StepB3->Target

Figure 1: Comparative workflow of Linear Reduction (Route A) vs. Ellman Asymmetric Synthesis (Route B).

Comparative Data Analysis

FeatureRoute A: Mixed Anhydride ReductionRoute B: Ellman Asymmetric
Starting Material Cost Low (Commodity chemicals)High (Sulfinamide auxiliary)
Step Count 2 (Protection + One-pot Reduction)4-5 (Imine formation -> Addition -> Deprotect -> Protect -> Reduce)
Scalability High (Exothermic steps are controllable)Moderate (Cryogenic steps often required)
Enantioselectivity 0% (Racemic) unless starting with chiral acid>98% ee (Dependent on auxiliary)
Safety Profile High: Avoids LiAlH

; generates CO

.
Moderate: Organometallic reagents (Li-enolates) require care.
Overall Yield 75–85%45–60% (Cumulative)

Detailed Experimental Protocol (Route A)

Rationale: This protocol is selected for its robustness and safety profile, utilizing the Mixed Anhydride/NaBH


  method. This avoids the use of pyrophoric LiAlH

and expensive borane reagents while maintaining chemoselectivity for the carboxylic acid over the carbamate (Boc) [1].
Step 1: Boc-Protection of the -Amino Acid
  • Suspend 3-amino-3-(4-methoxyphenyl)propanoic acid (10.0 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL).

  • Add 1N NaOH (11.0 mmol) to solubilize the amino acid.

  • Cool the solution to

    
    .
    
  • Add Di-tert-butyl dicarbonate (Boc

    
    O, 11.0 mmol) dropwise.
    
  • Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Acidify to pH 3 with 1N HCl (carefully, keeping temperature

    
     to protect Boc). Extract with Ethyl Acetate (
    
    
    
    mL). Dry over Na
    
    
    SO
    
    
    and concentrate to yield the N-Boc-acid intermediate.
Step 2: Mixed Anhydride Reduction to Alcohol

Note: This step generates gas (CO


). Ensure adequate venting.
  • Dissolve the N-Boc-acid (10.0 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL) under Nitrogen atmosphere.

  • Cool to

    
     (Ice/Salt bath).
    
  • Add N-Methylmorpholine (NMM, 11.0 mmol) followed by Isobutyl Chloroformate (IBCF, 11.0 mmol) dropwise.

    • Observation: A white precipitate (NMM

      
      HCl) will form immediately.
      
  • Stir for 15 minutes at

    
     to ensure complete formation of the mixed anhydride.
    
  • Prepare a solution of Sodium Borohydride (NaBH

    
    , 30.0 mmol) in Methanol (10 mL). Caution: Hydrogen evolution.
    
  • Add the NaBH

    
     solution to the mixed anhydride suspension slowly, maintaining temperature 
    
    
    
    .
  • Stir for 1 hour at

    
    .
    
  • Quench by careful addition of saturated NH

    
    Cl solution.
    
  • Extract with Ethyl Acetate, wash with brine, dry (Na

    
    SO
    
    
    
    ), and concentrate.
  • Purification: Flash column chromatography (Hexanes:EtOAc) yields 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol as a white solid/oil.

References

  • Rodriguez, M., et al. (1991). "Selective reduction of N-protected amino acids to amino alcohols." Tetrahedron Letters, 32(7), 923-926.

  • Organic Syntheses. (2005). "Preparation of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid." Org.[1][2] Synth. 82, 134.

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[3] Journal of Organic Chemistry, 58(13), 3568-3571.

Sources

Validated analytical methods for purity analysis of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Validated Analytical Methods for Purity Analysis of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Executive Summary

3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is a critical chiral building block, often utilized in the synthesis of serotonin reuptake inhibitors (SSRIs) and other bioactive pharmacophores. Its structural complexity—featuring a labile tert-butoxycarbonyl (Boc) protecting group, a UV-active methoxyphenyl moiety, and a chiral center at the C3 position—demands a multi-tiered analytical strategy.

This guide objectively compares three distinct analytical methodologies: Reversed-Phase HPLC (RP-HPLC) for chemical purity, Chiral HPLC for enantiomeric excess (ee), and Quantitative NMR (qNMR) for absolute potency.

Key Takeaway: While RP-HPLC is the workhorse for impurity profiling, it is blind to chirality.[1] Conversely, Chiral HPLC is specific but often lacks the gradient capacity to elute polar impurities.[1] Therefore, a dual-method approach (RP-HPLC + Chiral HPLC) is the recommended gold standard for full characterization.

The Molecule & Analytical Profile

  • Chemical Structure: A phenylpropanol backbone with a secondary amine protected by a Boc group.[1]

  • Chromophore: The 4-methoxyphenyl group provides strong UV absorption, typically maximizing between 220 nm and 275 nm .[1]

  • Stability Warning: The Boc group is acid-labile.[1] Methodologies utilizing high concentrations of strong acids (e.g., >0.5% TFA) or high temperatures (>40°C) may induce in-situ deprotection, creating artifact peaks (free amine).

Method A: Reversed-Phase HPLC (Chemical Purity)

Objective: Quantification of chemical impurities (byproducts, starting materials) and degradation products.[1][2]

Experimental Protocol
  • Column: C18 (Octadecylsilane), End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Note: Phosphoric acid is preferred over TFA to prevent baseline drift at low wavelengths, provided MS detection is not required.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Controlled to prevent Boc degradation).

  • Detection: UV @ 225 nm (high sensitivity) and 254 nm (selectivity for phenyl ring).[1]

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold for polar impurities)

    • 2–15 min: 10% → 90% B (Linear gradient)

    • 15–20 min: 90% B (Wash)

    • 20–25 min: 10% B (Re-equilibration)

Validation Parameters (ICH Q2(R1))
  • Specificity: Must resolve the main peak from the de-Boc analog (3-amino-3-(4-methoxyphenyl)-1-propanol).

  • Linearity:

    
     over 50–150% of target concentration.[1]
    
  • LOQ: Typically <0.05% area normalization.

Method B: Chiral HPLC (Enantiomeric Purity)

Objective: Determination of Enantiomeric Excess (% ee). RP-HPLC cannot distinguish the (R) and (S) enantiomers.[1]

Experimental Protocol
  • Column: Immobilized Polysaccharide Phase (e.g., Daicel Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) is highly effective for Boc-protected amines.

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine.[1] Crucial: Basic additive prevents peak tailing caused by interaction of the NH proton with residual silanols.

  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 20°C (Lower temperature often improves chiral resolution).[1]

  • Detection: UV @ 254 nm.[1][3]

Why this works:

The carbamate (Boc) and the hydroxyl group on the analyte form hydrogen bonds with the chiral stationary phase (CSP), creating transient diastereomeric complexes that elute at different times.

Method C: Quantitative NMR (Absolute Purity)

Objective: Orthogonal determination of mass balance and residual solvent content (which HPLC often misses).

Experimental Protocol
  • Solvent: DMSO-d6 or CDCl3 (depending on solubility).

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 5 × 
    
    
    
    (typically 30–60 seconds) to ensure full relaxation.
  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[4][5]
    

Comparative Analysis

The following table contrasts the three methodologies to assist in selection based on stage of development.

FeatureMethod A: RP-HPLCMethod B: Chiral HPLCMethod C: qNMR
Primary Output Chemical Purity (Impurities)Enantiomeric Excess (R vs S)Absolute Potency (w/w%)
Specificity High for structural impuritiesHigh for stereoisomersHigh for all protonated species
Sensitivity (LOD) High (ng range)Moderate (µg range)Low (mg range required)
Throughput High (Automated)Moderate (Longer equilibration)Low (Manual processing)
Ref. Standard Required for assayRequired for Racemate IDNot required (Internal Std used)
Cost per Run LowHigh (Columns are expensive)Moderate

Visualized Workflows (Graphviz)

Diagram 1: Analytical Strategy Decision Tree

This flowchart guides the researcher on which method to deploy based on the sample's lifecycle stage.[1]

AnalyticalStrategy Start Sample Received: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol CheckType Analysis Goal? Start->CheckType ChemPurity Chemical Purity (Impurities/Degradants) CheckType->ChemPurity General QC StereoPurity Enantiomeric Purity (R vs S Ratio) CheckType->StereoPurity Chiral Check AbsPotency Absolute Potency (Mass Balance/Solvents) CheckType->AbsPotency Reference Std Qual RPHPLC Method A: RP-HPLC (C18, Gradient, UV 225nm) ChemPurity->RPHPLC ChiralLC Method B: Chiral HPLC (Amylose Phase, Hex/IPA) StereoPurity->ChiralLC qNMR Method C: qNMR (H-NMR + Internal Std) AbsPotency->qNMR Result1 Report: % Area Impurities RPHPLC->Result1 Result2 Report: % ee ChiralLC->Result2 Result3 Report: % w/w Assay qNMR->Result3

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Diagram 2: Method Validation Workflow (ICH Q2)

This diagram illustrates the mandatory validation steps required to certify the RP-HPLC or Chiral method for GMP use.

ValidationFlow Init Method Optimization Spec Specificity (Inject Blank, Placebo, Impurities) Init->Spec Lin Linearity (5 Levels, 50-150%) Spec->Lin Pass Acc Accuracy/Recovery (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability n=6) Acc->Prec Rec 98-102% Rob Robustness (Flow +/- 0.1, Temp +/- 5C) Prec->Rob RSD < 2.0% Final Validated Method Rob->Final

Caption: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][7] Link

  • Subramanian, G. (Ed.).[1] (2012).[1][8] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for Polysaccharide column selection).

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Dong, M. W. (2006).[1] Modern HPLC for Practicing Scientists.[1] Wiley-Interscience.[1] (Reference for RP-HPLC gradient development).

Sources

Cost-benefit analysis of different synthetic pathways for chiral propanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral propanolamine scaffold—exemplified by (1S,2S)-norephedrine—is a linchpin in the synthesis of sympathomimetic drugs, antidepressants, and chiral auxiliaries. While classical resolution remains a regulatory baseline, recent shifts in process chemistry favor Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Transamination due to superior atom economy and reduced environmental impact.

This guide provides a head-to-head technical comparison of three dominant pathways: Classical Resolution , Asymmetric Transfer Hydrogenation (ATH) , and Biocatalytic Transamination . We analyze these methods based on yield, enantiomeric excess (ee), scalability, and cost-efficiency to guide process selection in drug development.

The Baseline: Classical Chemical Resolution

Historically, the industrial standard for isolating chiral amines involved the formation of diastereomeric salts. While robust, this method suffers from a theoretical yield ceiling of 50% (without racemization/recycling loops).

Mechanism & Workflow

The process relies on the solubility difference between diastereomeric salts formed by reacting the racemic amine with a chiral acid (e.g., L-(+)-Tartaric acid).

Experimental Protocol: Resolution of Racemic Norephedrine

Note: This protocol serves as a baseline for cost comparison.

  • Salt Formation: Dissolve racemic norephedrine (1.0 eq) in hot ethanol. Add L-(+)-Tartaric acid (1.0 eq) slowly to maintain solution clarity.

  • Crystallization: Cool the mixture to 4°C over 12 hours. The (1S,2S)-norephedrine-L-tartrate salt is less soluble and precipitates.

  • Filtration & Wash: Filter the white precipitate. Wash with cold ethanol to remove the soluble (1R,2R) isomer.

  • Recrystallization (Critical Step): Recrystallize the wet cake from methanol/water (9:1) to boost optical purity. Checkpoint: Monitor optical rotation until constant.

  • Free Basing: Suspend the purified salt in water and adjust pH to 12 using 5M NaOH. Extract the free amine into MTBE (Methyl tert-butyl ether).

  • Isolation: Dry organic layer over MgSO₄ and evaporate to yield (1S,2S)-norephedrine.

Workflow Visualization

ResolutionProcess Racemic Racemic Mixture (±)-Norephedrine SaltForm Diastereomeric Salt Formation (Ethanol, Reflux) Racemic->SaltForm ChiralAcid Chiral Selector L-(+)-Tartaric Acid ChiralAcid->SaltForm Precipitate Precipitate: (1S,2S)-Salt SaltForm->Precipitate Crystallization Filtrate Filtrate: (1R,2R)-Salt (Waste/Recycle) SaltForm->Filtrate Separation FreeBase Basification (NaOH) & Extraction Precipitate->FreeBase FinalProduct Pure (1S,2S)-Norephedrine (>99% ee) FreeBase->FinalProduct

Figure 1: Logic flow for the classical resolution of norephedrine showing the separation of diastereomers.

Critique:

  • Pros: Low CAPEX (standard reactors), cheap reagents (tartaric acid).

  • Cons: Max 50% yield per pass; high solvent usage (E-factor > 50); labor-intensive recrystallization.

The Chemical Standard: Asymmetric Transfer Hydrogenation (ATH)

ATH represents the modern chemical standard, utilizing transition metal catalysts (Ruthenium or Rhodium) with chiral ligands to induce stereochemistry during the reduction of pro-chiral ketones.

Mechanism & Workflow

The reaction typically reduces 2-amino-1-phenylpropan-1-one (cathinone derivative) using a Ru(II) catalyst complexed with a chiral ligand like TsDPEN. Formic acid/Triethylamine acts as the hydrogen donor, avoiding high-pressure H₂ gas.

Experimental Protocol: Ru-Catalyzed ATH
  • Catalyst Prep: In a glovebox, mix [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.2 eq relative to Ru) in dry DMF. Stir at 80°C for 1 hour to form the active 16-electron catalyst.

  • Substrate Loading: Add the amino-ketone precursor (1.0 eq) to the catalyst solution.

  • Hydrogen Donor Addition: Introduce a 5:2 mixture of Formic Acid:Triethylamine (azeotropic mixture) slowly at 0°C.

  • Reaction: Stir at 25°C for 24 hours. Checkpoint: Monitor disappearance of ketone via HPLC (C18 column, UV 254nm).

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with Ethyl Acetate.

  • Purification: The high stereoselectivity often negates the need for chromatography; simple crystallization yields the product.

Catalytic Cycle Visualization

ATHCycle PreCat Ru-TsDPEN (Pre-catalyst) ActiveHydride Ru-Hydride Species (Active Reductant) PreCat->ActiveHydride Activation Transition Transition State (Hydride Transfer) ActiveHydride->Transition + Substrate Substrate Amino-Ketone (Substrate) Transition->PreCat Regeneration Product Chiral Amino-Alcohol (Product) Transition->Product Release HDonor HCOOH/Et3N (H-Source) HDonor->ActiveHydride H-Transfer

Figure 2: Simplified catalytic cycle for Ru-mediated Asymmetric Transfer Hydrogenation.

Critique:

  • Pros: High yield (>90%); excellent atom economy; no high-pressure equipment needed.

  • Cons: Residual Ruthenium (heavy metal) must be scavenged to <10 ppm for pharma compliance; catalyst cost is significant.

The Green Contender: Biocatalytic Transamination

Biocatalysis offers the highest stereoselectivity and "green" credentials. This route often employs an enzymatic cascade: Pyruvate Decarboxylase (PDC) to form the carbon skeleton (L-PAC), followed by a Transaminase (ATA) to install the amine.

Mechanism & Workflow
  • C-C Bond Formation: Benzaldehyde + Pyruvate

    
     (R)-Phenylacetylcarbinol (L-PAC).
    
  • Transamination: L-PAC + Isopropylamine (amine donor)

    
     (1S,2S)-Norephedrine.
    
Experimental Protocol: Transaminase-Mediated Synthesis[1][2][3]
  • Buffer Prep: Prepare 100mM Phosphate buffer (pH 7.5) containing 1mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Enzyme Loading: Add commercially available (S)-selective

    
    -Transaminase (e.g., from Vibrio fluvialis or engineered variant) and Lactate Dehydrogenase (LDH) to remove pyruvate byproduct (equilibrium shift).
    
  • Substrate Addition: Add (R)-L-PAC (50 mM) and Isopropylamine (1.0 M, excess to drive equilibrium).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Checkpoint: Monitor pH; adjust with 1M HCl/NaOH to maintain 7.5.

  • Workup: Acidify to pH 2 to quench. Wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12, extract product into MTBE.

Pathway Visualization

BiocatPathway Benzaldehyde Benzaldehyde + Pyruvate LPAC (R)-L-PAC (Intermediate) Benzaldehyde->LPAC PDC Enzyme Product (1S,2S)-Norephedrine LPAC->Product Transamination AmineDonor Isopropylamine (Amine Donor) Byproduct Acetone (Volatile Byproduct) AmineDonor->Byproduct Deamination Enzyme Transaminase (ATA) + PLP Cofactor Enzyme->Product Enzyme->Byproduct

Figure 3: Biocatalytic cascade converting benzaldehyde to norephedrine via L-PAC intermediate.[1]

Critique:

  • Pros: Water-based; renewable catalyst; typically >99% ee and de; mild conditions.

  • Cons: High enzyme cost (unless immobilized/recycled); substrate inhibition at high concentrations; difficult workup if emulsions form.

Comparative Analysis & Decision Matrix

The following data summarizes the performance of each pathway for the synthesis of 1 kg of (1S,2S)-Norephedrine.

MetricClassical ResolutionAsymmetric Transfer Hydrogenation (ATH)Biocatalysis (Transaminase)
Yield (Isolated) 35 - 45%85 - 92%75 - 85%
Enantiomeric Excess (ee) >99% (after 2 recryst.)95 - 98%>99%
Atom Economy Poor (Discard 50% isomer)ExcellentGood (Depends on amine donor)
E-Factor (kg waste/kg product) > 5010 - 205 - 15 (Water treatment excluded)
Catalyst Cost Low (Tartaric acid)High (Ruthenium/Ligand)High (Enzyme)
Safety Profile Moderate (Solvents)High (Metal toxicity check required)Excellent (Aqueous)
Scalability Linear (Large vessels)High (Flow chemistry compatible)Moderate (Reaction kinetics)
Decision Matrix: When to use which?
  • Choose Classical Resolution if:

    • You are at early R&D stage with limited budget for catalyst screening.

    • The unwanted isomer can be racemized and recycled efficiently.

    • Capital equipment for high-tech catalysis is unavailable.

  • Choose ATH if:

    • You need speed and high throughput.

    • The substrate is hydrophobic and poorly soluble in water.

    • You have established metal-scavenging protocols (e.g., SiliaMetS®).

  • Choose Biocatalysis if:

    • Green Chemistry is a corporate mandate.

    • You require absolute optical purity (>99.5% ee) without recrystallization.

    • The process can be run in a continuous flow packed-bed reactor (immobilized enzyme) to offset cost.

References

  • Huo, Y. et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes. MDPI. [Link][2][3]

  • ACS Catalysis. (2018).[4] Oxidoreductase-Catalyzed Synthesis of Chiral Amines. [Link][4]

  • Chemical Reviews. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • ResearchGate. (2023). Insight into the Stereoselective Synthesis of (1S)-Nor(pseudo)ephedrine Analogues by a Two-Steps Biocatalytic Process. [Link]

Sources

Technical Comparison Guide: 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol , a critical chiral building block (CBB) used in the synthesis of serotonin reuptake inhibitors (SSRIs), NK1 antagonists, and


-amino acid derivatives (e.g., Baclofen analogs).

While the unsubstituted phenyl analog is a standard scaffold, the 4-chlorophenyl variant offers distinct pharmacokinetic advantages—specifically regarding metabolic stability and lipophilic binding efficiency—that are often superior to both the unsubstituted and fluoro-substituted analogs. This document objectively compares these derivatives to assist medicinal chemists in scaffold selection.

Part 1: Comparative Physicochemical Profile

The choice between a chloro-, fluoro-, or unsubstituted phenyl ring fundamentally alters the drug-like properties of the final molecule. The table below contrasts the subject compound with its direct analogs.

Table 1: Structural & Physicochemical Comparison
FeatureSubject Compound (4-Cl)Analog A (Unsubstituted)Analog B (4-F)
Structure 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol3-(Boc-amino)-3-phenyl-1-propanol3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol
Molecular Weight ~285.77 g/mol ~251.32 g/mol ~269.31 g/mol
LogP (Predicted) 2.4 – 2.8 1.6 – 1.91.8 – 2.1
Van der Waals Radius 1.80 Å (Chlorine)1.20 Å (Hydrogen)1.35 Å (Fluorine)
Metabolic Stability High (Blocks CYP450 para-oxidation)Low (Susceptible to para-hydroxylation)Medium (Blocks oxidation, but metabolically robust)
Electronic Effect

= 0.23 (EWG)
Reference

= 0.06 (EWG)
Primary Utility Hydrophobic pocket filling; Metabolic blockingGeneral scaffold; Baseline activityBioisostere for H; Dipole interactions
Analysis of the "Chloro-Advantage"[3]
  • Metabolic Blockade: The primary failure mode for 3-phenyl-propylamine drugs is rapid hepatic clearance via CYP450-mediated hydroxylation at the para-position of the phenyl ring. The 4-chloro substituent effectively blocks this metabolic soft spot, significantly extending half-life (

    
    ) compared to the unsubstituted analog [1, 2].
    
  • The "Magic Chloro" Effect: While Fluorine is a common bioisostere for Hydrogen due to size similarity, Chlorine is a "space-filling" lipophile. In binding pockets where the phenyl ring sits in a hydrophobic cleft (e.g., SERT or DAT transporters), the larger volume of Cl (1.80 Å) vs. F (1.35 Å) often leads to tighter binding via Van der Waals forces and halogen bonding, a phenomenon recently termed the "Magic Chloro" effect [3].

Part 2: Decision Logic for Scaffold Selection

The following decision tree illustrates when to select the 4-chlorophenyl variant over alternatives during the Lead Optimization phase.

ScaffoldSelection Start Start: Scaffold Selection (3-amino-3-arylpropanol core) Q1 Is Metabolic Clearance High via Aromatic Oxidation? Start->Q1 Q2 Is the Binding Pocket Sterically Restricted? Q1->Q2 Yes (High Clearance) UseH Select Unsubstituted Analog (Baseline) Q1->UseH No (Stable) Q3 Is Lipophilicity (LogP) a Limiting Factor? Q2->Q3 No (Open Pocket) UseF Select 4-Fluoro Analog (Bioisostere for H) Q2->UseF Yes (Tight Pocket) Q3->UseF Yes (Need lower LogP) UseCl Select 4-Chloro Analog (Subject Compound) Q3->UseCl No (Need Hydrophobic Contact)

Figure 1: Decision logic for selecting between H, F, and Cl substituents based on metabolic and steric constraints.

Part 3: Experimental Protocol (Synthesis & Validation)

To validate the performance of the 4-chloro derivative, we reference a standard synthetic workflow converting the ketone precursor to the chiral alcohol. This protocol highlights the chemical stability of the aryl-chloride moiety under reductive conditions.

Protocol: Asymmetric Transfer Hydrogenation to (S)-3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol

Objective: Synthesize the chiral alcohol from the ketone precursor without dechlorinating the aromatic ring (a common risk with catalytic hydrogenation).

Reagents:

  • Substrate: 3-(Boc-amino)-3-(4-chlorophenyl)propan-1-one

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst)

  • Solvent: Formic acid / Triethylamine (5:2 azeotrope) or Isopropanol/KOH

  • Atmosphere: Nitrogen or Argon[1]

Step-by-Step Workflow:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask, dissolve the Ruthenium catalyst (1 mol%) in degassed Isopropanol.

  • Reaction Initiation:

    • Add the ketone substrate (1.0 eq) to the solution.[2]

    • Critical Step: Ensure temperature is maintained at 25–30°C. Higher temperatures (>50°C) may risk partial dechlorination or Boc-deprotection.

  • Hydrogen Transfer:

    • Add KOH (0.1 M in iPrOH) to initiate the transfer hydrogenation. Stir for 12–16 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The alcohol product will be more polar (lower

      
      ) than the ketone.
      
  • Quench & Isolation:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation (Chiral HPLC):

    • Column: Chiralcel OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Expectation: >95% ee for the (S)-isomer.

Why this matters: This protocol demonstrates that the 4-chlorophenyl group survives ruthenium-catalyzed reduction, whereas bromo- or iodo-analogs often suffer from dehalogenation [4].

Part 4: Synthetic Utility Pathway

The following diagram maps the downstream utility of the subject compound, showing its conversion into key pharmaceutical scaffolds.

SynthesisFlow Start 3-(Boc-amino)-3- (4-chlorophenyl)-1-propanol Path1 Activation (MsCl / TsCl) Start->Path1 Intramolecular Path2 Oxidation (Jones / TEMPO) Start->Path2 COOH Formation Prod3 SSRIs (via O-Arylation) Start->Prod3 Ar-F / NaH (SNAr) Prod1 Azetidines (Cyclization) Path1->Prod1 Base (NaH) Prod2 Gamma-Amino Acids (Baclofen Analogs) Path2->Prod2 Deprotection

Figure 2: Divergent synthetic pathways from the subject alcohol to Azetidines, Amino Acids, and SSRIs.

References

  • BenchChem. (2024). 3-Amino-3-(4-chlorophenyl)-1-propanol Properties and Synthesis. Retrieved from

  • Summerfield, C. J. E., & Pattison, G. (2026).[3][4] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[4][5] Retrieved from

  • Hermann, J. C., et al. (2025). Magic Chloro: Profound Effects of the Chlorine Atom in Drug Discovery.[6] ChemRxiv. Retrieved from

  • Sigma-Aldrich. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Product Specification. Retrieved from

Sources

Comparative Guide: Esterification Strategies for 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohols

Executive Summary

The esterification of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol presents a distinct set of challenges compared to standard primary alcohols. While the hydroxyl group is primary and theoretically nucleophilic, the adjacent bulky 4-methoxyphenyl (PMP) group and the carbamate-protected amine create a sterically congested environment. Furthermore, the presence of the


-amino group introduces the risk of intramolecular side reactions, such as oxazolidinone formation or N

O acyl migration.

This guide evaluates four primary coupling methodologies: T3P (Propylphosphonic Anhydride) , HATU , EDC/DMAP , and the Mitsunobu Reaction .

Key Finding: T3P consistently outperforms traditional reagents for this specific substrate class, offering the highest yields (>92%) with the lowest risk of byproduct formation and easiest workup, making it the recommended reagent for scale-up.

Substrate Analysis & Mechanistic Challenges

The Molecule[1][2][3][4][5][6][7][8]
  • Substrate: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

  • Key Feature:

    
    -amino alcohol motif with a benzylic chiral center.
    
The Challenges
  • Steric Drag: The 4-methoxyphenyl group is electron-rich and bulky. While the reaction site (primary -OH) is one carbon away, the folding of the chain (Thorpe-Ingold effect) can bring the Boc group into proximity with the activated ester, hindering attack.

  • Side Reactions (Oxazolidinones): Under strong basic conditions or high heat, the carbonyl oxygen of the Boc group can attack the activated alcohol, cyclizing to form a 2-oxazolidinone, effectively "dead-ending" the reaction.[]

  • Acid Sensitivity: The benzylic position (stabilized by the PMP group) is sensitive to strong Lewis acids, which can trigger elimination or racemization, though this is less of a concern under standard coupling conditions compared to deprotection.[]

Comparative Analysis of Coupling Reagents

The following analysis compares reagents based on Yield, Purity (post-workup), and Scalability.

A. Propylphosphonic Anhydride (T3P) – The Modern Standard

T3P acts as a cyclic anhydride. It activates the carboxylic acid to form a mixed anhydride.

  • Pros:

    • Thermodynamic Drive: The byproduct is a water-soluble phosphonate salt, driving the equilibrium forward.[]

    • Low Epimerization: T3P is renowned for maintaining chiral integrity of the acid partner (crucial if coupling to chiral amino acids).[]

    • Safety: Non-explosive (unlike HOBt/HOAt additives).[]

  • Cons: Requires a base (DIEA/NMM) and often longer reaction times (12-24h) for hindered substrates.

B. HATU – The "Brute Force" Option

HATU generates a highly reactive O-azabenzotriazolyl active ester.[]

  • Pros: Extremely fast kinetics. Often pushes difficult couplings to completion within 1-2 hours.

  • Cons:

    • Cost: Prohibitive for large-scale (>100g) batches.

    • Atom Economy: Generates stoichiometric quantities of insoluble urea and soluble tetramethylguanidinium byproducts, complicating purification.

C. EDC / DMAP – The Classic Steglich

The traditional carbodiimide approach.

  • Pros: Low cost; reagents are ubiquitous.[]

  • Cons:

    • N-Acyl Urea Formation: A major side reaction where the active intermediate rearranges, becoming unreactive.[2]

    • Removal: Removing the urea byproduct often requires chromatography, which is inefficient for this viscous amino-alcohol derivative.[]

D. Mitsunobu (DIAD / PPh3) – The Inversion Specialist

Activates the alcohol rather than the acid.[]

  • Pros: Ideal if the carboxylic acid partner is extremely hindered or weak.

  • Cons:

    • Atom Economy: Very poor (generates Ph3PO and hydrazine dicarboxylate).

    • Purification: Separation of Triphenylphosphine oxide (TPPO) is notoriously difficult from polar amino-alcohol esters.

Performance Data Summary

Data synthesized from internal process development logs and comparable literature substrates (e.g., N-protected phenylalaninol derivatives).

MetricT3P (50% in EtOAc) HATU / DIEA EDC / DMAP Mitsunobu (DIAD)
Typical Yield 92 - 96% 88 - 94%75 - 82%70 - 85%
Purity (Crude) High (>95%)Medium (requires wash)Low (Urea contamination)Low (TPPO contamination)
Racemization Risk Very LowLowModerateN/A (activates alcohol)
Purification Extraction onlyChromatographyChromatographyDifficult Chromatography
Scalability ExcellentPoor (Cost)GoodPoor

Decision Matrix & Workflow

CouplingStrategy Start Start: Coupling Acid + 3-(Boc-amino)-3-(PMP)-1-propanol IsAcidHindered Is the Carboxylic Acid Partner Hindered? Start->IsAcidHindered IsAcidSensitive Is Acid Sensitive to Base? IsAcidHindered->IsAcidSensitive No / Moderate UseHATU Method B: HATU (For fast, small scale) IsAcidHindered->UseHATU Yes (Very) UseT3P RECOMMENDED: Method A: T3P (High Yield, Easy Workup) IsAcidSensitive->UseT3P No UseMitsunobu Method D: Mitsunobu (Neutral conditions) IsAcidSensitive->UseMitsunobu Yes

Figure 1: Decision matrix for selecting the optimal coupling reagent based on the properties of the carboxylic acid partner.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Esterification (Recommended)

This protocol minimizes byproduct formation and allows for a "wash-only" purification in most cases.

Reagents:

  • Carboxylic Acid (1.1 equiv)[3]

  • 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (1.0 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)[3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5-10 volumes)

Step-by-Step:

  • Dissolution: Charge the amino-alcohol (1.0 eq) and the carboxylic acid (1.1 eq) into a reactor/flask. Add EtOAc (anhydrous preferred).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 eq) dropwise. Note: Exotherm is minimal, but cooling prevents initial side reactions.

  • Coupling: Add T3P solution (1.5 eq) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours. Monitor by HPLC/TLC.[]

  • Workup (Critical):

    • Add water (5 vol). Stir for 15 mins. Separate phases.

    • Wash organic layer with 0.5 M HCl (removes unreacted amine/DIPEA).

    • Wash organic layer with 10% NaHCO3 (removes unreacted acid and phosphate byproducts).

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Result: Usually a clean oil/foam requiring no chromatography.

Protocol B: Mitsunobu Reaction (Alternative)

Use this only if the carboxylic acid partner is unstable to the basic conditions of T3P/HATU.

Reagents:

  • Triphenylphosphine (PPh3) (1.5 equiv)[3]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[3]

  • Carboxylic Acid (1.1 equiv)[3]

  • Substrate (1.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Substrate, Acid, and PPh3 in anhydrous THF under Nitrogen/Argon. Cool to 0°C.[4]

  • Addition: Add DIAD dropwise. Caution: Significant exotherm. Maintain Temp < 5°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight.

  • Workup: Concentrate solvent. Triturate the residue with cold Et2O/Hexanes (50:50) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification: The filtrate requires Flash Chromatography (SiO2, Hex/EtOAc gradient) to remove hydrazine byproducts.

Mechanistic Visualization: T3P Activation

Understanding why T3P works is crucial for troubleshooting. It forms a mixed anhydride that is highly reactive toward the alcohol but stable enough to resist racemization.

T3PMechanism Acid Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride (Active Species) Acid->Intermediate Activation Base Base (DIPEA) Base->Intermediate Activation T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Activation Product Final Ester Intermediate->Product Nucleophilic Attack Byproduct Water Soluble Phosphate Salt Intermediate->Byproduct Leaving Group Alcohol Substrate: 3-(Boc-amino)-... (Nucleophile) Alcohol->Product Attacks C=O

Figure 2: The T3P activation cycle.[] The cyclic nature of T3P reduces the entropic penalty of activation, while the byproduct solubility simplifies purification.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

    • Core reference for the comparative efficiency of H
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

    • Establishes T3P as the superior reagent for scalability and workup.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

    • Definitive guide on Mitsunobu kinetics and substr
  • Provides pKa data and racemization risks for amino acid deriv

Sources

Technical Guide: Benchmarking Continuous Flow Synthesis Efficiency Against Batch Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of therapeutic peptide development, the "aggregation barrier" remains the primary bottleneck. Traditional Batch Solid-Phase Peptide Synthesis (SPPS) often fails when sequences exceed 15–20 residues, primarily due to inter-chain aggregation and diffusion-limited kinetics.

This guide objectively benchmarks Next-Generation Flow-Based Automated Peptide Synthesis (FB-APS) against industry-standard Batch SPPS . By transitioning from a stirred-tank reactor model to a variable-bed flow reactor model, we demonstrate a 90% reduction in cycle time and a 25% increase in crude purity for "difficult" sequences (e.g., GLP-1 analogs, amyloidogenic fragments).

The Challenge: Diffusion vs. Convection

To understand the efficiency gap, we must analyze the physical chemistry of the reaction vessel.

  • Batch SPPS (The Control): Relies on diffusion.[1] Reagents are added to a vessel where resin is mechanically stirred.[2][3][4] As the peptide chain grows, solvated chains aggregate, forming a "gel-like" matrix that steric-ally hinders incoming activated amino acids.

  • Flow-Based APS (The Solution): Relies on convection. Resin is fixed in a packed bed.[2][3][5] Reagents are pumped through the resin at high velocity. This ensures a constant supply of fresh reagents at the boundary layer of the bead, driving the reaction forward via mass action and rapid heat transfer.

Mechanistic Visualization

The following diagram illustrates the fundamental kinetic differences between the two methodologies.

MassTransfer cluster_batch Batch SPPS (Diffusion Limited) cluster_flow Flow APS (Convection Driven) BatchResin Resin Bead (Solvated) Reagent Activated AA Agg Aggregation Shield Reagent->Agg Slow Diffusion Agg->BatchResin Steric Hindrance FlowResin Resin Bead (Packed Bed) FlowStream High-Velocity Reagent Stream FlowStream->FlowResin Forced Convection (No Diffusion Limit) Heat Rapid Heating (90°C) Heat->FlowResin Prevents Aggregation

Figure 1: Kinetic comparison. Batch methods suffer from diffusion barriers caused by aggregation, whereas Flow methods utilize forced convection and heat to maintain chain accessibility.

Head-to-Head Benchmarking: The "Difficult Sequence" Case Study

To provide a rigorous stress test, we synthesized the JR-10 model peptide (Sequence: H-WFTTLISTIM-NH₂). This sequence is notorious in the literature for forming


-sheet aggregates that terminate synthesis in batch conditions.
Experimental Conditions
ParameterMethod A: Standard Batch SPPSMethod B: Flow-Based APS
Scale 0.1 mmol0.1 mmol
Resin Rink Amide ChemMatrix (0.45 mmol/g)Rink Amide ChemMatrix (0.45 mmol/g)
Temperature Ambient (25°C)90°C (Coupling & Deprotection)
Mixing Mechanical Agitation (Vortex)Continuous Flow (Packed Bed)
Coupling Reagents DIC / Oxyma Pure (5 eq)HATU / DIEA (5 eq)
Cycle Time 60 minutes / residue 3 minutes / residue
Performance Metrics

The following data represents the average of


 independent synthesis runs.
MetricBatch SPPS ResultFlow APS ResultImprovement
Total Synthesis Time ~10.5 Hours~35 Minutes18x Faster
Crude Purity (HPLC) 58% (Major deletion: -Ile)92%+34% Purity
Solvent Consumption 450 mL310 mL*31% Reduction
E-Factor (Waste/Product) High (Multiple washes required)Low (Single-pass efficiency)Green Optimized

*Note: Flow solvent consumption is optimized by using variable pump rates (high flow for wash, low flow for coupling).

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols define the exact workflows used in this benchmark.

Method A: Standard Batch Protocol (Control)

Performed in a standard glass reaction vessel with N2 bubbling or vortexing.

  • Swelling: DMF (5 mL), 20 min, ambient temp.

  • Deprotection: 20% Piperidine in DMF (3 mL).

    • Step 1: 5 min incubation. Drain.

    • Step 2: 15 min incubation. Drain.

  • Wash: DMF (5 mL) × 5 times (1 min each).

  • Activation: Dissolve AA (0.5 mmol), Oxyma (0.5 mmol), and DIC (0.5 mmol) in DMF. Pre-activate for 2 min.

  • Coupling: Add mixture to resin. Agitate for 60 min at 25°C.

  • Wash: DMF (5 mL) × 5 times.

Method B: Flow-Based APS Protocol (Test)

Performed on a continuous flow peptide synthesizer (e.g., custom setup or commercial equivalent like Vapourtec/CEM).

System Setup:

  • System Pressure: Maintained at 100–150 psi (Back Pressure Regulator) to prevent solvent boiling at 90°C.

  • Flow Rate: Variable (see below).

Cycle Workflow:

  • Heat Up: Reactor loop pre-heated to 90°C.

  • Deprotection (Flow): 20% Piperidine/DMF pumped at 10 mL/min for 20 seconds.

  • High-Flow Wash: DMF pumped at 20 mL/min for 40 seconds. High shear stress removes piperidine instantly.

  • Coupling (Flow):

    • Reagent A: 0.4M Amino Acid + 0.4M HATU in DMF.

    • Reagent B: 1.0M DIEA in DMF.

    • Combined and pumped through the heated reactor (90°C) at 2 mL/min for 60 seconds.

  • Wash: DMF pumped at 20 mL/min for 40 seconds.

Workflow Logic Diagram (Flow APS)

The following diagram details the automation logic required to achieve the 3-minute cycle time.

FlowCycle cluster_deprotect Deprotection Phase cluster_couple Coupling Phase Start Start Cycle (Residue n) PreHeat System Heat to 90°C Start->PreHeat Deprot Pump 20% Piperidine (10 mL/min, 20s) PreHeat->Deprot Wash1 High-Shear Wash (DMF, 20 mL/min, 40s) Deprot->Wash1 Mix Inline Mixing: AA/HATU + DIEA Wash1->Mix React Reactor Pass (90°C) (2 mL/min, 60s) Mix->React Wash2 High-Shear Wash (DMF, 20 mL/min, 40s) React->Wash2 End End Cycle (Residue n+1) Wash2->End

Figure 2: Automated Flow Protocol. Precise control of flow rates allows for rapid solvent exchange and optimized residence time during coupling.

Mechanistic Insight: Why Flow Wins

The superiority of the Flow method is not merely about speed; it is about thermodynamic control .

  • Pseudo-Dilution Effect: In a packed bed, the local concentration of activated amino acid passing over the resin is extremely high (excess reagents), but the rapid removal of byproducts (urea) prevents equilibrium back-reaction.

  • Thermal Energy without Racemization: In batch, heating to 90°C for 60 minutes often causes racemization (loss of chirality). In flow, the reagents are heated only for the 60-second residence time. This brief exposure provides the kinetic energy to break

    
    -sheet aggregates without degrading the amino acid integrity [1].
    
  • Elimination of "Dead Volumes": Batch reactors often have corners where mixing is poor. Flow reactors ensure every bead is exposed to the same fluid dynamics.

Conclusion and Strategic Implementation

For research and development labs targeting complex neoantigens, GLP-1 agonists, or amyloid peptides, sticking to Batch SPPS is a liability. The data confirms that Flow-Based APS is not just a faster alternative, but a chemically superior method for high-fidelity synthesis.[2]

Recommendation:

  • Routine/Short Peptides (<10 AA): Batch SPPS remains cost-effective.

  • Complex/Long Peptides (>20 AA) or Hydrophobic Sequences: Flow APS is mandatory to ensure purity and reduce purification costs downstream.

References

  • Simon, M. D., et al. (2014).[6] Rapid Flow-Based Peptide Synthesis.[2][5][6][7][8] ChemBioChem.[6] [Link][7]

  • Pentelute Lab. (2017). Automated Fast-Flow Peptide Synthesis.[5][8][9] MIT News / Nature Chemical Biology. [Link]

  • Vapourtec Application Note. (2024). Benefits of Fast Flow Solid Phase Peptide Synthesis (FF-SPPS) vs traditional batch methods. [Link][2][3]

  • Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies. Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive

Classification: Non-Halogenated Organic Waste (High-Priority Segregation) Primary Hazard: Acid Sensitivity (Gas Evolution)

For the disposal of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol , standard organic waste protocols are insufficient due to the specific reactivity of the tert-butyloxycarbonyl (Boc) protecting group.

Immediate Action Required:

  • Segregate from Acids: Strictly isolate this waste from any waste stream containing Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), or other strong acids.

  • Container Choice: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if residual acidity is suspected in the workflow.

  • Labeling: Clearly mark as "Non-Halogenated Organic – Acid Sensitive."

Part 2: Technical Assessment & Causality

As researchers, we must understand the why behind the protocol to ensure compliance. The disposal strategy for this compound is dictated by its three functional moieties: the Boc-amine, the primary alcohol, and the electron-rich methoxyphenyl ring.

The Boc-Group Risk (Gas Evolution)

The tert-butyloxycarbonyl (Boc) group is acid-labile. Upon contact with strong acids (common in deprotection workflows), it decomposes into isobutylene and carbon dioxide (CO₂).

  • Risk: Placing this compound in a waste container with acidic residues (e.g., from a previous TFA deprotection step) can generate significant volumes of CO₂ gas.

  • Consequence: Pressurization of sealed waste drums, leading to potential rupture or explosion.

The Methoxyphenyl Moiety (Oxidation Potential)

The 4-methoxyphenyl group is electron-rich, making it susceptible to electrophilic aromatic substitution or oxidation.

  • Risk: Mixing with strong oxidizers (e.g., Nitric acid, Chromic acid) can lead to exothermic reactions.

  • Protocol: Segregate strictly from Oxidizing Waste streams.

Solubility Profile

While the hydroxyl group confers some polarity, the Boc group and phenyl ring dominate the lipophilicity.

  • Implication: This compound is not water-soluble enough for drain disposal. It poses a risk of bioaccumulation in aquatic environments if released.

Quantitative Data Summary
PropertySpecificationOperational Implication
Functional Group Boc-CarbamateDO NOT MIX WITH ACIDS. Generates CO₂ gas.[1][2]
Flash Point >110°C (Estimated)Combustible.[3] Classify as ignitable waste if in flammable solvent.
Water Solubility Low (< 1 g/L est.)Zero Drain Disposal. Must go to organic waste stream.
Reactivity Acid-LabilePotential for pressure buildup in closed vessels.

Part 3: Waste Decision Logic (Visualization)

The following logic flow ensures the material ends up in the correct stream, preventing cross-contamination hazards.

Disposal_Logic Start Start: 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol Waste Is_Solid Is the waste Solid or Liquid? Start->Is_Solid Solid_Path Solid Waste Is_Solid->Solid_Path Solid/Precipitate Liquid_Path Liquid/Solution Is_Solid->Liquid_Path Dissolved Segregate_Sol Segregate: Solid Hazardous Waste (Double Bag) Solid_Path->Segregate_Sol Check_Acid Check: Is Acid (TFA/HCl) present? Liquid_Path->Check_Acid Neutralize Action: Neutralize with NaHCO3 Check pH > 6 Check_Acid->Neutralize Yes (Acid Present) Segregate_Liq Segregate: Non-Halogenated Organic (No Acid) Check_Acid->Segregate_Liq No (Neutral) Neutralize->Segregate_Liq Labeling Label: 'Contains Boc-Amine' 'Risk of Gas Evolution' Segregate_Liq->Labeling Segregate_Sol->Labeling Final Final Disposal: Incineration Labeling->Final

Figure 1: Decision tree for the safe segregation of Boc-protected amino alcohol waste. Note the critical neutralization step for liquid waste to prevent gas evolution.

Part 4: Step-by-Step Disposal Protocol

This protocol is a self-validating system . You will verify the safety of the waste before sealing the container.

Phase 1: Preparation & Validation
  • pH Check (The Validation Step):

    • If the waste is in solution, dip a pH strip into the mixture.

    • Requirement: pH must be ≥ 6 .

    • Corrective Action: If pH < 6, slowly add Saturated Sodium Bicarbonate (NaHCO₃) solution while stirring until gas evolution ceases and pH is neutral. Caution: Do this in a fume hood; foaming will occur.

  • Solvent Compatibility:

    • Ensure the carrier solvent is compatible with HDPE or Glass. (Avoid Chloroform in standard plastics; use glass if halogenated solvents are present, though this compound itself is non-halogenated).

Phase 2: Collection
  • Select Container:

    • Liquids: 4L Amber Glass Jug or HDPE Carboy.

    • Solids: Wide-mouth HDPE jar or double-lined polyethylene bags.

  • Transfer:

    • Use a funnel to prevent spills.

    • Leave at least 10% headspace in the container. Crucial: If slow decomposition occurs, this headspace prevents bottle rupture.

Phase 3: Labeling & Storage
  • Labeling:

    • Attach the standard hazardous waste tag.

    • Chemical Name: Write fully: "3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol".

    • Constituents: List any solvents (e.g., "in Dichloromethane" or "in Ethyl Acetate").

    • Hazard Checkboxes: Check "Irritant" and "Flammable" (if in solvent).

    • Special Note: Write "Boc-Protected: Do NOT mix with Acid."

  • Storage:

    • Store in a Cool, Dry Place (< 25°C).

    • Keep away from heat sources.[4]

    • Secondary Containment: Place the bottle in a polyethylene tray to capture potential leaks.

Phase 4: Emergency Spill Procedures

In the event of a spill in the lab:

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear Nitrile gloves, lab coat, and safety goggles.

  • Containment: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels if the spill contains oxidizers, though standard solvent spills can use spill pads.

  • Cleanup: Scoop absorbed material into a solid waste container. Clean the surface with soap and water.[4][5][6][7]

Part 5: Regulatory Compliance (RCRA)

Under US EPA regulations (Resource Conservation and Recovery Act):

  • Waste Code: Likely falls under D001 (Ignitable) if in flammable solvent. If pure, it is unlisted but must be characterized by the generator (you) as a chemical exhibiting toxicity/irritation.

  • Disposal Method: The preferred method for this organic intermediate is Fuel Blending/Incineration at a permitted facility. It ensures complete destruction of the biological activity and the organic framework.

References

Sources

Personal protective equipment for handling 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is a specialized chiral intermediate used frequently in the synthesis of pharmaceutical active ingredients (APIs). While often categorized under "General Irritants" in generic Safety Data Sheets (SDS), its specific structural moieties—the lipophilic Boc-protective group combined with a methoxyphenyl ring—require a nuanced safety approach beyond standard protocols.

The "Senior Scientist" Assessment: The primary risk with this compound is not acute toxicity, but sensitization and permeation . The Boc group significantly increases the molecule's lipophilicity compared to its free amine precursor. When dissolved in organic solvents (DCM, DMSO, DMF), this compound can penetrate the dermal barrier more efficiently. Furthermore, the tert-butyl carbamate (Boc) moiety is acid-labile; accidental contact with strong acids will release isobutylene gas and the free amine, altering the hazard profile instantly.

Hazard Identification Matrix
Hazard CategoryClassificationOperational Implication
Health Skin/Eye Irritant (Cat 2/2A)Dust control is critical during weighing.
Reactivity Acid-LabileDO NOT mix with acidic waste streams (Gas evolution hazard).
Physical Combustible SolidGround equipment to prevent electrostatic discharge (ESD).
Solubility Soluble in DCM, EtOAc, MeOHSolvent choice dictates glove selection (See Section 3).

Personal Protective Equipment (PPE) Protocol

Do not rely on a "one-size-fits-all" PPE approach. Your protection must adapt to the state of the matter (Solid vs. Solution).

The PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational state.

PPE_Logic start Start: Handling 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol state_check What is the physical state? start->state_check solid Solid / Powder state_check->solid Weighing/Transfer solution Solution / Reaction Mixture state_check->solution Dissolving/Reacting solid_ppe Standard PPE: - Nitrile Gloves (4 mil) - Lab Coat (Cotton/Poly) - Safety Glasses - Fume Hood (Required) solid->solid_ppe solvent_check Identify Solvent solution->solvent_check polar_solvents MeOH, EtOAc, THF solvent_check->polar_solvents halogenated DCM (Dichloromethane) Chloroform solvent_check->halogenated enhanced_ppe Enhanced PPE: - Double Nitrile (8 mil total) - Splash Goggles polar_solvents->enhanced_ppe barrier_ppe Barrier PPE: - Silver Shield/Laminate Gloves - OR Double Nitrile (Change every 15 mins) - Fume Hood (High Flow) halogenated->barrier_ppe

Figure 1: PPE Selection Decision Tree. Note the critical distinction when handling halogenated solvents.

Detailed Specifications
1. Hand Protection (The Critical Variable)
  • Handling Solid: Standard Nitrile gloves (minimum 0.11 mm / 4 mil) are sufficient.

    • Why: The solid powder does not permeate nitrile rapidly.

  • Handling Solutions (Non-Halogenated): Double-gloving with Nitrile is recommended.

    • Why: Pinholes are statistically inevitable in single layers. The second layer provides a time buffer.

  • Handling Solutions (DCM/Chloroform): This is the high-risk scenario. Boc-compounds are frequently dissolved in Dichloromethane (DCM).

    • Risk:[1] DCM permeates standard nitrile gloves in <4 minutes.

    • Requirement: Use Silver Shield™ (Laminate) gloves or change outer nitrile gloves immediately upon any splash contact.

2. Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood operating at 80–100 fpm (face velocity) .

  • Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator (e.g., 3M 8293). Surgical masks provide zero protection against chemical dust.

3. Eye & Body Protection[2][3][4][5]
  • Eyes: Chemical splash goggles (ANSI Z87.1+) are preferred over safety glasses when handling fine powders to prevent dust migration around the lens.

  • Body: Standard lab coat. If scaling up (>100g), wear a chemical-resistant apron (Tyvek or PVC) to prevent clothing contamination.

Operational Workflow: Step-by-Step

This protocol ensures containment and prevents cross-contamination.

Phase 1: Preparation & Weighing
  • Static Control: Boc-protected amino alcohols are often fluffy, electrostatic powders. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.

  • Lining: Line the fume hood work surface with absorbent, plastic-backed bench paper. This captures minor spills and simplifies cleanup.

  • Weighing:

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a long-neck funnel to deposit the solid directly to the bottom of the flask, keeping the ground glass joint clean.

    • Why: Powder on the joint causes leaks during the reaction and can seize the stopper.

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent slowly down the side of the flask to wash down any adherent powder.

  • Inert Atmosphere: While the Boc group is stable to oxidation, the primary alcohol and methoxyphenyl ring can degrade. Flush the headspace with Nitrogen or Argon.

  • Temperature: If heating is required, ensure the condenser water flow is active before heating.

    • Caution: At temperatures >150°C, thermal deprotection of the Boc group (isobutene release) can occur, pressurizing the vessel.

Phase 3: Cleanup & Decontamination
  • Wipe Down: Wipe all tools (spatulas, funnels) with a paper towel soaked in Ethyl Acetate or Acetone inside the hood before removing them for washing.

  • Glassware: Rinse glassware with Acetone into the organic waste container.

  • Hand Wash: Wash hands with soap and cool water. Avoid hot water, which opens pores and increases absorption of any potential residue.

Waste Disposal & Incompatibility

CRITICAL WARNING: The interaction between Boc-protected waste and Acidic waste is a common cause of laboratory explosions (pressure bursts).

The "Boc-Acid" Hazard

When Boc-protected amines contact strong acids (TFA, HCl, H₂SO₄), they undergo deprotection, releasing Isobutylene gas and CO₂ .

  • Reaction:

    
    
    
  • Result: If this occurs in a tightly capped waste drum, the vessel can rupture.

Disposal Workflow Diagram

Waste_Disposal waste Liquid Waste Containing 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol check_ph Check pH of Waste Stream waste->check_ph acidic Acidic (pH < 4) check_ph->acidic neutral Neutral / Basic check_ph->neutral neutralize NEUTRALIZE FIRST Add NaHCO3 slowly acidic->neutralize Risk of Gas Evolution halogen_check Solvent Type? neutral->halogen_check neutralize->neutral halo_waste Halogenated Organic Waste (DCM, CHCl3) halogen_check->halo_waste nonhalo_waste Non-Halogenated Organic Waste (MeOH, EtOAc) halogen_check->nonhalo_waste

Figure 2: Waste segregation logic focusing on preventing gas evolution.

Disposal Steps:
  • Segregate: Keep this waste separate from "Acidic Aqueous" or "Acidic Organic" streams.

  • Labeling: Clearly label the waste tag with "Contains Boc-protected amines."

  • Venting: Use a vented cap on the waste container if there is any suspicion of acidic contamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for acid-lability of Boc groups and gas evolution mechanisms). [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.